1,1,1,2-Tetrachloro-2-fluoropropane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2-tetrachloro-2-fluoropropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl4F/c1-2(4,8)3(5,6)7/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWJTHXIDJSPNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Cl)(Cl)Cl)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl4F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,1,1,2-Tetrachloro-2-fluoropropane (CAS 3175-25-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1,1,1,2-tetrachloro-2-fluoropropane (CAS 3175-25-5) is limited in publicly available scientific literature. This guide has been compiled using available data from chemical suppliers, computational predictions, and by drawing logical inferences from the known chemistry of structurally similar halogenated propanes. All information should be used as a reference and validated through experimental work.
Section 1: Introduction and Overview
1,1,1,2-Tetrachloro-2-fluoropropane is a halogenated hydrocarbon belonging to the class of hydrochlorofluorocarbons (HCFCs). Its structure, featuring a propane backbone with extensive chlorine and a single fluorine substitution, suggests a unique combination of physical and chemical properties. While not a widely studied compound, its potential as a synthetic intermediate or building block in the creation of more complex molecules makes it a substance of interest for researchers in organic synthesis and medicinal chemistry. The high degree of halogenation is expected to impart specific characteristics such as non-flammability, high density, and unique reactivity, which will be explored in this guide.
The strategic placement of a fluorine atom, known to significantly alter the biological and chemical properties of organic molecules, makes this compound a potential, albeit underexplored, scaffold in the design of novel therapeutic agents.[1] Halogenated compounds are prevalent in a significant number of FDA-approved drugs, where they can enhance metabolic stability, binding affinity, and lipophilicity.[2][3][4]
Section 2: Physicochemical and Computational Properties
A compilation of available and predicted data for 1,1,1,2-tetrachloro-2-fluoropropane is presented below. It is crucial to note that some physical properties are reported with variability, likely due to differences in measurement conditions or sample purity.
| Property | Value | Source(s) |
| CAS Number | 3175-25-5 | [][6] |
| Molecular Formula | C₃H₃Cl₄F | [][6] |
| Molecular Weight | 199.87 g/mol | [][6] |
| IUPAC Name | 1,1,1,2-Tetrachloro-2-fluoropropane | |
| SMILES | CC(C(Cl)(Cl)Cl)(F)Cl | [][6] |
| InChI Key | XHWJTHXIDJSPNF-UHFFFAOYSA-N | [] |
| Boiling Point | 140 °C (at 760 mmHg) | [7] |
| 104 °C (at 240 mmHg) | [8] | |
| Melting Point | 98-100 °C | [8] |
| Purity (Typical) | ≥95% - ≥98% | [6][8] |
| Storage Conditions | Sealed in dry, 2-8°C | [6] |
| Topological Polar Surface Area (TPSA) | 0 Ų | [6] |
| logP (Predicted) | 3.2811 | [6] |
Section 3: Proposed Synthesis and Purification
Proposed Synthetic Pathway
A potential two-step synthesis could involve the chlorination of a fluorinated propane or the fluorination of a polychlorinated propane. A likely precursor for fluorination would be 1,1,1,2-tetrachloropropane.
Caption: Proposed fluorination of 1,1,1,2-tetrachloropropane.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1,1,1,2-Tetrachloropropane
1,1,1,2-Tetrachloropropane can be synthesized by the addition of hydrogen chloride to 1,1,1-trichloropropene.[9]
Step 2: Fluorination of 1,1,1,2-Tetrachloropropane
The target compound could potentially be synthesized via a halogen exchange (halex) reaction, a common method for introducing fluorine into polychlorinated compounds. The Swarts reaction, which typically employs antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), is a classic example of this transformation.[10]
-
Reaction Setup: In a fume hood, a dry three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus should be under an inert atmosphere (e.g., nitrogen).
-
Reagents: Antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅) are added to the flask. The mixture is gently heated to form a molten salt.
-
Addition of Precursor: 1,1,1,2-Tetrachloropropane is added dropwise from the dropping funnel into the heated catalyst mixture with vigorous stirring. The reaction is expected to be exothermic, and the temperature should be carefully controlled.
-
Reaction and Monitoring: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is carefully distilled from the reaction mixture. The collected distillate is then washed with a dilute acid (e.g., 5% HCl) to remove any remaining antimony salts, followed by a wash with water and then a saturated sodium bicarbonate solution. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and purified by fractional distillation.
Purification
Purification of the final product would likely be achieved through fractional distillation under reduced pressure to prevent decomposition. The purity should be assessed using Gas Chromatography (GC) with a suitable detector (e.g., Flame Ionization Detector or Electron Capture Detector) and confirmed by spectroscopic methods.
Section 4: Spectroscopic and Analytical Characterization (Predicted)
No experimental spectra for 1,1,1,2-tetrachloro-2-fluoropropane are available in public databases. The following section describes the expected spectroscopic features based on its structure and provides data for analogous compounds for reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to be relatively simple. The three protons of the methyl group (CH₃) would likely appear as a doublet due to coupling with the fluorine atom on the adjacent carbon. The chemical shift would be in the upfield region, characteristic of alkyl protons, but may be shifted slightly downfield due to the influence of the adjacent electronegative atoms.
-
¹³C-NMR: The proton-decoupled ¹³C-NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms in different chemical environments. The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts will be influenced by the number of attached chlorine and fluorine atoms.
-
¹⁹F-NMR: A single resonance is expected in the ¹⁹F-NMR spectrum. This signal would likely appear as a quartet due to coupling with the three protons of the methyl group.
Reference NMR Data for a Similar Compound (1,2,2-trichloropropane): For 1,2,2-trichloropropane, the ¹H-NMR shows two unsplit singlet signals, and the proton-spin decoupled ¹³C-NMR spectrum has three peaks.[11]
Infrared (IR) Spectroscopy
The IR spectrum of 1,1,1,2-tetrachloro-2-fluoropropane is expected to be dominated by absorptions corresponding to C-H, C-C, C-Cl, and C-F bond vibrations.
-
C-H stretching: Around 2900-3000 cm⁻¹.
-
C-Cl stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
-
C-F stretching: A strong, characteristic absorption band in the region of 1000-1400 cm⁻¹.
Reference IR Data for a Halogenated Ethane (1,1,1,2-tetrachloro-2,2-difluoroethane): The IR spectrum of this compound shows characteristic absorptions in the fingerprint region corresponding to C-Cl and C-F vibrations.[12]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely lead to significant fragmentation.
-
Molecular Ion (M⁺): A molecular ion peak at m/z 198 (for the most abundant isotopes) may be observed, though it could be weak due to the lability of the C-Cl bonds. The isotopic pattern of the molecular ion and its fragments will be characteristic of a compound containing four chlorine atoms.
-
Fragmentation: Common fragmentation pathways would involve the loss of chlorine (M-Cl)⁺ at m/z 163, and further fragmentation of the carbon skeleton.
Reference MS Data for a Similar Compound (1,1,1,2-Tetrachloropropane): The mass spectrum of 1,1,1,2-tetrachloropropane shows characteristic fragments resulting from the loss of chlorine atoms.[13]
Analytical Methods
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) would be the ideal technique for the analysis of 1,1,1,2-tetrachloro-2-fluoropropane, allowing for its separation from impurities and its unambiguous identification based on its mass spectrum. A non-polar capillary column, such as a DB-5ms, would be suitable for its separation.[14]
Section 5: Reactivity and Potential Applications
Chemical Reactivity
The reactivity of 1,1,1,2-tetrachloro-2-fluoropropane is dictated by the presence of multiple C-Cl bonds and a single C-F bond.
-
Nucleophilic Substitution: The carbon atoms bearing chlorine atoms are electrophilic and could be susceptible to nucleophilic attack. However, the steric hindrance from the multiple halogen atoms might reduce the reaction rate. Reactions with strong nucleophiles could lead to the substitution of one or more chlorine atoms.[15][16] The C-F bond is generally much stronger and less reactive than C-Cl bonds.
-
Elimination Reactions: Treatment with a strong base could potentially lead to dehydrochlorination or dehydrofluorination, resulting in the formation of halogenated propenes. These alkenes could serve as valuable synthetic intermediates.
-
Reductive Dehalogenation: Reaction with reducing agents could lead to the removal of chlorine atoms.
Caption: Potential reactivity pathways for the title compound.
Potential Applications in Drug Development
While there are no documented applications of 1,1,1,2-tetrachloro-2-fluoropropane in drug development, its structure suggests potential as a scaffold or intermediate. The introduction of a fluorinated, polychlorinated propyl group could be explored to modulate the properties of lead compounds in medicinal chemistry. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] The multiple chlorine atoms offer handles for further chemical modifications, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.
Section 6: Safety and Handling
No specific toxicological data for 1,1,1,2-tetrachloro-2-fluoropropane is available. Therefore, it should be handled with extreme caution, assuming it is a hazardous substance. The following precautions are based on data for structurally similar compounds like 1,1,2,2-tetrachloroethane.[17][18][19]
-
General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
First Aid:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Regulatory Information: This compound is listed as a Class II Ozone Depleter by the EPA.[8]
Section 7: Conclusion
1,1,1,2-Tetrachloro-2-fluoropropane (CAS 3175-25-5) is a sparsely studied halogenated propane. While its fundamental chemical identity is established, a significant gap exists in the experimental characterization of its physical, chemical, and toxicological properties. This guide has provided a comprehensive overview of the available information and has proposed plausible synthetic and analytical methodologies based on the established chemistry of related compounds. For researchers in organic synthesis and drug discovery, this molecule represents an unexplored building block with potential for the creation of novel fluorinated compounds. However, due to the lack of concrete data, all work with this compound should be approached with rigorous safety precautions and thorough experimental validation of its properties.
References
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-
Toxicological Profile for 1,1,2,2-Tetrachloroethane. Agency for Toxic Substances and Disease Registry (ATSDR). (URL: [Link])
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1,1,1,3-Tetrachloro-2,2-difluoropropane | C3H2Cl4F2 | CID 15084882 - PubChem. (URL: [Link])
-
Basic 1H- and 13C-NMR Spectroscopy - Metin Balcı. (URL: [Link])
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Ethane, 1,1,1,2-tetrachloro-2,2-difluoro- - NIST WebBook. (URL: [Link])
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1,1,1,2-tetrachloro-2-fluoropropane - Stenutz. (URL: [Link])
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Halogenase engineering and its utility in medicinal chemistry - PMC. (URL: [Link])
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(PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. (URL: [Link])
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1,1,2-Trichloro-2-fluoropropane | C3H4Cl3F | CID 19782783 - PubChem. (URL: [Link])
- EP0939071B1 - Method for producing fluorinated propane - Google P
-
Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. (URL: [Link])
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1H-NMR and 13C-NMR Spectra of 1,2,2-trichloropropane - ORGANIC SPECTROSCOPY INTERNATIONAL. (URL: [Link])
-
Fast GCMSMS Analysis of 76 VOC Compounds using Headspace-Trap Sampling - GL Sciences. (URL: [Link])
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New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - MDPI. (URL: [Link])
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Ethane, 1,1,2,2-tetrachloro- - NIST WebBook. (URL: [Link])
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1,1,1,2-Tetrachloropropane - Wikipedia. (URL: [Link])
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TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. (URL: [Link])
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GC and GC/MS - Agilent. (URL: [Link])
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SYNTHESIS OF 1,1,3-TRICHLORO-1-PROPENE - European Patent Office - EP 3699165 A1 - EPO. (URL: [Link])
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1,1,2,2-TETRACHLOROETHANE CAS N°:79-34-5. (URL: [Link])
-
THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS - DTIC. (URL: [Link])
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TOX-49: Toxicity Studies of 1,1,2,2-Tetrachloroethane (CASRN 79-34-5) Administered in Microcapsules in Feed to F344/N Rats and B - National Toxicology Program. (URL: [Link])
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1,1,1,2-Tetrachloro-2,2-difluoroethane | ClF2CCCl3 | CID 6426 - PubChem. (URL: [Link])
-
1,1,1,2-Tetrachloropropane | C3H4Cl4 | CID 13131 - PubChem. (URL: [Link])
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Toxicological Profile for 1,1,2,2-tetrachloroethane - ATSDR - CDC. (URL: [Link])
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Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC. (URL: [Link])
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Structure Determination of Alkanes Using 13C-NMR and H-NMR - Chemistry LibreTexts. (URL: [Link])
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Nucleophiles, Electrophiles, & Intermediates | Organic Reaction Fundamentals - YouTube. (URL: [Link])
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11.3 Characteristics of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Reaction - Chemistry LibreTexts. (URL: [Link])
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An In-Depth Technical Guide to 2-Chloro-1,1,1,3-tetrafluoropropane (HCFC-244ca)
Introduction: Decoding the Identity of a Niche Fluorocarbon
In the vast landscape of hydrochlorofluorocarbons (HCFCs), precise identification is paramount for researchers and chemical professionals. This guide focuses on the specific isomer 2-Chloro-1,1,1,3-tetrafluoropropane . While the topic requested information on "HCFC-241bb," a thorough review of chemical databases indicates a nomenclature discrepancy. The correct designation for 2-Chloro-1,1,1,3-tetrafluoropropane is HCFC-244ca [1]. Understanding this distinction is critical for accurate sourcing, regulatory compliance, and application of scientific data. This document provides a comprehensive overview of the chemical structure, molecular weight, and core identity of HCFC-244ca, synthesized from authoritative sources to ensure scientific integrity.
Part 1: Core Chemical Identity
A molecule's identity is fundamentally defined by its structure and composition. These parameters dictate its physical properties, reactivity, and potential applications.
IUPAC Name and CAS Number
The compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 2-Chloro-1,1,1,3-tetrafluoropropane . It is uniquely identified in chemical literature and databases by its Chemical Abstracts Service (CAS) Registry Number: 117970-90-8 [1][2].
Molecular Formula and Weight
The elemental composition of HCFC-244ca is described by its molecular formula. As an isomer in its class, it shares its formula and molecular weight with other tetrafluorochloropropane molecules[3].
Chemical Structure
The arrangement of atoms in 2-Chloro-1,1,1,3-tetrafluoropropane is key to its properties. The structure consists of a three-carbon propane backbone with substituent halogen and hydrogen atoms. The IUPAC name dictates the precise placement:
-
Carbon-1: Bonded to three fluorine atoms (a trifluoromethyl group, -CF₃).
-
Carbon-2: Bonded to one chlorine atom, one hydrogen atom, and the adjacent carbons.
-
Carbon-3: Bonded to one fluorine atom and two hydrogen atoms.
This arrangement results in the condensed structural formula: CF₃CHClCH₂F .
Visualization of Molecular Structure
To provide a clear, unambiguous representation of the atomic arrangement and bonding, the following diagram illustrates the structure of HCFC-244ca.
Caption: 2D structural diagram of 2-Chloro-1,1,1,3-tetrafluoropropane (HCFC-244ca).
Part 2: Physicochemical Data Summary
While comprehensive, peer-reviewed experimental data for this specific isomer is limited in publicly accessible literature, its fundamental properties can be summarized. The molecular weight is a calculated, definitive value based on its atomic composition.
| Property | Value | Source |
| IUPAC Name | 2-Chloro-1,1,1,3-tetrafluoropropane | - |
| HCFC Designation | HCFC-244ca | [1] |
| CAS Number | 117970-90-8 | [1][2] |
| Molecular Formula | C₃H₃ClF₄ | [1][3] |
| Molecular Weight | 150.5 g/mol | [3] |
Note: The molecular weight is identical for all isomers with the formula C₃H₃ClF₄, such as HCFC-244fa.
Conclusion
This guide establishes the core chemical identity of 2-Chloro-1,1,1,3-tetrafluoropropane (HCFC-244ca). By clarifying its proper nomenclature and presenting its fundamental molecular structure and weight, this document serves as a foundational reference for professionals in research and chemical development. The distinction between the requested term "HCFC-241bb" and the correct designation "HCFC-244ca" is a critical takeaway, underscoring the importance of precise terminology in scientific endeavors. Further research into the experimental physicochemical properties of this specific isomer is necessary to fully characterize its potential applications and behavior.
References
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U.S. Environmental Protection Agency. GI-09F Requirements: Stratospheric Ozone Protection. Available at: [Link] (Note: Deep link to the specific document GI-09F may vary, but it is part of the air permit forms collection).
-
U.S. Environmental Protection Agency. Propane, 3-chloro-1,1,1,3-tetrafluoro- - Substance Details. Substance Registry Services (SRS). Available at: [Link]
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Technical Assessment: 1,1,1,2-Tetrachloro-2-fluoropropane (HCFC-241bb)
An In-Depth Technical Guide to 1,1,1,2-Tetrachloro-2-fluoropropane (HCFC-241bb)[1]
ODP Dynamics, Atmospheric Fate, and Industrial Implications[1]
Executive Summary
1,1,1,2-Tetrachloro-2-fluoropropane, chemically designated as HCFC-241bb , is a hydrochlorofluorocarbon intermediate critical to the synthesis of next-generation fluorinated olefins (HFOs). While its application in pharmaceutical synthesis and propellant manufacturing is valuable, its classification as a Class II Ozone Depleting Substance (ODS) under the Montreal Protocol necessitates rigorous environmental assessment.
This technical guide provides a definitive analysis of the compound's Ozone Depletion Potential (ODP), detailing the physicochemical mechanisms driving its atmospheric lifetime and the experimental protocols required for validating its environmental impact.
Chemical Identification & Physicochemical Architecture
Precise identification is the first step in regulatory compliance and experimental design. HCFC-241bb is an isomer of the HCFC-241 group (C3H3Cl4F).
| Parameter | Specification |
| Chemical Name | 1,1,1,2-Tetrachloro-2-fluoropropane |
| Common Designation | HCFC-241bb |
| CAS Registry Number | 3175-25-5 |
| Molecular Formula | C₃H₃Cl₄F |
| Molecular Weight | 199.87 g/mol |
| Structure | CCl₃-CClF-CH₃ |
| Physical State | Colorless liquid / Low-melting solid |
| Boiling Point | ~140°C (Estimated) |
Structural Insight: The presence of the C-H bonds on the terminal methyl group (-CH₃) is the critical structural feature. Unlike CFCs (which lack hydrogen), these C-H bonds provide a "handle" for tropospheric hydroxyl radicals (OH·) to attack, significantly reducing the compound's atmospheric lifetime and ODP compared to fully halogenated analogs.
Atmospheric Chemistry & Ozone Depletion Potential (ODP)
The ODP of a compound is a relative measure of its ability to destroy stratospheric ozone compared to CFC-11 (which has an ODP of 1.0).[2][3]
3.1 The Mechanism of Depletion
The atmospheric fate of HCFC-241bb follows a specific degradation pathway:
-
Tropospheric Oxidation: The primary sink is the reaction with OH radicals in the lower atmosphere.
-
CCl₃CClFCH₃ + ·OH → CCl₃CClFCH₂· + H₂O
-
-
Transport: A fraction of the emission survives tropospheric oxidation and is transported to the stratosphere.
-
Photolysis: High-energy UV radiation cleaves the C-Cl bonds, releasing reactive chlorine atoms (Cl·).
-
Catalytic Destruction: Cl· participates in the catalytic ozone destruction cycle.
3.2 Quantitative ODP Assessment
Under the Montreal Protocol (Annex C, Group I) , the HCFC-241 isomer group is assigned an ODP range.
| Metric | Value / Range | Source |
| Montreal Protocol ODP | 0.004 – 0.09 | UNEP Annex C |
| Atmospheric Lifetime | ~0.8 – 7.8 Years* | NOAA / WMO Estimates |
| Global Warming Potential | Moderate (varies by isomer) | IPCC / WMO |
Note: The wide range in lifetime and ODP reflects the variance between specific isomers. HCFC-241bb, with its hydrogen atoms located on a primary carbon, is generally more reactive toward OH than isomers with secondary hydrogens, potentially placing it at the lower end of the ODP spectrum.
3.3 Visualization: Atmospheric Degradation Pathway
Figure 1: Atmospheric fate of HCFC-241bb.[4] The tropospheric OH sink is the primary determinant of ODP.
Experimental Protocol: Determination of ODP
To validate the ODP of HCFC-241bb, researchers must determine its rate constant with OH radicals (
4.1 Principle
The rate of decay of the test compound (HCFC-241bb) is compared to a reference compound with a known
4.2 Materials & Equipment
-
Reaction Chamber: 100-200L Teflon (FEP) bag or Pyrex reactor.
-
Light Source: UV lamps (300-400 nm) to photolyze the OH precursor.
-
OH Precursor: Methyl nitrite (
) or Hydrogen Peroxide ( ). -
Analytical Instrument: FTIR Spectrometer (long-path cell) or GC-FID.
-
Reference Compound: Methane (
) or Ethane ( ).
4.3 Step-by-Step Methodology
-
Preparation: Evacuate the reaction chamber and flush with purified air or
. -
Injection: Introduce known partial pressures of:
-
HCFC-241bb (Test): ~1-5 ppm
-
Reference Compound: ~1-5 ppm
-
OH Precursor: ~10 ppm
-
-
Equilibration: Allow gases to mix in the dark for 30 minutes. Take "Time 0" spectra/samples (
and ). -
Initiation: Turn on UV lamps to generate OH radicals.
-
Monitoring: Measure the concentration of both Test and Reference compounds at fixed intervals (e.g., every 5 minutes) for 30-60 minutes.
-
Data Analysis: Plot
vs .
4.4 Calculation (The Self-Validating Logic)
The slope of the linear regression line yields the ratio of rate constants:
-
Validation: If the plot is linear with an intercept of zero, the system is valid (no secondary reactions interfering).
-
Result:
.
4.5 Visualization: Experimental Workflow
Figure 2: Workflow for the Relative Rate Method to determine OH reaction kinetics.
Relevance to Drug Development & Synthesis[8]
While HCFC-241bb is an ODS, it remains relevant in high-value chemical synthesis, particularly as the industry transitions to low-GWP alternatives.
5.1 Synthetic Intermediate
HCFC-241bb serves as a critical feedstock for the production of:
-
HFO-1234yf (2,3,3,3-Tetrafluoropropene): A leading low-GWP refrigerant and propellant used in medical inhalers and automotive systems.
-
HCFC-124: A legacy refrigerant and extinguishing agent.
5.2 Solvent Properties
In pharmaceutical process development, halogenated propanes like HCFC-241bb offer unique solubility profiles for fluorination reactions. However, due to ODP regulations, its use is restricted to feedstock applications (where the compound is entirely consumed) or enclosed systems.
5.3 Regulatory Risk Mitigation
-
Phase-out: As a Class II ODS, production is capped and declining.
-
Alternative Strategy: Drug developers using this solvent for purification must transition to non-ozone-depleting hydrofluoroolefins (HFOs) or hydrofluorocarbons (HFCs) like HFC-245fa, provided the GWP impact is acceptable.
References
-
United Nations Environment Programme (UNEP). The Montreal Protocol on Substances that Deplete the Ozone Layer - Annex C: Controlled Substances. Ozone Secretariat.[2] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Ozone-Depleting Substances.[3] EPA.gov.[3] Available at: [Link]
-
Pitts, J. N., et al. Experimental Protocol for Determining Ozone Reaction Rate Constants. EPA Interim Report, 1981. Available at: [Link]
Sources
Technical Assessment: HCFC-241bb Environmental Profile & Synthetic Utility
Subject: Global Warming Potential (GWP), Atmospheric Fate, and Synthetic Applications of 1,1,1,2-Tetrachloro-2-fluoropropane (HCFC-241bb).
Executive Summary
HCFC-241bb (1,1,1,2-tetrachloro-2-fluoropropane; CAS: 3175-25-5) is a critical halogenated intermediate, primarily utilized in the synthesis of next-generation hydrofluoroolefins (HFOs), specifically HFO-1234yf.[1][2] As the pharmaceutical and chemical industries transition toward low-GWP feedstocks to meet Scope 3 emission targets, understanding the environmental footprint of upstream intermediates is essential.
This technical guide provides a definitive analysis of the Global Warming Potential (GWP) of HCFC-241bb, grounded in the latest WMO and NOAA assessments. It further details the molecule's atmospheric fate and its role as a precursor in fluorination chemistry.
Chemical Identity & Physicochemical Profile
Before analyzing environmental metrics, the structural identity of the specific isomer "bb" must be established, as GWP varies significantly between isomers due to differences in OH-radical reactivity.
Structural Significance:
The "bb" suffix in the propane series denotes a specific halogen arrangement where the central carbon carries the fluorine atom and one chlorine, while the terminal carbon is fully chlorinated (
Environmental Metrics: GWP & ODP Data
The following data aggregates the most recent findings from the World Meteorological Organization (WMO) Scientific Assessment of Ozone Depletion (2022) and NOAA Chemical Sciences Laboratory studies.
Table 1: Atmospheric Metrics of HCFC-241bb
| Metric | Value | Source |
| Global Warming Potential ( | 452 | WMO (2022) [1] |
| Global Warming Potential ( | 1543 | WMO (2022) [1] |
| Atmospheric Lifetime ( | 7.74 years | NOAA / WMO (2022) [1] |
| Radiative Efficiency (RE) | 0.202 | NOAA [2] |
| Ozone Depletion Potential (ODP) | 0.163 | WMO (2022) [1] |
Data Interpretation for Researchers:
-
Radiative Efficiency: HCFC-241bb is a potent greenhouse gas on a per-molecule basis due to strong C-F and C-Cl bond stretching vibrations in the atmospheric window (8-12
). -
Lifetime vs. GWP: The 7.7-year lifetime allows for significant tropospheric accumulation, resulting in a
of 452. While this is lower than many legacy CFCs, it is non-negligible for industrial processes where leakage rates (fugitive emissions) are a concern. -
ODP Warning: As an HCFC, it possesses a non-zero ODP (0.163). Its use is regulated under the Montreal Protocol, generally restricted to use as a feedstock (intermediate) where it is chemically transformed rather than emitted.
Synthetic Utility & Reaction Pathways
For drug development and chemical synthesis professionals, HCFC-241bb is most relevant as a high-purity intermediate. It serves as a bridge between chlorinated propanes and fluorinated olefins.
Primary Application: Synthesis of HFO-1234yf (2,3,3,3-Tetrafluoropropene).[1][2][3]
HFO-1234yf is a leading low-GWP refrigerant (
Diagram 1: Synthesis of HFO-1234yf via HCFC-241bb
The following workflow illustrates the catalytic fluorination pathway.
Figure 1: Step-wise catalytic conversion of chlorinated feedstocks to HFO-1234yf, highlighting HCFC-241bb as the critical first-stage fluorination product.
Experimental Insight:
In the conversion of HCFC-241bb to HCFC-244bb, the reaction is typically conducted in the liquid phase using an antimony pentachloride (
Atmospheric Fate & Degradation Mechanism
To validate the GWP data, one must understand the degradation mechanism. The primary sink for HCFC-241bb in the troposphere is the abstraction of a hydrogen atom by the hydroxyl radical (
Mechanism:
-
H-Abstraction: The
radical attacks the methyl group ( ), which is the only site containing hydrogen. -
Radical Formation: This forms a haloalkyl radical.
-
Oxidation: Rapid reaction with
forms a peroxy radical, eventually leading to carbonyl products.
Diagram 2: Atmospheric Oxidation Pathway
Figure 2: Tropospheric degradation pathway initiated by hydroxyl radicals. The rate-limiting step determines the 7.7-year lifetime.
Environmental Toxicology Note: The degradation of HCFC-241bb eventually yields Trifluoroacetic acid (TFA) or chlorodifluoroacetic acid analogues depending on the cleavage point. Researchers assessing environmental impact assessments (EIA) must account for the deposition of these haloacetic acids in aquatic systems.
Regulatory & Safety Considerations
Montreal Protocol Status: HCFC-241bb is a Class II Ozone Depleting Substance.
-
Production: Controlled.
-
Usage: Permitted primarily as a chemical feedstock .
-
Emissions: Must be minimized. Unlike refrigerants intended for closed loops (where leakage is modeled), feedstock use assumes near-total conversion. However, GWP values are critical for calculating the "Carbon Equivalent" of any fugitive emissions during synthesis.
Handling Protocols:
-
Toxicity: Like many halogenated propanes, it acts as a central nervous system depressant at high concentrations.
-
Containment: Synthesis should occur in closed reactors (Hastelloy or Inconel lined) to prevent corrosion from HF byproducts and to prevent release of the high-GWP intermediate.
References
-
U.S. EPA. (2024). Global Warming Potentials for HFCs, HFC Blends, and Substitutes. [Link]
-
PubChem. (2024). Compound Summary: HCFC-241bb.[1][2][3][6][7][8][9][10] National Library of Medicine. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1,1,1,2-Tetrachloro-2-fluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,2-Tetrachloro-2-fluoropropane is a halogenated hydrocarbon with the chemical formula C₃H₃Cl₄F. As a member of the hydrochlorofluorocarbon (HCFC) family, this compound and its isomers are of significant interest to researchers in various fields, including materials science and synthetic chemistry. The unique arrangement of chlorine and fluorine atoms on the propane backbone imparts specific chemical and physical properties that make it a potential building block for the synthesis of more complex molecules, including agrochemicals and pharmaceuticals. Understanding the fundamental physicochemical properties of this compound, such as its boiling point and density, is paramount for its effective handling, application in synthetic protocols, and for predicting its behavior in various experimental settings.
This technical guide provides a comprehensive overview of the boiling point of 1,1,1,2-Tetrachloro-2-fluoropropane, alongside an analysis of its density based on available data for structurally similar compounds. Furthermore, it details the standardized experimental protocols for the determination of these critical properties, ensuring scientific rigor and reproducibility in the laboratory.
Core Physical Properties
The physical characteristics of 1,1,1,2-Tetrachloro-2-fluoropropane are crucial for its practical application. A summary of its key physical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₃H₃Cl₄F | [1] |
| Molecular Weight | 199.87 g/mol | [2] |
| Boiling Point | 140 °C | [2] |
| Density | Experimental data not readily available. Estimated to be in the range of 1.5 - 1.7 g/cm³. |
Experimental Protocols for Property Determination
Accurate determination of boiling point and density is fundamental to characterizing any chemical compound. The following sections provide detailed, step-by-step methodologies for these measurements, grounded in established laboratory practices.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and reliable method for determining the boiling point of a small sample is the Thiele tube method.
Methodology:
-
Sample Preparation: A small amount (approximately 0.5 mL) of 1,1,1,2-Tetrachloro-2-fluoropropane is placed into a small test tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Apparatus Setup: The test tube is securely attached to a thermometer. The assembly is then placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the sample is immersed.
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. This design promotes even heat distribution through convection currents in the oil.
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is then discontinued.
-
Boiling Point Reading: As the apparatus cools, the rate of bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Caption: Workflow for Boiling Point Determination using a Thiele Tube.
Density Determination
Density is an intrinsic property of a substance, defined as its mass per unit volume. For a liquid such as 1,1,1,2-Tetrachloro-2-fluoropropane, density can be accurately measured using a pycnometer or by the precise measurement of the mass of a known volume.
Methodology:
-
Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed accurately. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again to determine the exact volume of the pycnometer.
-
Sample Measurement: The pycnometer is emptied, dried, and then filled with 1,1,1,2-Tetrachloro-2-fluoropropane at the same temperature.
-
Mass Determination: The mass of the pycnometer filled with the sample is accurately measured.
-
Density Calculation: The density of the sample is calculated by dividing the mass of the sample (mass of filled pycnometer minus the mass of the empty pycnometer) by the calibrated volume of the pycnometer.
Caption: Workflow for Density Determination using a Pycnometer.
Safety and Handling
As with all halogenated hydrocarbons, 1,1,1,2-Tetrachloro-2-fluoropropane should be handled with appropriate safety precautions in a well-ventilated laboratory or under a chemical fume hood.[5][6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling vapors. In case of significant exposure, move to fresh air and seek medical attention.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
Stenutz. (n.d.). 1,1,1,2-tetrachloro-2-fluoropropane. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1,2-Tetrachloro-2,2-difluoroethane. Retrieved from [Link]
-
LookChem. (n.d.). 1,1,2,3-Tetrachloro-1-fluoropropane. Retrieved from [Link]
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- 4. 1,1,1,2-Tetrachloro-2,2-difluoroethane | ClF2CCCl3 | CID 6426 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of 1,1,1,2-Tetrachloro-2-fluoropropane
Introduction: Beyond the Data Sheet
To the dedicated researcher, the Safety Data Sheet (SDS) is the foundational text for laboratory safety. However, for compounds like 1,1,1,2-Tetrachloro-2-fluoropropane, a halogenated hydrocarbon, the standard SDS sections, while essential, represent the starting point of a comprehensive safety paradigm. This guide is designed for professionals in research and drug development, providing not just the "what" of safety protocols but the critical "why." By understanding the chemical nature of this compound and the reasoning behind specific handling procedures, we can cultivate a proactive safety culture that anticipates and mitigates risks with scientific rigor.
This document synthesizes data from multiple authoritative sources to provide a holistic understanding of 1,1,1,2-Tetrachloro-2-fluoropropane, ensuring that every recommendation is grounded in established chemical and toxicological principles.
Section 1: Chemical Identity and Hazard Profile
1,1,1,2-Tetrachloro-2-fluoropropane is a halogenated propane. The high degree of chlorination, combined with the presence of fluorine, dictates its physical properties and toxicological profile. While specific toxicological data for this exact compound is limited in publicly available literature, its structure as a halogenated hydrocarbon allows us to infer a hazard profile based on well-studied analogues like 1,1,2,2-tetrachloroethane.[1][2][3] Such compounds are known for their potential effects on the central nervous system and liver.[1][2]
| Identifier | Value | Source |
| Chemical Name | 1,1,1,2-Tetrachloro-2-fluoropropane | ChemScene[4] |
| CAS Number | 3175-25-5 | ChemScene[4] |
| Molecular Formula | C₃H₃Cl₄F | ChemScene[4] |
| Molecular Weight | 199.87 g/mol | ChemScene[4], Stenutz[5] |
| Boiling Point | 140 °C | Stenutz[5] |
Senior Scientist's Note: The molecular structure, with its heavy halogenation, suggests a density greater than water and low aqueous solubility, which are critical considerations for spill control and environmental fate. The relatively high boiling point indicates that while it is a liquid at room temperature, it can generate hazardous vapors, especially if heated.
Section 2: The Toxicological Landscape: A Proactive Assessment
Given the absence of a detailed toxicological profile for this specific molecule, we must adopt a conservative approach based on its chemical class. Halogenated hydrocarbons can be harmful if inhaled, ingested, or absorbed through the skin.[6]
Primary Routes of Exposure and Potential Health Effects:
-
Inhalation: Vapors can be harmful.[6] High concentrations may lead to central nervous system effects such as dizziness, headache, and nausea.[6] Adequate ventilation is not just a recommendation; it is a primary engineering control to prevent systemic toxicity.
-
Skin Contact: Can cause skin irritation.[7] Prolonged or repeated contact may lead to defatting of the skin and dermatitis.[6] The molecule's lipophilicity (LogP: 3.2811) suggests a potential for skin absorption.[4]
-
Ingestion: May be harmful if swallowed.[8]
The following diagram illustrates the logical flow for assessing and mitigating exposure risks in a laboratory setting.
Caption: Risk assessment and mitigation workflow for handling halogenated hydrocarbons.
Section 3: A Self-Validating System for Safe Handling and Storage
A truly robust safety protocol is one that is self-validating, meaning it has built-in checks and balances. This section outlines such a system for 1,1,1,2-Tetrachloro-2-fluoropropane.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is always to minimize exposure through engineering controls.
Experimental Protocol: Setting Up a Safe Workspace
-
Mandatory Fume Hood Use: All manipulations of 1,1,1,2-Tetrachloro-2-fluoropropane must be conducted inside a certified chemical fume hood to ensure adequate ventilation.[9]
-
Verify Fume Hood Performance: Before starting work, check the fume hood's certification sticker and ensure the airflow monitor indicates it is functioning correctly. This is your first validation check.
-
PPE Selection:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities (>100 mL).
-
Hand Protection: Wear appropriate protective gloves. Given the chlorinated nature of the compound, nitrile gloves provide adequate splash protection for short-term use, but for prolonged handling, consider laminate film gloves. Always inspect gloves for tears or pinholes before use (second validation check).
-
Protective Clothing: A lab coat must be worn and kept buttoned. Ensure it is made of a suitable material; standard cotton/poly blends are acceptable for minor splash risks.
-
-
Proximity to Safety Equipment: Before handling the chemical, confirm the location of the nearest safety shower and eyewash station and ensure the path is unobstructed (third validation check).[10]
Storage and Chemical Incompatibility
Proper storage is crucial to prevent hazardous reactions.[11] Halogenated hydrocarbons have specific incompatibilities that must be respected.
| Incompatible Material Class | Potential Hazard | Rationale / Causality |
| Strong Oxidizing Agents | Violent reaction, fire. | Oxidizers can react exothermically with the organic components of the molecule.[12] |
| Strong Bases (e.g., alkalis) | Decomposition, formation of toxic fumes. | Bases can promote dehydrohalogenation, potentially leading to the formation of more volatile and reactive compounds.[12] |
| Reactive Metals (e.g., Na, K, Mg, powdered Al) | Violent reaction, explosion. | Can react with chlorinated hydrocarbons, sometimes explosively, especially under specific conditions.[10][13] |
Storage Protocol:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][14]
-
Segregate from incompatible materials as listed in the table above.[11][15] A physical barrier or separate cabinet is recommended.
-
Store in a designated cabinet for halogenated solvents.[15] Do not store alphabetically.[10]
-
Ensure the storage area has adequate ventilation to disperse any heavy vapors.[11]
The following diagram outlines the decision process for appropriate chemical storage.
Caption: Decision workflow for the safe storage of 1,1,1,2-Tetrachloro-2-fluoropropane.
Section 4: Emergency Protocols - Spill and Exposure Management
Pre-planning is essential for a safe and effective response to emergencies.[16][17]
Chemical Spill Response
The response strategy depends on the scale of the spill.
Protocol: Small Spill Cleanup (<100 mL)
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess: Ensure the spill is small and you have the appropriate PPE and materials to handle it. If not, treat it as a major spill.
-
Ventilate: Ensure the fume hood is drawing air away from the spill.
-
Contain & Absorb: Contain the spill by surrounding it with an inert absorbent material (e.g., vermiculite, cat litter).[18] Apply absorbent, starting from the outside and working inward to minimize vapor generation.[19]
-
Collect: Gently sweep the absorbed material into a suitable, labeled container for hazardous waste.[18]
-
Decontaminate: Clean the spill area with soap and water.[16]
-
Dispose: Dispose of the waste container according to your institution's hazardous waste procedures.
Protocol: Major Spill Response (>100 mL or any spill outside a fume hood)
-
Evacuate & Alert: Immediately evacuate the area.[20] Alert nearby personnel and activate the fire alarm if necessary to ensure building evacuation.[19]
-
Isolate: Close the doors to the laboratory to contain vapors.
-
Report: Call your institution's emergency response number (e.g., EH&S) and 911.[16][19] Provide the chemical name, location, and estimated quantity of the spill.
-
Do Not Re-enter: Await the arrival of a trained emergency response team.
Personnel Exposure
Immediate action is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[18] Seek immediate medical attention.[18]
-
Skin Contact: Remove contaminated clothing immediately.[16][18] Wash the affected area with soap and plenty of water for at least 15 minutes. Use a safety shower for large-area contact.[18] Seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[14] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[14] Seek immediate medical attention.[18]
Conclusion
The safe handling of 1,1,1,2-Tetrachloro-2-fluoropropane is predicated on a thorough understanding of its potential hazards as a halogenated hydrocarbon and the diligent application of multi-layered safety protocols. By integrating robust engineering controls, appropriate PPE, and well-rehearsed emergency procedures, researchers can confidently manage the risks associated with this compound. This guide serves as a framework for developing institution-specific Standard Operating Procedures (SOPs), fostering a laboratory environment where safety is both a priority and a scientifically validated practice.
References
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Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories | Safety Office. [Link]
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Chemicals - safe use and handling | Health and Safety Executive (HSE). [Link]
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Safe Storage of Chemicals | University of California, Berkeley - Office of Environment, Health & Safety. [Link]
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Chemical Storage Guidelines | Laboratory Safety, University of Maryland. [Link]
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Spill Control/Emergency Response | Oakland University - EHSO Manual 2025-2026. [Link]
-
Chemical Emergencies, Exposures, and Spills | Florida State University - Environmental Health and Safety. [Link]
-
CHEMICAL SPILL PROCEDURES | Clarkson University - Environmental Health & Safety. [Link]
-
Emergency response / spill control | Health and Safety Executive (HSE). [Link]
-
Safety Data Sheet for 1,1,2,2-Tetrachloroethane-d2 | Acros Organics. [Link]
-
1,1,1,2-tetrachloro-2-fluoropropane | Stenutz. [Link]
-
1,1,2-Trichloro-2-fluoropropane | PubChem. [Link]
-
Guide for Chemical Spill Response | American Chemical Society. [Link]
-
MATERIAL SAFETY DATA SHEET - Contact Cleaner II | Farnell. [Link]
-
1,1,1,2-Tetrachloro-2,2-difluoroethane | PubChem. [Link]
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Toxicological Profile for 1,1,2,2-Tetrachloroethane | Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Chemical Compatibility Database | Cole-Parmer. [Link]
-
HEALTH EFFECTS - Toxicological Profile for 1,1,2,2-Tetrachloroethane | NCBI Bookshelf. [Link]
-
Toxicological Profile for 1,1,2,2-tetrachloroethane | Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]
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Technical Assessment: Solvation Thermodynamics of 1,1,1,2-Tetrachloro-2-fluoropropane
Executive Summary
1,1,1,2-Tetrachloro-2-fluoropropane (IUPAC), often designated in industrial fluorocarbon synthesis as HCFC-241bb , represents a critical halogenated intermediate. With the molecular formula C₃H₃Cl₄F and CAS Registry Number 3175-25-5 , it serves as a primary precursor in the manufacturing of next-generation hydrofluoroolefin (HFO) refrigerants, specifically HFO-1234yf.
Understanding the solubility profile of this compound is essential for optimizing reaction yields (particularly in dehydrochlorination pathways), purification via recrystallization, and solvent extraction protocols. This guide provides a mechanistic analysis of its solvation thermodynamics, predicted solubility across solvent classes, and a validated protocol for empirical determination.
Physicochemical Profile & Solvation Mechanisms[2]
To predict solubility behavior without extensive empirical tables, we must analyze the solute's molecular interaction potential.
Structural Analysis
-
Lipophilicity: The molecule is heavily halogenated (4 Chlorine, 1 Fluorine) with a short propyl backbone. The high chlorine content imparts significant lipophilicity and molecular weight (199.87 g/mol ).
-
Polarity: While the C-F and C-Cl bonds are polar, the tetrahedral geometry at C1 (CCl₃) and C2 (CClFx) creates a vector cancellation effect, resulting in a moderate net dipole moment .
-
Hansen Solubility Parameters (HSP):
-
(Dispersion): High. The large electron clouds of the four chlorine atoms generate strong London Dispersion Forces.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - (Polarity): Moderate.[1] Driven by the electronegativity difference between Carbon and the Halogens.
- (Hydrogen Bonding): Low. The molecule lacks Hydrogen Bond Donors (HBD). The methyl group protons are weakly acidic but insufficient for strong H-bonding. The halogens act as weak Hydrogen Bond Acceptors (HBA).
-
The "Like Dissolves Like" Matrix
Based on the HSP profile, 1,1,1,2-Tetrachloro-2-fluoropropane exhibits Type II Solvation behavior : it is highly soluble in non-polar and polar aprotic solvents but immiscible in highly polar protic matrices (like water).
Figure 1: Mechanistic interaction map showing the thermodynamic favorability of different solvent classes.
Solubility Profile by Solvent Class[1]
The following data summarizes the predicted solubility behavior. In the absence of specific literature values for this isomer, these assessments are derived from the behavior of structural analogs (e.g., 1,1,1,3,3-pentachloropropane).
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, CCl₄ | Very High (>500 g/L) | Near-perfect match in Hansen parameters. Entropy of mixing is the dominant driving force. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Strong dispersion force interactions ( |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | Excellent dispersion match. Ideal for recrystallization if cooling induces saturation. |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Moderate to High | Dipole-dipole interactions stabilize the solution. Good candidates for reaction media. |
| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Low to Moderate | Solubility is limited by the solvent's self-association (H-bonding network) which the solute cannot disrupt effectively. |
| Aqueous | Water | Negligible (<0.1 g/L) | The "Hydrophobic Effect" dominates. Water molecules form a cage around the solute, which is entropically unfavorable. |
Industrial Application: Solvent Selection for Synthesis
In the context of drug development or intermediate synthesis, solvent selection is critical for process control.
Reaction Media (Homogeneous)
For reactions involving nucleophilic substitution or dehydrochlorination :
-
Recommended: THF or 2-MeTHF.
-
Why: These solvents dissolve the haloalkane completely while possessing enough polarity to solvate ionic reagents (e.g., bases like KOtBu), facilitating the transition state without phase transfer limitations.
Extraction & Purification (Heterogeneous)
-
Protocol: Liquid-Liquid Extraction.
-
System: Water / Dichloromethane.[2]
-
Mechanism: The 1,1,1,2-Tetrachloro-2-fluoropropane will partition almost exclusively into the organic (DCM) phase, effectively separating it from inorganic salts or polar byproducts generated during synthesis.
Experimental Protocol: Gravimetric Solubility Determination
Since precise solubility data varies by temperature and specific isomer purity, researchers must validate solubility empirically. This protocol uses the Isothermal Shake-Flask Method , the gold standard for solubility determination.
Reagents & Equipment
-
Analyte: 1,1,1,2-Tetrachloro-2-fluoropropane (>98% purity).[3]
-
Solvents: HPLC grade (dried over molecular sieves if assessing moisture sensitivity).
-
Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, analytical balance (±0.01 mg).
Step-by-Step Methodology
-
Preparation:
-
Weigh 500 mg of the solute into a 20 mL scintillation vial.
-
Add 5.0 mL of the target solvent.
-
-
Equilibration:
-
Seal the vial tightly (use Parafilm to prevent volatile loss).
-
Agitate in the orbital shaker at 25°C ± 0.1°C for 24 hours.
-
Visual Check: If the solid dissolves completely, add more solute until a persistent solid phase is observed (saturation).
-
-
Sampling:
-
Stop agitation and allow the phases to settle for 1 hour.
-
Using a pre-warmed syringe, withdraw 2 mL of the supernatant.
-
Filter immediately through a 0.45 µm PTFE filter into a pre-weighed weighing dish.
-
-
Quantification (Gravimetric):
-
Evaporate the solvent carefully under a nitrogen stream or in a vacuum oven at 30°C (Note: Ensure the solute is not volatile under these conditions; if volatile, use GC-FID Method B).
-
Weigh the residue.
-
Calculation:
(g/L).
-
Alternative: GC-FID Quantification (For Volatile Solutes)
Given that HCFC-241bb has a boiling point of ~140°C, gravimetric drying carries a risk of subliming the solute.
-
Protocol: Dilute the filtered saturated supernatant 1:100 with Hexane.
-
Analysis: Inject into Gas Chromatography (GC) with Flame Ionization Detector (FID).
-
Calibration: Compare against a 5-point standard curve of 1,1,1,2-Tetrachloro-2-fluoropropane.
Figure 2: Decision tree for selecting the appropriate analytical method based on solute volatility.
Safety & Handling
-
Toxicity: Halogenated propanes often exhibit central nervous system (CNS) depressant effects. Handle only in a fume hood.
-
Reactivity: Avoid contact with strong bases (e.g., NaOH, KOH) in the absence of a solvent, as rapid dehydrochlorination can occur, generating toxic and flammable chlorofluoro-olefins.
-
PPE: Nitrile gloves are generally effective for short contact, but laminated film (Silver Shield) gloves are recommended for prolonged immersion in halogenated solvents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61104, 1,1,1,2-Tetrachloro-2-fluoroethane (Analogous Structure Data). Retrieved from [Link]
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Source for group contribution methods in solubility prediction).
-
ResearchGate (2018). Fourth Generation Refrigerant: HFO 1234yf - Synthesis and Precursors. (Identifies HCFC-241bb as a key intermediate). Retrieved from [Link]
Sources
Navigating the Regulatory Landscape of HCFCs: A Technical Guide to the Montreal Protocol Status of 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Montreal Protocol on Substances that Deplete the Ozone Layer stands as a landmark international environmental agreement, successfully orchestrating the phase-out of numerous chemicals responsible for damaging the Earth's protective ozone layer.[1][2] This guide provides an in-depth technical analysis of the regulatory status of a specific hydrochlorofluorocarbon (HCFC), 2,2-dichloro-1,1,1-trifluoroethane, commonly known as HCFC-123, under this global treaty. While the query specified "HCFC-241bb," the provided CAS number (34077-87-7) corresponds to HCFC-123.[3] Given this, and the prevalence of HCFC-123 as a transitional substitute for more potent ozone-depleting substances, this guide will focus on the well-documented regulatory framework surrounding HCFC-123, which serves as a representative example for other HCFCs.
HCFCs were developed as transitional substitutes for chlorofluorocarbons (CFCs), possessing shorter atmospheric lifetimes and consequently, a reduced capacity to deplete stratospheric ozone.[4] However, due to their own ozone-depleting potential, HCFCs are also subject to a phase-out schedule under the Montreal Protocol.[5][6] Understanding the specific regulations governing these substances is crucial for industries that have historically relied on them, including refrigeration, air-conditioning, foam blowing, and as solvents or aerosol propellants.[2][7]
The Science of Regulation: Ozone Depleting Potential and Global Warming Potential
The regulation of substances under the Montreal Protocol is primarily based on their Ozone Depleting Potential (ODP).[2] ODP is a measure of a chemical's relative ability to destroy stratospheric ozone, with CFC-11 serving as the benchmark with an ODP of 1.0.[2][6] HCFCs, being less stable in the atmosphere, have lower ODPs than CFCs.[4]
In addition to their ODP, HCFCs are also potent greenhouse gases, and their contribution to climate change is measured by their Global Warming Potential (GWP).[8] While the original focus of the Montreal Protocol was on ozone depletion, the Kigali Amendment, adopted in 2016, expanded its scope to include the phase-down of hydrofluorocarbons (HFCs), which have a high GWP.[9][10][11] This reflects a growing recognition of the interconnectedness of ozone protection and climate change mitigation.
Regulatory Framework for HCFCs under the Montreal Protocol
HCFCs are classified as "Class II" ozone-depleting substances and are listed in Annex C of the Montreal Protocol.[5][12] The Protocol mandates a gradual phase-out of the production and consumption of HCFCs for all signatory nations.[1]
The phase-out schedule differentiates between developed countries (non-Article 5 parties) and developing countries (Article 5 parties):
-
Developed Countries: The phase-out for developed nations began in 1996 with a cap on consumption, followed by a series of reduction steps. A complete phase-out of production and consumption was mandated by 2020, with a small allowance for servicing existing refrigeration and air-conditioning equipment until 2030.[1][13]
-
Developing Countries: The phase-out schedule for developing countries is more protracted, with a freeze on consumption levels in 2013 and a gradual reduction leading to a complete phase-out by 2030.[1]
It is important to note that individual countries may have more stringent regulations that accelerate the phase-out of HCFCs ahead of the Montreal Protocol's schedule.[13]
Specific Regulatory Status of HCFC-123
As an HCFC listed in Annex C of the Montreal Protocol, HCFC-123 is subject to the aforementioned phase-out schedules. Its use as a refrigerant, foam blowing agent, and fire extinguisher has been significantly curtailed in developed countries.[14] While it was a critical transitional substance, its production and import for new equipment are now largely prohibited in these nations.
Key Properties of HCFC-123:
| Property | Value |
| Chemical Formula | C2HCl2F3 |
| CAS Number | 306-83-2, 34077-87-7 |
| Ozone Depleting Potential (ODP) | 0.02 - 0.06 |
| Global Warming Potential (GWP, 100-year) | 77 |
Source: IPCC Fourth Assessment Report (as cited in various sources)
The relatively low ODP of HCFC-123 made it a favorable alternative to CFCs with much higher ODPs. However, its GWP, while modest compared to many HFCs, is still a factor in its eventual phase-out as the world moves towards refrigerants with ultra-low or zero GWP.
Experimental Workflow: Verifying the Regulatory Status of a Chemical Substance
For researchers and drug development professionals who may encounter various chemical compounds, a systematic approach to verifying their regulatory status is essential. The following is a generalized workflow:
-
Chemical Identification:
-
Screening against Controlled Substance Lists:
-
Consult the Annexes of the Montreal Protocol to determine if the substance is listed as a controlled ozone-depleting substance.[12][16] HCFCs are found in Annex C.
-
Check national and regional regulations (e.g., U.S. EPA regulations under the Clean Air Act, European Union F-gas regulations) which may have specific restrictions or reporting requirements.[6][17]
-
-
Determination of Regulatory Obligations:
-
If the substance is controlled, identify the specific regulations pertaining to its production, import, export, and use.
-
Determine if any exemptions for specific uses (e.g., laboratory and analytical uses) apply.
-
Ascertain the phase-out schedule applicable to your country.
-
-
Documentation and Compliance:
-
Maintain clear records of the substance's identity and regulatory status.
-
Ensure all procurement, handling, and disposal procedures comply with the relevant regulations.
-
Visualization of the Regulatory Pathway
The following diagram illustrates the general process by which a chemical is identified, assessed, and regulated under the Montreal Protocol.
Caption: Regulatory pathway of a substance under the Montreal Protocol.
Conclusion
The regulatory status of HCFC-123 under the Montreal Protocol is clear: it is a controlled substance subject to a global phase-out. While it served an important role as a transitional chemical, its ozone-depleting and global warming potentials have necessitated its replacement with more environmentally benign alternatives. For researchers, scientists, and professionals in drug development, a thorough understanding of the regulatory landscape governed by the Montreal Protocol is imperative for ensuring compliance and promoting environmental stewardship. The success of the Montreal Protocol in healing the ozone layer is a testament to the power of international cooperation and science-informed policy.[1][18] The ongoing phase-out of HCFCs and the phase-down of HFCs represent the next chapter in this global effort to protect our planet.
References
-
ChemSafetyPro. (2016, January 7). Montreal Protocol on Ozone-depleting Substances. Retrieved from ChemSafetyPro.COM. [Link]
-
United States Environmental Protection Agency. (2025, August 7). Phaseout of Class II Ozone-Depleting Substances. Retrieved from US EPA. [Link]
-
Graziosi, F., et al. (2015). European emissions of HCFC-22 based on eleven years of high frequency atmospheric measurements and a Bayesian inversion method. ResearchGate. [Link]
-
National Ozone Unit. List of Controlled Substances. Retrieved from National Ozone Unit. [Link]
-
ASHRAE. What is the phase-out schedule for HCFC refrigerants? (FAQ 33). Retrieved from ASHRAE. [Link]
-
DENIX. EPA Phaseout of Class II ODS. Retrieved from DENIX. [Link]
-
European Environment Agency. (2024, September 16). Ozone-depleting substances - 2024. Retrieved from European Environment Agency. [Link]
-
Department of Climate Change, Energy, the Environment and Water. (2025, December 8). Montreal Protocol on Substances that Deplete the Ozone Layer. Retrieved from DCCEEW. [Link]
-
United Nations Environment Programme. The Montreal Protocol on Substances that Deplete the Ozone Layer. Retrieved from UNEP. [Link]
-
Papanastasiou, D. K., et al. (2015). Supplement of Global warming potential estimates for the C1–C3 hydrochlorofluorocarbons (HCFCs) included in the. Atmospheric Chemistry and Physics. [Link]
-
Papanastasiou, D. K., et al. (2018). Global warming potential estimates for the C1–C3 hydrochlorofluorocarbons (HCFCs) included in the Kigali Amendment to the Montreal Protocol. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9385, 2,2-Dichloro-1,1,1-trifluoroethane. Retrieved from PubChem. [Link]
-
Down To Earth. (2024, June 13). Environmental milestone! Ozone-depleting HCFCs show drop in levels 5 years ahead of target year. Retrieved from Down To Earth. [Link]
-
Velders, G. J. M., et al. (2009). The large contribution of projected HFC emissions to future climate forcing. Proceedings of the National Academy of Sciences. [Link]
-
United Nations Environment Programme. About Montreal Protocol. Retrieved from UNEP. [Link]
-
Department of Climate Change, Energy, the Environment and Water. Ozone Depleting Substances - Fact sheet. Retrieved from DCCEEW. [Link]
-
Ministry of the Environment, Japan. Ozone Depleting Substances & Climate Change. Retrieved from Ministry of the Environment, Japan. [Link]
-
United Nations Development Programme. HCFC Phase-Out Management Plan - Stage 2. Retrieved from UNDP. [Link]
-
Harvard Law School Environmental and Energy Law Program. (2025, October 17). Hydrofluorocarbons and the Kigali Amendment to the Montreal Protocol. Retrieved from Harvard Law School. [Link]
-
Department of Climate Change, Energy, the Environment and Water. (2024, December 13). Hydrofluorocarbon refrigerants – global warming potential values and safety classifications. Retrieved from DCCEEW. [Link]
-
International Institute of Refrigeration. (2023, September 15). Global warming potential (GWP) of HFC refrigerants. Retrieved from IIR. [Link]
-
Ministry for the Environment. (2019, May 13). Kigali Amendment to the Montreal Protocol. Retrieved from Ministry for the Environment. [Link]
-
United States Environmental Protection Agency. (2026, February 3). Recent International Developments under the Montreal Protocol. Retrieved from US EPA. [Link]
-
Airgas. SAFETY DATA SHEET - Nonflammable Gas Mixture. Retrieved from Airgas. [Link]
-
United States Environmental Protection Agency. 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113). Retrieved from IRIS. [Link]
-
Haz-Map. 1,1,1-Trifluoro-2,2-dichloroethane. Retrieved from Haz-Map. [Link]
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Methodological & Application
Application Note: A Protocol for the Synthesis of HCFC-241bb via Photochlorination of 1,2-dichloro-2-fluoropropane
Abstract: This document provides a comprehensive guide for the synthesis of 1,1,1,2-tetrachloro-2-fluoropropane (HCFC-241bb) from its precursor, 1,2-dichloro-2-fluoropropane (HCFC-261bb). Hydrochlorofluorocarbons (HCFCs) are pivotal compounds in the chemical industry, serving as intermediates in the production of next-generation refrigerants and other fluorinated materials. This protocol details a laboratory-scale procedure employing free-radical photochlorination, followed by a robust purification workflow. The methodologies described herein are grounded in established principles of halogen chemistry and are designed to provide researchers with a reliable and reproducible process for obtaining HCFC-241bb.
Introduction
Hydrochlorofluorocarbons (HCFCs) represent a class of organic compounds that were developed as transitional substitutes for chlorofluorocarbons (CFCs). While they possess a lower ozone depletion potential (ODP) than CFCs, their production and use are being phased out under the Montreal Protocol.[1][2] Despite this, HCFCs remain crucial as feedstocks and intermediates in the synthesis of hydrofluoroolefins (HFOs) and other fluorochemicals that have significantly lower global warming potential.[3]
HCFC-241bb (1,1,1,2-tetrachloro-2-fluoropropane) is a key intermediate in the manufacturing pathway of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a leading replacement for HFC-134a in automotive air-conditioning systems.[3] The synthesis of HCFC-241bb can be achieved through the chlorination of 1,2-dichloro-2-fluoropropane (HCFC-261bb).[3] This application note provides a detailed experimental protocol for this transformation, emphasizing the underlying chemical principles, safety considerations, and purification techniques essential for obtaining a high-purity product.
Reaction Principle and Mechanism
The conversion of 1,2-dichloro-2-fluoropropane to 1,1,1,2-tetrachloro-2-fluoropropane is accomplished via a free-radical substitution reaction. The process is initiated by ultraviolet (UV) light, which cleaves molecular chlorine (Cl₂) into highly reactive chlorine radicals (Cl•).
The reaction proceeds through a classic chain mechanism:
-
Initiation: UV light provides the energy for the homolytic cleavage of the Cl-Cl bond.
-
Cl₂ + hν (UV light) → 2 Cl•
-
-
Propagation: A chlorine radical abstracts a hydrogen atom from the 1,2-dichloro-2-fluoropropane, preferentially from the methyl (CH₃) group due to the higher number of hydrogens. This creates an alkyl radical, which then reacts with another molecule of Cl₂ to form a chlorinated product and a new chlorine radical, continuing the chain. This step repeats to replace all three hydrogens on the methyl carbon.
-
CH₂Cl-C(F)(Cl)-CH₃ + Cl• → CH₂Cl-C(F)(Cl)-CH₂• + HCl
-
CH₂Cl-C(F)(Cl)-CH₂• + Cl₂ → CH₂Cl-C(F)(Cl)-CH₂Cl + Cl•
-
(Further propagation steps lead to the fully chlorinated C-1 position)
-
-
Termination: The reaction ceases when two radicals combine.
-
Cl• + Cl• → Cl₂
-
R• + Cl• → R-Cl
-
The primary challenge in this synthesis is controlling the reaction's selectivity. Over-chlorination or chlorination at the less-reactive methylene (CH₂Cl) group can occur, leading to a mixture of products. The protocol below is designed to favor the formation of the desired HCFC-241bb isomer through careful control of reaction conditions.
Caption: Synthetic workflow for HCFC-241bb production.
Materials and Reagents
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1,2-dichloro-2-fluoropropane | 420-97-3 | C₃H₅Cl₂F | 130.97 | 88-89 | ~1.23 |
| Chlorine Gas | 7782-50-5 | Cl₂ | 70.90 | -34.04 | N/A (Gas) |
| Nitrogen Gas | 7727-37-9 | N₂ | 28.01 | -195.8 | N/A (Gas) |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | N/A (Solid) | ~2.20 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | N/A (Solid) | ~2.66 |
| Product (Expected) | |||||
| 1,1,1,2-tetrachloro-2-fluoropropane | 812-03-3 | C₃H₃Cl₄F | 199.86 | ~135-137 | ~1.5-1.6 |
Note: Properties for the product are estimated based on related compounds as detailed experimental data is not widely published.
Equipment
-
500 mL three-neck round-bottom flask
-
Quartz immersion well for UV lamp
-
High-pressure mercury vapor UV lamp (e.g., 450W)
-
Reflux condenser with a gas outlet
-
Gas dispersion tube (fritted)
-
Digital thermometer or thermocouple
-
Magnetic stirrer with heating mantle
-
Gas flow controllers for chlorine and nitrogen
-
Gas scrubbing tower (containing 2M NaOH solution)
-
500 mL separating funnel
-
Fractional distillation apparatus (including Vigreux column, distillation head, condenser, and receiving flasks)
-
Standard laboratory glassware and consumables
Experimental Protocol
5.1 Reactor Setup
-
Assemble the 500 mL three-neck flask on the magnetic stirrer and heating mantle.
-
In the central neck, place the quartz immersion well. Ensure the seal is gas-tight.
-
Fit one side neck with the gas dispersion tube, ensuring its tip is submerged below the future liquid level. Connect the tube to the chlorine and nitrogen gas lines via a T-junction and flow controllers.
-
Fit the other side neck with the reflux condenser. Connect the outlet of the condenser to the gas scrubbing tower.
-
Place the thermometer/thermocouple in an appropriate port to monitor the reaction temperature.
5.2 Reaction Procedure
-
Charging the Reactor: Charge the flask with 1,2-dichloro-2-fluoropropane (e.g., 131 g, 1.0 mol).
-
Inerting the System: Purge the entire system with a slow stream of nitrogen for 15-20 minutes to remove air and moisture.
-
Heating: Heat the reaction mixture to 60-70°C with gentle stirring.
-
Initiation: Once the temperature is stable, turn on the UV lamp. (Caution: UV radiation is harmful. Use appropriate shielding.)
-
Chlorine Addition: Begin bubbling chlorine gas through the reaction mixture at a controlled rate (e.g., 0.5-1.0 L/min). The reaction is exothermic; adjust the heating mantle or use a cooling bath as needed to maintain the target temperature. Vigorous bubbling from the evolution of HCl gas will be observed.
-
Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them by Gas Chromatography (GC) if available. The reaction is complete when the starting material is consumed or its concentration plateaus. The theoretical reaction time will depend on the chlorine flow rate and UV lamp intensity.
-
Completion: Once the reaction is complete, stop the chlorine flow and turn off the UV lamp. Continue to purge the system with nitrogen for 30 minutes to drive out any residual chlorine and HCl gas from the flask into the scrubber.
-
Allow the crude product mixture to cool to room temperature.
5.3 Product Isolation and Purification
-
Quenching and Neutralization: Carefully transfer the cooled, dark-yellowish crude product to the 500 mL separating funnel.
-
Add 100 mL of cold deionized water and shake gently to wash out the majority of dissolved HCl. Allow the layers to separate and discard the lower aqueous layer.
-
Add 100 mL of 5% aqueous sodium bicarbonate solution to the organic layer. Stopper the funnel and shake cautiously, venting frequently to release the pressure from the evolved CO₂ gas.[4][5] Continue until no more gas evolves.
-
Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic. Separate and discard the aqueous layer.
-
Wash the organic layer with 50 mL of brine (saturated NaCl solution) to help break any emulsions and remove excess water. Discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate (approx. 10-15 g) and swirl.[6] The liquid should turn from cloudy to clear. If not, add more drying agent. Let it stand for 20-30 minutes.
-
Filtration: Filter the dried product through a fluted filter paper into a clean, dry round-bottom flask suitable for distillation.
-
Purification: Assemble the fractional distillation apparatus. Carefully distill the product under atmospheric pressure.
-
Collect and discard any initial low-boiling fractions (likely unreacted starting material, b.p. ~88°C).
-
Carefully collect the product fraction boiling in the expected range of HCFC-241bb (~135-137°C).
-
Leave a small amount of residue in the distillation flask to avoid distilling to dryness.
-
-
Weigh the collected pure product and calculate the yield. Characterize by GC-MS, NMR, and refractive index to confirm identity and purity.
Safety Precautions
-
Chlorine Gas: Chlorine is extremely toxic and corrosive. This entire experiment MUST be conducted in a well-ventilated chemical fume hood. A chlorine gas detector should be in place. Ensure the gas scrubber is functioning correctly before starting the chlorine flow.
-
HCl Gas: Hydrogen chloride is a corrosive gas that is evolved during the reaction. Ensure it is properly neutralized by the gas scrubber.
-
UV Radiation: UV light can cause severe eye and skin damage. Never look directly at the lamp and use appropriate shielding (e.g., aluminum foil wrapped around the reactor).
-
General Hazards: Chlorinated hydrocarbons are generally toxic and should be handled with care. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).
Data and Expected Results
| Parameter | Value |
| Starting Material Mass | 131 g (1.0 mol) |
| Theoretical Product Mass | 199.9 g (1.0 mol) |
| Expected Yield | 60-75% |
| Appearance | Colorless Liquid |
| Boiling Point (Collected Fraction) | 135-137 °C |
| Refractive Index (n²⁰/D) | ~1.46-1.47 |
Yields are highly dependent on reaction control and purification efficiency.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | UV lamp not functioning or blocked by residue. / Temperature too low. / No chlorine flow. | Check lamp functionality. Clean the quartz well. / Increase reaction temperature to 60-70°C. / Check gas cylinder, lines, and flow controller. |
| Low Yield | Incomplete reaction. / Over-chlorination to other products. / Loss during workup or distillation. | Increase reaction time or chlorine flow. / Decrease chlorine concentration or reaction temperature. / Be meticulous during extractions and distillation. |
| Product is Dark | Charring or side reactions. | Ensure temperature does not exceed the recommended range. Purify carefully by distillation. |
| Emulsion During Wash | Formation of stable mixture between organic and aqueous layers. | Add brine (saturated NaCl solution) to help break the emulsion. / Allow to stand for an extended period. |
Conclusion
This application note outlines a functional and reliable protocol for the synthesis of HCFC-241bb from 1,2-dichloro-2-fluoropropane. By leveraging the principles of free-radical photochlorination and employing standard organic chemistry purification techniques, researchers can effectively produce this valuable chemical intermediate. Adherence to the detailed steps, particularly the safety precautions, is paramount for the successful and safe execution of this synthesis. The resulting high-purity product is suitable for use in further synthetic applications, such as the production of modern HFO refrigerants.
References
- Process for the manufacture of tetrafluoroolefins.
-
Preparation of 2-chloro-2-methylpropane. Royal Society of Chemistry. [Link]
-
1,2-Dichloro-2-fluoropropane | C3H5Cl2F. PubChem. [Link]
-
Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. OC-Praktikum. [Link]
-
1,2-dichloro-2-fluoropropane. Stenutz. [Link]
-
Prep of 2 Chloro 2 Methylpropane. Scribd. [Link]
-
Advantages And Applications Of HCFC Refrigerants. Linquip. [Link]
-
Overview of HCFC Consumption and Available Alternatives For Article 5 Countries. EU Climate Action. [Link]
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Fluorination of 1,1,1,2-Tetrachloro-2-fluoropropane to HCFC-244bb
Abstract
This document provides a comprehensive guide for the synthesis of 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) via the fluorination of 1,1,1,2-tetrachloro-2-fluoropropane (HCFC-241bb). HCFC-244bb is a key intermediate in the production of next-generation refrigerants, particularly 2,3,3,3-tetrafluoropropene (HFO-1234yf), which are characterized by their low global warming potential (GWP). This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development. It details the underlying reaction mechanisms, provides step-by-step experimental protocols, and emphasizes critical safety considerations for handling hazardous materials.
Introduction: The Significance of HCFC-244bb
The global effort to mitigate climate change has led to stringent regulations on the use of hydrofluorocarbons (HFCs) due to their high GWP.[1][2] This has spurred significant research and development into environmentally benign alternatives. Hydrofluoroolefins (HFOs) have emerged as promising candidates, and HFO-1234yf, in particular, is a leading replacement for HFC-134a in automotive air conditioning and other refrigeration applications. The synthesis of HFO-1234yf often proceeds through the intermediate HCFC-244bb.[3][4]
The production of HCFC-244bb from the fluorination of 1,1,1,2-tetrachloro-2-fluoropropane represents a critical step in the value chain of these new refrigerants. Understanding and optimizing this transformation is paramount for efficient and safe industrial production. This document aims to provide the necessary technical details to achieve this.
Reaction Mechanism and Catalysis
The conversion of 1,1,1,2-tetrachloro-2-fluoropropane (CCl₃CHClF) to 2-chloro-1,1,1,2-tetrafluoropropane (CF₃CFClCH₃) involves the substitution of chlorine atoms with fluorine atoms. This is typically achieved through reaction with anhydrous hydrogen fluoride (HF). The reaction can be carried out in either the liquid or gas phase and is often facilitated by a catalyst.
2.1. Halogen Exchange Reaction
The core of the synthesis is a halogen exchange (Halex) reaction.[5] In this process, the C-Cl bonds are sequentially replaced by C-F bonds. The general transformation can be represented as:
CCl₃CHClF + 3HF → CF₃CFClCH₃ + 3HCl
This overall reaction is a summary of a multi-step process. The reactivity of the C-Cl bonds can vary, and controlling the degree of fluorination is key to maximizing the yield of the desired product, HCFC-244bb, while minimizing the formation of over-fluorinated or under-fluorinated byproducts.
2.2. Catalysis
While the reaction can proceed non-catalytically under harsh conditions, the use of a catalyst allows for milder reaction conditions, improved selectivity, and higher yields.
-
Liquid-Phase Catalysis: In the liquid phase, Lewis acids are effective catalysts. Antimony pentachloride (SbCl₅) is a commonly used catalyst, which forms active species of the type SbClₓFᵧ in the presence of HF.[6] Superacids, such as antimony halides, can also be employed.[7]
-
Gas-Phase Catalysis: For gas-phase reactions, chromium-based catalysts are frequently utilized.[7][8][9] Chromium(III) oxide (Cr₂O₃), often supported on a high-surface-area material and pre-fluorinated, is a robust catalyst for this type of transformation.[8][9] The active catalytic species are believed to be chromium oxyfluorides (CrOₓFᵧ) formed on the catalyst surface.[8][9] Promoters such as lanthanum (La) can enhance the activity and lifetime of the catalyst.[9]
The choice between liquid and gas-phase processes depends on factors such as production scale, desired purity, and energy costs.
Experimental Protocol: Gas-Phase Catalytic Fluorination
This section details a representative protocol for the gas-phase fluorination of 1,1,1,2-tetrachloro-2-fluoropropane using a chromium-based catalyst.
3.1. Materials and Equipment
| Material/Equipment | Specifications | Supplier |
| 1,1,1,2-Tetrachloro-2-fluoropropane (HCFC-241bb) | ≥98% purity | Specialty chemical supplier |
| Anhydrous Hydrogen Fluoride (HF) | ≥99.9% purity | Industrial gas supplier |
| Nitrogen (N₂) | High purity, for purging | Industrial gas supplier |
| Chromium(III) oxide catalyst | High surface area, e.g., on AlF₃ support | Catalyst manufacturer |
| Tubular Reactor | Hastelloy C or other HF-resistant alloy | Chemical reactor supplier |
| Mass Flow Controllers | For precise gas and liquid feed control | Instrumentation supplier |
| Temperature Controller and Furnace | Capable of maintaining ±1°C accuracy | Laboratory equipment supplier |
| Back Pressure Regulator | To maintain desired reaction pressure | Instrumentation supplier |
| Gas Chromatograph (GC) | With a suitable column for analyzing halogenated hydrocarbons | Analytical instrument supplier |
| Scrubber System | Containing a caustic solution (e.g., KOH or NaOH) to neutralize unreacted HF and HCl | Custom or commercial |
3.2. Catalyst Activation (Pre-fluorination)
-
Objective: To activate the chromium oxide catalyst by converting the surface oxide layer to chromium oxyfluoride.
-
Procedure:
-
Load the tubular reactor with the desired amount of Cr₂O₃ catalyst.
-
Purge the reactor with a stream of dry nitrogen (N₂) for at least 1 hour at 200°C to remove any adsorbed moisture.
-
Gradually introduce a mixture of N₂ and anhydrous HF (e.g., 10:1 molar ratio) into the reactor.
-
Slowly increase the temperature to 300-350°C over several hours.
-
Maintain this temperature for 4-6 hours under the HF/N₂ flow.
-
The catalyst is considered activated when the concentration of water in the effluent gas stream is negligible.
-
3.3. Fluorination Reaction
-
Objective: To react 1,1,1,2-tetrachloro-2-fluoropropane with HF to produce HCFC-244bb.
-
Procedure:
-
After catalyst activation, adjust the reactor temperature to the desired reaction temperature (typically in the range of 200-400°C).
-
Set the reactor pressure using the back pressure regulator (typically 1-10 atm).
-
Introduce a pre-vaporized feed of 1,1,1,2-tetrachloro-2-fluoropropane and anhydrous HF into the reactor at a controlled molar ratio (HF:HCFC-241bb ratio is a critical parameter, often ranging from 3:1 to 10:1).
-
The contact time (residence time) of the reactants over the catalyst bed is another crucial variable to control, typically in the range of 5-30 seconds.
-
The effluent gas stream from the reactor, containing the product (HCFC-244bb), unreacted starting materials, HCl byproduct, and any other side products, is passed through a cooling condenser.
-
The cooled stream is then directed to a scrubber system to neutralize acidic gases (HF and HCl).
-
The organic products are collected for analysis.
-
3.4. Product Analysis
-
The composition of the organic product stream is analyzed by gas chromatography (GC).
-
A column suitable for separating halogenated propanes should be used.
-
Identification of peaks can be confirmed by GC-MS (Gas Chromatography-Mass Spectrometry).
-
Quantification is achieved by calibrating the GC with authentic standards of the starting material and expected products.
3.5. Data Presentation
The following table provides a hypothetical set of reaction conditions and corresponding results to illustrate the effect of process parameters on the conversion and selectivity.
| Run | Temperature (°C) | Pressure (atm) | HF:HCFC-241bb Molar Ratio | Contact Time (s) | HCFC-241bb Conversion (%) | HCFC-244bb Selectivity (%) |
| 1 | 250 | 3 | 5:1 | 20 | 85 | 92 |
| 2 | 300 | 3 | 5:1 | 20 | 95 | 88 |
| 3 | 250 | 5 | 5:1 | 20 | 88 | 90 |
| 4 | 250 | 3 | 8:1 | 20 | 90 | 95 |
| 5 | 250 | 3 | 5:1 | 10 | 75 | 96 |
Safety Considerations: Handling Anhydrous Hydrogen Fluoride
Anhydrous hydrogen fluoride (HF) is an extremely corrosive and toxic substance that requires stringent safety protocols.[10] All personnel working with HF must receive specific training on its hazards and the appropriate emergency response procedures.[11]
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[11][12][13] Contact lenses should not be worn.[12]
-
Body Protection: A long-sleeved shirt, long pants, and closed-toe shoes are required.[11][12][13] An HF-resistant apron (e.g., made of neoprene or PVC) over a lab coat is also necessary.[13]
-
Gloves: Use HF-resistant gloves (e.g., nitrile or neoprene).[12] It is recommended to double-glove.[12]
-
Respiratory Protection: Work must be conducted in a well-ventilated fume hood.[13] For situations with a potential for significant exposure, a self-contained breathing apparatus (SCBA) may be required.
4.2. Engineering Controls
-
All experiments involving HF must be performed in a designated fume hood.[13]
-
Use equipment made of HF-compatible materials (e.g., Hastelloy, Monel, Teflon). Never use glassware with HF , as it will be aggressively attacked.[10]
-
An emergency shower and eyewash station must be readily accessible.[11][13]
4.3. Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11][13] After flushing, apply a 2.5% calcium gluconate gel to the affected area and massage it in.[11][12][13] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush the eyes with water for at least 15-30 minutes using an eyewash station.[11][12] Seek immediate medical attention.[11]
-
Inhalation: Move the victim to fresh air immediately.[11] Seek immediate medical attention.[11][13]
-
Spills: Small spills inside a fume hood can be neutralized with a suitable absorbent material specified for HF, such as sodium carbonate or lime.[11] Do not use materials like sand or kitty litter, which contain silica, as HF reacts with silica to produce toxic silicon tetrafluoride gas.[11] For larger spills, evacuate the area and contact emergency response personnel.
Visualization of Workflow
5.1. Experimental Workflow Diagram
Caption: Experimental workflow for the gas-phase fluorination of HCFC-241bb.
5.2. Reaction Pathway Diagram
Caption: Simplified reaction pathway for the fluorination of HCFC-241bb to HCFC-244bb.
Conclusion
The synthesis of HCFC-244bb via the fluorination of 1,1,1,2-tetrachloro-2-fluoropropane is a technically demanding yet crucial process for the production of next-generation, low-GWP refrigerants. This guide has provided a detailed overview of the reaction mechanism, a step-by-step experimental protocol for a gas-phase catalytic approach, and critical safety information for handling the hazardous materials involved. By carefully controlling reaction parameters such as temperature, pressure, reactant molar ratio, and contact time, researchers can optimize the yield and selectivity of HCFC-244bb. The paramount importance of adhering to strict safety protocols, particularly when working with anhydrous hydrogen fluoride, cannot be overstated. With the information provided herein, researchers and professionals are better equipped to safely and efficiently conduct this important chemical transformation.
References
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety.
- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications.
- Safe handling of Hydrofluoric acid and Hydrogen fluoride - ETH Zürich.
- Protecting Workers Exposed to Hydrogen Fluoride (HF) - California Department of Industrial Relations.
- US20130035526A1 - Process for the manufacture of tetrafluoroolefins - Google Patents.
- Standard Operating Procedure - HYDROFLUORIC ACID - Yale Environmental Health & Safety.
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Process to manufacture 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) - SciSpace. Available at: [Link]
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Learn About the Chemical Reactivity of Propane with Halogen - Unacademy. Available at: [Link]
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Selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene | Request PDF - ResearchGate. Available at: [Link]
-
Catalytic gas-phase fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene over the fluorinated Cr2O3-based catalysts | Request PDF - ResearchGate. Available at: [Link]
-
11.16: 11-3 Selectivity in Radical Halogenation with Fluorine and Bromine - Chemistry LibreTexts. Available at: [Link]
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CH13 Hydrocarbons Shobhit Nirwan | PDF | Alkane | Alkene - Scribd. Available at: [Link]
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3.8: Selectivity in Radical Halogenation with Fluorine and Bromine - Chemistry LibreTexts. Available at: [Link]
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Selectivity in Radical Halogenation | Organic Chemistry Lessons - YouTube. Available at: [Link]
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. Available at: [Link]
-
Catalysis for Fluorination and Trifluoromethylation - PMC - NIH. Available at: [Link]
- COMPOSITIONS COMPRISING 2,3,3,3-TETRAFLUOROPROPENE, 1,1,2,3-TETRACHLOROPROPENE, 2-CHLORO-3,3,3-TRIFLUOROPROPENE, OR 2-CHLORO-1,1 - EPO.
-
Global Overview of HCFC, HFC, and HFO/HCFO Production - Regulations.gov. Available at: [Link]
-
Compositions containing 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) - Patent US-10246389-B1 - PubChem. Available at: [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC. Available at: [Link]
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decision xxviii/2 teap working group report information on alternatives to hfcs - Ozone Secretariat - UNEP. Available at: [Link]
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HFC-23 EMISSIONS FROM HCFC-22 PRODUCTION - IPCC - Task Force on National Greenhouse Gas Inventories. Available at: [Link]
-
Industrial Process Refrigeration and the Phaseout of HCFC-22 | What You Need to Know | EPA. Available at: [Link]
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Phaseout of Class II Ozone-Depleting Substances | US EPA. Available at: [Link]
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Reaction conditions for chlorination of HCFC-261bb to HCFC-241bb
Application Note & Protocol
Topic: Catalytic Fluorination of 3,3-Dichloro-1,1,1-trifluoropropane (HCFC-261bb) to 1-Chloro-1,1,1,3-tetrafluoropropane (HCFC-241bb)
Introduction & Scope
Hydrochlorofluorocarbons (HCFCs) are a class of compounds that have served as transitional replacements for the more potent ozone-depleting chlorofluorocarbons (CFCs). While they have a reduced ozone depletion potential, their production and use are being progressively phased out globally under the Montreal Protocol.[1] Despite this, HCFCs remain crucial intermediates in the synthesis of next-generation hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), which have lower environmental impacts.[2][3][4]
This document provides a comprehensive technical guide for the synthesis of 1-Chloro-1,1,1,3-tetrafluoropropane (a potential isomer of HCFC-241) from 3,3-Dichloro-1,1,1-trifluoropropane (HCFC-261bb, CAS 460-69-5)[5][6]. The core transformation is a catalyzed halogen exchange (Halex) reaction, substituting one chlorine atom with a fluorine atom. This process is more accurately described as a fluorination rather than a chlorination.
The protocol herein is designed for researchers in chemical synthesis and materials science, providing a foundational methodology based on established principles of catalytic fluorine-chlorine exchange reactions.[7][8]
Reaction Principles & Mechanistic Insights
The conversion of HCFC-261bb to a monochloro-tetrafluoropropane isomer is achieved via a catalyzed nucleophilic substitution reaction. Anhydrous hydrogen fluoride (aHF) serves as the fluorine source, while a potent Lewis acid catalyst is employed to facilitate the chlorine-fluorine exchange.
Choice of Fluorinating Agent & Catalyst
-
Fluorinating Agent: Anhydrous hydrogen fluoride (aHF) is the industry-standard reagent for bulk fluorination due to its high reactivity and cost-effectiveness. Its role is to act as the nucleophilic fluoride donor.
-
Catalyst: The reaction is sluggish without a catalyst. Lewis acid metal halides are highly effective for activating the C-Cl bond. Tantalum (V) and Niobium (V) halides are noted for their high efficacy in liquid-phase fluorination of chloro-ethanes and similar molecules.[9] An alternative, historically significant catalyst system involves antimony (V) halides, often used in the "Swartz reaction," though they can be susceptible to reduction at elevated temperatures.[9] The catalyst functions by coordinating to a chlorine atom on the substrate, polarizing the carbon-chlorine bond and making the carbon atom more electrophilic and susceptible to attack by a fluoride ion.
Proposed Reaction Mechanism
The reaction proceeds through the following logical steps:
-
Activation: The Lewis acid catalyst (e.g., TaCl₅) coordinates with one of the chlorine atoms of HCFC-261bb.
-
Nucleophilic Attack: A fluoride ion, derived from the polarized H-F bond, attacks the activated carbon center.
-
Halogen Exchange: The C-F bond is formed concurrently with the cleavage of the C-Cl bond, releasing a chloride ion that remains complexed with the catalyst.
-
Catalyst Regeneration: The catalyst is regenerated upon reaction with HF, producing HCl as a byproduct.
This process requires careful control of temperature and pressure to ensure selectivity and prevent unwanted side reactions, such as over-fluorination or decomposition.
Experimental Protocol: Synthesis of HCFC-241bb
This section details a representative lab-scale procedure for the liquid-phase catalytic fluorination of HCFC-261bb.
Critical Safety Precautions
WARNING: This procedure involves extremely hazardous materials, including anhydrous hydrogen fluoride (aHF), which is highly corrosive and toxic. All operations must be conducted by trained personnel within a specialized, high-performance fume hood.
-
Personal Protective Equipment (PPE): Always wear a full-face shield, aHF-resistant apron, and long-cuff neoprene or butyl rubber gloves.[10] Standard lab attire (lab coat, closed-toe shoes) is mandatory.
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. A tube of 2.5% calcium gluconate gel must be on hand for immediate application to skin in case of HF exposure.
-
Ventilation: All manipulations, including cylinder handling and reactor charging, must occur in a fume hood designed for corrosive gases. A dedicated scrubber system for neutralizing acidic off-gases (HF, HCl) is required.
-
Cylinder Handling: Securely clamp all gas cylinders.[10] Use appropriate regulators and transfer lines made of compatible materials (e.g., Monel, stainless steel).
Materials & Equipment
| Material/Equipment | Specifications |
| Reactants | |
| 3,3-Dichloro-1,1,1-trifluoropropane (HCFC-261bb) | >99% purity, CAS: 460-69-5 |
| Anhydrous Hydrogen Fluoride (aHF) | >99.9% purity, electronics grade |
| Catalyst | |
| Tantalum (V) Chloride (TaCl₅) | >98% purity |
| Other | |
| Nitrogen (N₂) | High purity, for inerting |
| Potassium Hydroxide (KOH) Solution | 5 M, for scrubbing and neutralization |
| Anhydrous Calcium Chloride | For drying |
| Equipment | |
| High-Pressure Reactor | 500 mL, Hastelloy-C or Monel construction, with magnetic stirrer, thermocouple, pressure gauge, and rupture disc. |
| Gas Inlet/Outlet Valves | Compatible with corrosive gases |
| Scrubber System | Packed column or bubble flask with KOH solution |
| Distillation Apparatus | Standard glassware for fractional distillation |
| Analytical Instruments | GC-MS with a suitable column for halocarbon separation, ¹⁹F NMR |
Step-by-Step Procedure
-
Reactor Preparation:
-
Thoroughly clean and dry the high-pressure reactor body, head, and internal components.
-
Assemble the reactor and perform a pressure test with nitrogen to 1.5x the intended working pressure to ensure a leak-free seal.
-
Evacuate the reactor under vacuum ( <1 torr) while gently heating (80-100 °C) for at least 2 hours to remove all moisture.
-
Backfill with dry nitrogen to a slight positive pressure.
-
-
Charging the Reactor:
-
Under a nitrogen atmosphere (e.g., in a glove bag), quickly add the catalyst, Tantalum (V) Chloride (TaCl₅), to the reactor.
-
Add the liquid reactant, 3,3-Dichloro-1,1,1-trifluoropropane (HCFC-261bb), to the reactor via a cannula or syringe.
-
Seal the reactor immediately.
-
-
Introduction of Anhydrous HF:
-
Cool the reactor to 0 °C using an ice bath.
-
Connect the aHF cylinder to the reactor's inlet valve through a pre-weighed lecture bottle or by mass flow controller.
-
Slowly condense the required amount of aHF into the cooled reactor. Monitor the mass transfer carefully.
-
Close all valves and disconnect the aHF source.
-
-
Reaction Execution:
-
Allow the reactor to warm to room temperature behind a blast shield.
-
Begin vigorous stirring.
-
Slowly heat the reactor to the target temperature (e.g., 70-90 °C). The internal pressure will rise due to the vapor pressure of the reactants and the HCl byproduct generated.
-
Maintain the reaction at the set temperature for the prescribed duration, monitoring both temperature and pressure.
-
-
Work-up and Product Isolation:
-
After the reaction period, cool the reactor to 0-5 °C.
-
Slowly vent the headspace gas (excess HF, HCl) through the prepared KOH scrubber system until the reactor reaches atmospheric pressure.
-
Carefully open the reactor and transfer the crude liquid product to a fluoropolymer separatory funnel containing ice-cold, dilute KOH solution to neutralize remaining acids.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent.
-
-
Purification and Analysis:
-
Purify the crude product by fractional distillation, collecting the fraction corresponding to the boiling point of the target HCFC-241bb isomer.
-
Analyze the purified product using GC-MS to confirm purity and identity, and by ¹⁹F NMR to verify the molecular structure.
-
Summary of Reaction Parameters
The following table provides a representative set of conditions for this synthesis. Optimization may be required based on specific equipment and purity requirements.
| Parameter | Value | Rationale |
| HCFC-261bb | 1.0 mol | Basis of stoichiometry |
| Anhydrous HF | 2.0 - 3.0 mol | Molar excess ensures high conversion |
| TaCl₅ Catalyst | 0.05 mol (5 mol%) | Catalytic amount; higher loading can increase rate but also cost |
| Temperature | 80 °C | Balances reaction rate against potential for side reactions.[9] |
| Pressure | Autogenous (approx. 10-15 bar) | Pressure is generated by the vapor pressure of reagents and products at the reaction temperature |
| Reaction Time | 6 - 8 hours | Sufficient time for high conversion |
| Expected Yield | 75 - 85% | Based on similar catalytic fluorination reactions |
Process Workflow Diagram
The diagram below illustrates the key stages of the synthesis process from reactant charging to final product analysis.
Caption: Workflow for the synthesis of HCFC-241bb.
References
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Government of Alberta. (n.d.). Bulletin - Health and Safety Issues Associated with the Refrigerant HCFC-123 (R-123). Retrieved from [Link]
-
Ross, J. R. H., et al. (1996). Room-temperature catalytic fluorination of C1 and C2 chlorocarbons and chlorohydrocarbons on fluorinated Fe3O4 and Co3O4. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]
-
University of Glasgow. (n.d.). Room-temperature Catalytic Fluorination of C, and C, Chlorocarbons and Chlorohydrocarbons on Fluorinated Fe304 and. RSC Publishing. Retrieved from [Link]
-
Radlik, M., et al. (2020). Chlorodifluoromethane Hydrodechlorination on Carbon-Supported Pd-Pt Catalysts. Beneficial Effect of Catalyst Oxidation. MDPI. Retrieved from [Link]
- Miller, R. A., & Swearingen, S. L. (2010). Catalytic process for the preparation of fluorinated halocarbons. U.S. Patent No. 7,786,334 B2. Google Patents.
-
Green Cooling Initiative. (2012). Guidelines for the safe use of hydrocarbon refrigerants. Retrieved from [Link]
-
Wilhelmsen. (n.d.). Safe handling when working with refrigerants. Issuu. Retrieved from [Link]
-
MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
-
SEMARNAT. (2016). Guidelines for the safe use of hydrocarbon refrigerants. Retrieved from [Link]
-
Indian Register of Shipping. (2019). Phasing Out of Hydrochlorofluorocarbons (HCFCs) - An Ozone Depleting Substance (ODS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,3-Dichloro-1,1,1-trifluoropropane. PubChem. Retrieved from [Link]
-
Regulations.gov. (2022). Global Overview of HCFC, HFC, and HFO/HCFO Production. Retrieved from [Link]
-
Thieme. (n.d.). 4.9. Fluorination with Chlorine Trifluoride. Retrieved from [Link]
-
Papanastasiou, D. K., et al. (2018). HCFC-241bb. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Expanded HFC Data. Retrieved from [Link]
-
Nagy, P. (2014). Elucidating mechanisms of chlorine toxicity: reaction kinetics, thermodynamics, and physiological implications. PMC. Retrieved from [Link]
-
Chengdu Henbin Refrigeration Co.,Ltd. (n.d.). Quality HFC Refrigerant & HCFC Refrigerant factory from China. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propane, 2,3-dichloro-1,1,1-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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Catalytic Fluorination of HCFC-241bb: Application Notes and Protocols
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic fluorination of 2,2-dichloro-1,1,1-trifluoropropane (HCFC-241bb). The primary objective is the synthesis of valuable hydrofluorocarbons (HFCs) such as 1,1,1,2,2-pentafluoropropane (HFC-245cb) through chlorine/fluorine (Cl/F) exchange reactions. This guide details two primary methodologies: gas-phase fluorination using solid-state chromium-based catalysts and liquid-phase fluorination employing Lewis acid catalysts. Each section elucidates the underlying chemical principles, provides detailed, step-by-step protocols, and offers insights into process optimization and validation, grounded in established scientific literature.
Introduction and Strategic Importance
The compound 2,2-dichloro-1,1,1-trifluoropropane, designated as HCFC-241bb, is a hydrochlorofluorocarbon (HCFC) of significant interest as a feedstock chemical.[1] Its strategic value lies in its potential for conversion into hydrofluorocarbons (HFCs), which have served as replacements for ozone-depleting chlorofluorocarbons (CFCs) and HCFCs in various applications.[2] The target product of HCFC-241bb fluorination is often 1,1,1,2,2-pentafluoropropane (HFC-245cb), a compound with applications as a blowing agent, refrigerant, or solvent.
The core chemical transformation involves a halogen exchange (HALEX) reaction, where the two chlorine atoms on the central carbon of HCFC-241bb are substituted with fluorine. This is typically achieved by reaction with anhydrous hydrogen fluoride (HF). Due to the high activation energy of C-Cl bond cleavage, this transformation necessitates the use of a catalyst. The choice of catalyst and reaction phase (gas or liquid) profoundly influences the reaction's efficiency, selectivity, and overall viability. This guide will explore the two dominant catalytic strategies.
Foundational Principle: Catalytic Halogen Exchange (HALEX)
The fluorination of HCFC-241bb proceeds via a stepwise substitution of chlorine with fluorine. The general reaction is as follows:
CF3-CCl2-CH3 + 2 HF --(Catalyst)--> CF3-CF2-CH3 + 2 HCl
The primary challenge is to achieve high conversion of the starting material and high selectivity towards the desired fully fluorinated product (HFC-245cb) while minimizing the formation of byproducts, such as the partially fluorinated intermediate (2-chloro-1,1,1,2-tetrafluoropropane) or products from undesired side reactions. The catalyst's role is to facilitate the cleavage of the C-Cl bond and the formation of the C-F bond, typically through the formation of activated intermediates.
Protocol I: Gas-Phase Catalytic Fluorination with Chromia-Based Catalysts
Gas-phase fluorination over a solid-state catalyst is a robust method often employed in industrial-scale HFC production. Amorphous chromium(III) oxide (Cr2O3), often supported or promoted, is the workhorse catalyst for this process.[3]
Rationale and Mechanistic Insight
Catalyst Choice: Chromia-based catalysts are effective due to their ability to facilitate the Cl/F exchange.[4][5] The active sites are believed to be surface oxyfluoride or fluoride species formed upon pre-treatment of the catalyst with HF. These sites act as Lewis acids, coordinating to the chlorine atoms of the HCFC, weakening the C-Cl bond, and enabling nucleophilic attack by fluoride from activated HF.[6][7]
Why Gas-Phase? This approach allows for continuous processing, easier separation of gaseous products from the solid catalyst, and operation at temperatures that provide favorable reaction kinetics. Typical reaction temperatures range from 250 to 400°C.[8]
Catalyst Activation: The "pre-fluorination" or activation of the catalyst is a critical, non-negotiable step. Treating the chromium oxide with a stream of HF at elevated temperatures replaces surface hydroxyl groups and some oxygen atoms with fluorine, generating the catalytically active chromium oxyfluoride species. This process also protects the catalyst structure from collapsing during the reaction.[3][4]
Experimental Workflow Diagram
Caption: Figure 1. Generalized workflow for gas-phase catalytic fluorination.
Detailed Step-by-Step Protocol
Materials & Equipment:
-
Catalyst: Amorphous chromium(III) oxide (Cr2O3), high surface area. Promoters like Zn(II) or Ni(II) can enhance activity.[3]
-
Reactants: Anhydrous hydrogen fluoride (HF), 2,2-dichloro-1,1,1-trifluoropropane (HCFC-241bb).
-
Gases: High-purity nitrogen (N2) for purging and dilution.
-
Reactor: Fixed-bed tubular reactor made of a corrosion-resistant alloy (e.g., Monel® or Inconel®).
-
System: Mass flow controllers, heated transfer lines, alkaline scrubber (KOH or NaOH solution), cold trap (dry ice/acetone bath).
-
Analytical: Gas Chromatograph with a Mass Spectrometer (GC-MS).
Procedure:
-
Catalyst Loading & System Purge:
-
Load the Cr2O3 catalyst (approx. 5-10 g) into the tubular reactor, securing it with quartz wool plugs.
-
Assemble the reactor system. Purge the entire system with dry N2 (50-100 mL/min) for at least 1 hour at 150°C to remove air and moisture.
-
-
Catalyst Activation (Pre-fluorination):
-
Rationale: This step is crucial to generate the active catalytic surface and prevent catalyst degradation.[4]
-
While maintaining the N2 flow, gradually heat the reactor to 350°C.
-
Slowly introduce a flow of anhydrous HF (e.g., 20 mL/min). Caution: HF is extremely corrosive and toxic.
-
Continue this treatment for 3-5 hours. The exit gas should be passed through the alkaline scrubber.
-
-
Reaction Execution:
-
Adjust the reactor temperature to the desired setpoint (e.g., 320°C).
-
Stop the N2 flow.
-
Introduce the reactants via mass flow controllers. A typical molar ratio of HF to HCFC-241bb is between 4:1 and 10:1 to drive the reaction to completion.[8]
-
The HCFC-241bb is typically vaporized in a heated zone before being mixed with HF and entering the reactor.
-
The total gas flow should be adjusted to achieve a desired contact time (typically a few seconds).
-
-
Product Collection and Analysis:
-
The reactor effluent, containing HFC-245cb, HCl, unreacted starting materials, and excess HF, is passed through the alkaline scrubber to remove acidic gases.
-
The remaining organic compounds are collected in the cold trap maintained at -78°C.
-
A gas sampling bag can be used to collect a sample from the stream post-scrubber for online GC analysis, or the contents of the cold trap can be analyzed after the run.
-
Analyze the product mixture using GC-MS to determine the conversion of HCFC-241bb and the selectivity for HFC-245cb.
-
Data Interpretation and Optimization
The performance is evaluated based on conversion and selectivity. These parameters are highly dependent on reaction conditions.
| Parameter | Typical Range | Effect on Performance | Rationale |
| Temperature | 250 - 400°C | Higher temperature increases conversion but may decrease selectivity due to side reactions (e.g., dehydrohalogenation). | Provides sufficient activation energy for C-Cl bond cleavage.[8] |
| HF:HCFC Ratio | 4:1 to 10:1 | A higher ratio favors the formation of the fully fluorinated product (HFC-245cb) by Le Châtelier's principle. | Ensures sufficient fluorinating agent is available to drive the equilibrium towards products.[8] |
| Contact Time | 5 - 20 seconds | Longer contact time generally increases conversion but can also lead to byproduct formation if too long. | Determines the residence time of reactants on the catalyst surface. |
Protocol II: Liquid-Phase Catalytic Fluorination with Lewis Acids
Liquid-phase fluorination offers an alternative that operates at lower temperatures and pressures compared to gas-phase methods. The most common catalysts for this process are strong Lewis acids, such as antimony pentachloride (SbCl5) or antimony pentafluoride (SbF5).[9][10]
Rationale and Mechanistic Insight
Catalyst Choice: Antimony halides are potent Lewis acids that can abstract a chloride from the substrate, forming a carbocationic intermediate. The active catalyst is often a mixture of SbCl(5-x)Fx species formed in situ. This carbocation is then quenched by a fluoride ion from the HF or the catalyst complex, completing the exchange.
Why Liquid-Phase? This method can be advantageous for less volatile substrates and can sometimes offer different selectivity profiles. It is often conducted in batch or semi-batch mode in an autoclave. The reaction medium is typically the excess anhydrous HF itself.
Catalyst Activity and Byproducts: The high acidity of SbCl5 makes it very active. However, this can also lead to over-fluorination or other side reactions. A significant challenge is minimizing the formation of the byproduct HFC-245cb when the desired product is an intermediate.[11] For the synthesis of HFC-245cb from HCFC-241bb, this high activity is desirable.
Experimental Workflow Diagram
Sources
- 1. 2,2-Dichloro-1,1,1-trifluoropropane | C3H3Cl2F3 | CID 81551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metal Fluorides, Metal Chlorides and Halogenated Metal Oxides as Lewis Acidic Heterogeneous Catalysts. Providing Some Context for Nanostructured Metal Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN104140354A - Method for preparing HCFC-244bb - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US20140275646A1 - Method for mitigating hfc-245cb formation during hcfo-1233xf hydrofluorination to hcfc-244bb - Google Patents [patents.google.com]
Application Notes & Protocols: Liquid Phase Synthesis of 1,1,1,2-Tetrachloro-2-fluoropropane (HCFC-241ab)
Introduction and Strategic Overview
1,1,1,2-Tetrachloro-2-fluoropropane (HCFC-241ab) is a halogenated hydrocarbon with potential utility as a chemical intermediate in the synthesis of novel fluorinated molecules for the pharmaceutical, agrochemical, and materials science sectors. The strategic introduction of a single fluorine atom into a polychlorinated propane backbone can significantly modulate the parent molecule's chemical reactivity, metabolic stability, and lipophilicity.
This document provides a comprehensive guide to the laboratory-scale, liquid-phase synthesis of 1,1,1,2-Tetrachloro-2-fluoropropane. The protocol is centered around a classic Swarts-type halogen exchange (Halex) reaction, a robust and well-established method for selective fluorination. Our objective is to furnish researchers with not only a step-by-step procedure but also the underlying chemical rationale, enabling logical troubleshooting and adaptation. Every aspect of this protocol, from reagent selection to safety considerations, is designed to ensure reproducibility, safety, and a high degree of product purity.
The Chemistry: Expertise and Mechanistic Rationale
The synthesis of 1,1,1,2-Tetrachloro-2-fluoropropane is achieved via the fluorination of a suitable pentachlorinated precursor, in this case, 1,1,1,2,2-pentachloropropane. The core of this transformation is the Swarts reaction, which employs antimony trifluoride (SbF₃) as the fluorine source, catalyzed by a Lewis acid, typically antimony pentachloride (SbCl₅).
The Causality Behind Experimental Choices:
-
Choice of Precursor: 1,1,1,2,2-Pentachloropropane is selected as the starting material. The C-Cl bond at the C2 position is targeted for substitution. This position is sterically accessible and electronically activated for nucleophilic attack by the fluorinating agent.
-
The Catalytic System (SbCl₅/SbF₃): This is not merely a mixture but a dynamic catalytic system. Antimony pentachloride (SbCl₅) is a powerful Lewis acid and serves as the catalyst initiator.[1] It reacts with the primary fluorinating agent, antimony trifluoride (SbF₃), to form active, mixed antimony chlorofluoride species (e.g., SbCl₄F, SbCl₃F₂). These species are the true workhorses of the reaction, acting as fluorine carriers. The general principle involves the successive replacement of chlorine with fluorine using hydrogen fluoride, traditionally catalyzed in the liquid phase by antimony salts.[2]
-
Reaction Mechanism: The catalyst (SbClₓFᵧ) coordinates to a chlorine atom on the pentachloropropane substrate. This polarization of the C-Cl bond facilitates the nucleophilic attack by a fluoride ion from the antimony complex, leading to the displacement of the chlorine atom. The reaction proceeds through a carefully controlled equilibrium that can be manipulated by temperature and reactant ratios to favor monofluorination.
-
Temperature Control: Reaction temperature is a critical parameter for selectivity. The halogen exchange is an exothermic process. Maintaining a controlled, moderately elevated temperature ensures a sufficient reaction rate without promoting undesirable side reactions such as over-fluorination (leading to di- or tri-fluorinated products) or elimination reactions (leading to tetrachloropropenes).
Visualizing the Reaction Pathway
Caption: Simplified reaction pathway for Swarts fluorination.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to the specified safety measures, reagent stoichiometry, and procedural steps is critical for a successful outcome.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| 1,1,1,2,2-Pentachloropropane | ≥98% Purity | Major Chemical Supplier | Starting material. |
| Antimony (V) Pentachloride (SbCl₅) | Anhydrous, ≥99% | Major Chemical Supplier | Catalyst. Extremely corrosive and hygroscopic.[3] |
| Antimony (III) Trifluoride (SbF₃) | ≥98% Purity | Major Chemical Supplier | Fluorinating agent. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Major Chemical Supplier | Reaction solvent (optional). |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | N/A | For quenching and neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | N/A | Drying agent. |
| Deionized Water | N/A | N/A | For work-up. |
Mandatory Safety Protocols
WARNING: This procedure involves highly corrosive, toxic, and water-reactive substances. It must be performed by trained personnel inside a certified chemical fume hood.
-
Antimony Pentachloride (SbCl₅): Extremely corrosive to skin, eyes, and respiratory tract. Reacts violently with water to produce toxic gases.[1][4] Always handle in a dry, inert atmosphere.
-
Antimony Trifluoride (SbF₃): Toxic and corrosive. Avoid inhalation of dust.[5]
-
Hydrogen Chloride (HCl): A toxic and corrosive gas is generated as a byproduct. The reaction apparatus must be equipped with a gas outlet leading to a scrubber containing a basic solution (e.g., NaOH or Ca(OH)₂).
-
Personal Protective Equipment (PPE): A full set of PPE is mandatory: chemical splash goggles, a face shield, heavy-duty nitrile or neoprene gloves, and a flame-resistant lab coat.[3] An emergency eyewash station and safety shower must be immediately accessible.[4]
Step-by-Step Synthesis Procedure
A. Reactor Setup and Inerting:
-
Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon gas to create an inert atmosphere.
-
Connect the top of the reflux condenser to a gas bubbler and then to a caustic scrubber to neutralize the HCl gas evolved during the reaction.
B. Charging the Reagents:
-
To the reaction flask, add 1,1,1,2,2-pentachloropropane (e.g., 43.5 g, 0.2 mol).
-
Under the positive flow of nitrogen, carefully add anhydrous antimony pentachloride (SbCl₅) (e.g., 3.0 g, 0.01 mol, 5 mol%) to the flask via syringe. A slight exotherm may be observed.
-
In a separate dry flask, weigh antimony trifluoride (SbF₃) (e.g., 14.3 g, 0.08 mol, 0.4 equivalents). Note: Using a substoichiometric amount of SbF₃ helps to prevent over-fluorination.
C. Reaction Execution:
-
Begin vigorous stirring of the pentachloropropane and catalyst mixture.
-
Heat the flask using an oil bath to 70-80 °C.
-
Once the temperature has stabilized, add the solid SbF₃ to the reaction mixture in small portions over 30-45 minutes.
-
After the addition is complete, maintain the reaction mixture at 80 °C with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by periodically taking a small aliquot (carefully, under inert atmosphere), quenching it in a vial with NaHCO₃ solution and dichloromethane, and analyzing the organic layer by Gas Chromatography (GC). The reaction is complete when the starting material peak has been mostly consumed.
D. Work-up and Purification:
-
After the reaction is complete, cool the flask to room temperature and then further chill in an ice-water bath.
-
Very slowly and carefully, pour the cooled reaction mixture into a beaker containing 200 mL of crushed ice and 50 mL of dichloromethane, with vigorous stirring. Caution: This quenching step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.
-
Transfer the quenched mixture to a separatory funnel. Separate the lower organic layer.
-
Wash the organic layer sequentially with 100 mL of 1 M HCl (to remove residual antimony salts), 100 mL of saturated NaHCO₃ solution (until effervescence ceases), and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the dichloromethane solvent using a rotary evaporator.
-
The resulting crude oil is purified by fractional distillation under reduced pressure to yield pure 1,1,1,2-Tetrachloro-2-fluoropropane (Boiling Point: ~140 °C at atmospheric pressure).[6]
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Product Characterization
The identity and purity of the final product, 1,1,1,2-Tetrachloro-2-fluoropropane, must be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (MW: 199.87 g/mol ).[7] The mass spectrum should show the characteristic isotopic pattern for a molecule containing four chlorine atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show a signal for the methyl (-CH₃) protons, which will be split by the adjacent fluorine atom (doublet of quartets or more complex splitting).
-
¹⁹F NMR: Will show a single resonance, confirming the presence of one fluorine environment.
-
¹³C NMR: Will show three distinct carbon signals. The signal for the C-F carbon will appear as a doublet with a large one-bond C-F coupling constant.
-
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Antimony Pentachloride. NJ.gov. Retrieved from [Link]
-
Penta Chemicals. (2025, April 9). Safety Data Sheet: Antimony(III) chloride. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Antimony(V)-Pentachloride, Anhydrous, 99%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24294, Antimony pentachloride. PubChem. Retrieved from [Link]
-
American Elements. (2022, January 15). Safety Data Sheet: Antimony Pentachloride. Retrieved from [Link]
- U.S. Patent No. US4885416A. (1989). Fluorination process. Google Patents.
-
Stenutz, R. (n.d.). 1,1,1,2-tetrachloro-2-fluoropropane. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1,2-Tetrachloro-2,2-difluoroethane. Retrieved from [Link]
Sources
- 1. Antimony pentachloride | SbCl5 | CID 24294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,1,2-Tetrachloro-2,2-difluoroethane | ClF2CCCl3 | CID 6426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. nj.gov [nj.gov]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. 1,1,1,2-tetrachloro-2-fluoropropane [stenutz.eu]
- 7. chemscene.com [chemscene.com]
Application Notes & Protocols for the Synthesis of Dichlorotrifluoropropanes via Photochlorination
A Methodological Guide for Researchers
Introduction
Hydrochlorofluorocarbons (HCFCs) are a class of compounds that have found application in various sectors, including as refrigerants and blowing agents.[1] Their synthesis often involves multi-step processes, including halogenation reactions. Photochlorination, a free-radical substitution reaction initiated by ultraviolet (UV) light, is a fundamental method for introducing chlorine atoms into organic molecules.[2]
This document provides a detailed guide to the principles and practices of photochlorination for the synthesis of dichlorinated trifluoropropanes. While the specific compound "HCFC-241bb" is not standardly referenced in publicly available literature for synthesis via this method, the protocols described herein are based on established principles of free-radical chemistry and are exemplified by the photochlorination of 3-chloro-1,1,1-trifluoropropane (HCFC-253fb). This precursor is a suitable model for demonstrating the synthesis of more highly chlorinated HCFCs.[3][4]
The methodologies outlined are intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing the technical depth necessary for laboratory-scale application.
Scientific Principles of Photochlorination
The photochlorination of an alkane or a substituted alkane proceeds via a free-radical chain reaction mechanism. This process is characterized by three distinct stages: initiation, propagation, and termination.[2][5]
Initiation
The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon absorption of UV light.
Cl₂ + hν (UV light) → 2 Cl•
The energy provided by the UV light must be sufficient to break the Cl-Cl bond.
Propagation
The highly reactive chlorine radicals then abstract a hydrogen atom from the hydrochlorofluorocarbon substrate, in this case, 3-chloro-1,1,1-trifluoropropane, to form hydrogen chloride (HCl) and a fluorinated alkyl radical.
CF₃CH₂CH₂Cl + Cl• → CF₃ĊHCH₂Cl (secondary radical) or CF₃CH₂ĊHCl (primary radical) + HCl
This newly formed alkyl radical then reacts with another molecule of chlorine to produce the chlorinated product and a new chlorine radical, which continues the chain reaction.
CF₃ĊHCH₂Cl + Cl₂ → CF₃CHClCH₂Cl + Cl• CF₃CH₂ĊHCl + Cl₂ → CF₃CH₂CHCl₂ + Cl•
Termination
The chain reaction is terminated when two radicals combine to form a stable molecule.
Cl• + Cl• → Cl₂ R• + Cl• → RCl R• + R• → R-R (where R• represents a fluorinated alkyl radical)
Figure 1: Free-Radical Photochlorination Mechanism. A simplified diagram illustrating the initiation, propagation, and termination steps of the free-radical chain reaction.
Regioselectivity in Photochlorination
When a substrate has multiple types of hydrogen atoms, the regioselectivity of chlorination is a critical consideration. The reactivity of C-H bonds towards radical abstraction is not equal. Generally, the order of reactivity is:
Tertiary (3°) > Secondary (2°) > Primary (1°)
This is due to the greater stability of the resulting free radical (tertiary radicals are more stable than secondary, which are more stable than primary).[6] In the case of 3-chloro-1,1,1-trifluoropropane (CF₃CH₂CH₂Cl), there are two types of hydrogens available for abstraction: those on the carbon adjacent to the CF₃ group (C2) and those on the carbon adjacent to the chlorine atom (C1). The electron-withdrawing nature of the trifluoromethyl group deactivates the adjacent C-H bonds, making them less susceptible to radical attack. Conversely, the chlorine atom has a less pronounced deactivating effect. Therefore, substitution is expected to occur preferentially at the C1 and C2 positions, leading to a mixture of isomers.
Experimental Protocol: Photochlorination of 3-chloro-1,1,1-trifluoropropane
This protocol details a laboratory-scale batch photochlorination process.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 3-chloro-1,1,1-trifluoropropane (HCFC-253fb) | ≥99% | Major chemical supplier | Starting material.[3] |
| Chlorine (Cl₂) | ≥99.5% | Gas supplier | In a lecture bottle with a regulator |
| Nitrogen (N₂) | High purity, anhydrous | Gas supplier | For purging the system |
| Sodium bicarbonate (NaHCO₃) solution | Saturated aqueous | Lab stock | For neutralization |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Lab stock | For drying the organic phase |
Equipment Setup
-
Photoreactor: A borosilicate glass reactor equipped with a quartz immersion well, a magnetic stirrer, a gas inlet tube, a condenser, and a sampling port.
-
UV Lamp: A medium-pressure mercury vapor lamp that fits within the immersion well.
-
Gas Flow Control: Mass flow controllers for precise delivery of chlorine and nitrogen.
-
Scrubber: A series of gas washing bottles containing a sodium thiosulfate solution to neutralize unreacted chlorine and HCl in the off-gas.
-
Temperature Control: A cooling bath to maintain the desired reaction temperature.
-
Analytical Instruments: Gas chromatograph with a mass spectrometer (GC-MS) for reaction monitoring and product analysis.
Figure 2: Experimental Workflow. A schematic of the photochlorination reactor setup, including gas supply, the photoreactor assembly, and the off-gas treatment system.
Step-by-Step Procedure
-
System Preparation: Assemble the photoreactor system in a well-ventilated fume hood. Ensure all glassware is clean and dry. The system should be leak-tested.
-
Charging the Reactor: Charge the reactor with 3-chloro-1,1,1-trifluoropropane.
-
Inerting the System: Purge the reactor with nitrogen for 15-20 minutes to remove any air and moisture.
-
Temperature Control: Cool the reactor to the desired temperature (e.g., 15-25°C) using the cooling bath.
-
Reaction Initiation:
-
Start the magnetic stirrer.
-
Turn on the UV lamp.
-
Begin a slow, controlled subsurface sparging of chlorine gas into the reactor. The molar ratio of substrate to chlorine should be carefully controlled to favor monochlorination and minimize over-chlorination.
-
-
Reaction Monitoring: Periodically, take small aliquots of the reaction mixture, quench them, and analyze by GC-MS to monitor the conversion of the starting material and the formation of products.
-
Reaction Completion and Termination: Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp. Continue to purge the system with nitrogen to remove any remaining chlorine and HCl from the reaction mixture.
-
Work-up:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize any remaining HCl.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: The product mixture can be purified by fractional distillation to separate the different chlorinated isomers and any unreacted starting material.
Process Parameters
| Parameter | Typical Range | Rationale |
| Temperature (°C) | 0 - 50 | Lower temperatures can increase selectivity but decrease reaction rate. |
| Pressure (atm) | 1 | Atmospheric pressure is sufficient for laboratory scale. |
| Substrate:Cl₂ Molar Ratio | 1:0.5 - 1:1 | A higher ratio of substrate to chlorine favors monochlorination and reduces the formation of polychlorinated byproducts.[7] |
| UV Lamp Wavelength (nm) | 254 - 365 | Wavelengths that are efficiently absorbed by chlorine to initiate homolytic cleavage. |
| Reaction Time (hours) | 2 - 8 | Dependent on reaction scale, temperature, and chlorine flow rate. Monitored by GC-MS. |
Characterization and Analysis
The primary products expected from the monochlorination of 3-chloro-1,1,1-trifluoropropane are 1,2-dichloro-3,3,3-trifluoropropane and 1,1-dichloro-3,3,3-trifluoropropane.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for identifying the components of the reaction mixture and determining their relative abundance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to definitively determine the structure of the purified isomers.
Safety and Environmental Considerations
-
Chlorine Gas: Chlorine is highly toxic and corrosive. All work with chlorine must be conducted in a well-maintained fume hood. A chlorine gas detector should be in place.
-
Hydrogen Chloride: HCl is a corrosive gas that is a byproduct of the reaction. The off-gas must be scrubbed.
-
UV Radiation: UV light can cause severe eye and skin damage. The photoreactor should be shielded to prevent exposure.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves, must be worn at all times.
-
Waste Disposal: Halogenated organic waste must be disposed of according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or no reaction | UV lamp not functioning; No chlorine flow; System leak | Check lamp and power supply; Check gas flow and regulator; Leak-test the system. |
| Formation of poly-chlorinated products | High chlorine concentration; High conversion | Decrease chlorine flow rate; Use a higher substrate-to-chlorine ratio; Stop the reaction at a lower conversion. |
| Dark reaction mixture | Impurities in starting material; Overheating | Purify starting material; Ensure adequate cooling. |
References
- Honeywell International Inc. (2009). Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). U.S.
- Daikin Industries, Ltd. (2015). Process for preparing 2-chloro-3,3,3-trifluoropropene. U.S.
- Asahi Glass Company, Limited. (2020). Process for producing 2-chloro-3,3,3-trifluoropropene.
- Daikin Industries, Ltd. (2012). Process for preparing 2-chloro-3,3,3-trifluoropropene.
- LibreTexts Chemistry. (2017). 11.
- LibreTexts Chemistry. (2015). 3.
- ChemicalBook. (2023). 2-CHLORO-3,3,3-TRIFLUOROPROPENE.
- Orkin, V. L., Martynova, L. E., & Kurylo, M. J. (2014). Photochemical Properties of trans-1-Chloro-3,3,3-trifluoropropene (trans-CHClHCHCF3): OH Reaction Rate Constant, UV and IR Absorption Spectra, Global Warming Potential, and Ozone Depletion Potential. Journal of Physical Chemistry A, 118(28), 5263-5271.
- Zhejiang Sanhuan Chemical Co., Ltd. (2014). Method for preparing HCFC-244bb.
- Filo. (2025).
- Orkin, V. L., Martynova, L. E., & Kurylo, M. J. (2014). Photochemical Properties of trans-1-Chloro-3,3,3-trifluoropropene (trans-CHCl=CHCF3): OH Reaction Rate Constant, UV and IR Absorption Spectra, Global Warming Potential, and Ozone Depletion Potential.
- Scribd. (n.d.). CH13 Hydrocarbons Shobhit Nirwan.
- Save My Exams. (2024). Chlorination of Alkanes (AQA A Level Chemistry): Revision Note.
- Master Organic Chemistry. (2013). Selectivity In Free Radical Reactions.
- Barbatti, M. (2014). Photochemistry of Hydrochlorofluorocarbons – Light and Molecules.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10000, 3-Chloro-1,1,1-trifluoropropane.
- National Oceanic and Atmospheric Administration. (n.d.). 3-CHLORO-1,1,1-TRIFLUOROPROPANE. CAMEO Chemicals.
- National Oceanic and Atmospheric Administration Global Monitoring Laboratory. (n.d.). Hydrochlorofluorocarbons (HCFCs).
- Daikin Industries, Ltd. (n.d.). Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene.
- Technical University of Denmark. (n.d.). Atmospheric Chemistry of Hydrofluorocarbons and Hydrochlorofluorocarbons.
- ResearchGate. (2025). HfC Precursor: Synthesis and Pyrolysis Behavior.
- Dong, C., et al. (2009).
- ResearchGate. (n.d.). Reactive Laser Synthesis of Ultra-high-temperature Ceramics HfC, ZrC, TiC, HfN, ZrN, and TiN for Additive Manufacturing.
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- 4. 3-CHLORO-1,1,1-TRIFLUOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Application Note: High-Pressure Liquid-Phase Fluorination for HCFC-241bb Synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
HCFC-241bb (2-chloro-1,1,1,2-tetrafluoropropane) is a critical intermediate in the synthesis of HFO-1234yf, a fourth-generation refrigerant with low Global Warming Potential (GWP). The synthesis typically involves the high-pressure liquid-phase fluorination of HCC-240db (1,1,1,2,3-pentachloropropane) or HCFO-1233xf (2-chloro-3,3,3-trifluoropropene) using anhydrous hydrogen fluoride (AHF) and a Lewis acid catalyst (e.g., SbCl₅).
This application note details the engineering requirements for a high-pressure reactor setup capable of handling the extreme corrosivity of the HF/SbCl₅ system while managing the narrow selectivity window between HCFC-241bb formation and its over-fluorination to HFC-245cb.
Reaction Pathway & Critical Control Points
The process involves sequential halogen exchange. The reactor setup must facilitate the removal of HCl gas to drive equilibrium while retaining the volatile HF and organic intermediates.
Figure 1: Reaction pathway showing the critical intermediate status of HCFC-241bb. Over-fluorination to HFC-245cb occurs if residence time or HF ratios are uncontrolled.
Reactor Engineering & Materials of Construction (MoC)
The combination of Anhydrous HF (AHF), high pressure (100–300 psig), and antimony pentachloride (SbCl₅) creates one of the most corrosive environments in chemical synthesis. Standard stainless steel (SS316) is insufficient for the liquid phase.
Metallurgy and Component Selection
| Component | Recommended Material | Technical Rationale |
| Reactor Body | Monel 400 or Inconel 600 | Monel (Ni-Cu) forms a passive fluoride layer resistant to AHF. Inconel (Ni-Cr) is preferred if oxidizing impurities are present. |
| Gaskets/Seals | PTFE or Kalrez® 6375 | Standard Viton swells and degrades in AHF. PTFE is chemically inert but suffers from creep (cold flow) under high pressure. |
| Valves | Monel 400 (Needle/Ball) | Stem tips should be non-rotating Stellite or Monel to prevent galling in corrosive service. |
| Burst Disk | Monel / Inconel | Critical safety device. Do not use SS316 disks; they may micro-corrode, leading to premature failure. |
| Liner (Optional) | PTFE/PFA | Useful for minimizing metallic contamination (catalyst poisoning), but heat transfer is significantly reduced. |
Reactor Design Schematic
The setup requires a continuous vent system to remove HCl byproduct, which otherwise suppresses the reaction equilibrium. A reflux condenser is essential to return vaporized HF and organics to the reactor.
Figure 2: Process Flow Diagram (PFD) for the batch or semi-continuous fluorination setup.
Safety Protocol: Anhydrous HF Handling
WARNING: Anhydrous HF is lethal. It causes deep tissue necrosis and systemic toxicity (hypocalcemia) often without immediate pain.
-
Engineering Controls:
-
Leak Detection: Install fixed HF sensors (0–10 ppm) near the reactor and in the exhaust duct.
-
Secondary Containment: The reactor assembly should sit within a Lexan-enclosed fume hood or a walk-in enclosure with high-velocity extraction.
-
Remote Operation: All heating, stirring, and pressure logging should be controlled from outside the enclosure.
-
-
Personal Protective Equipment (PPE):
-
Full-face respirator with acid gas cartridges (or supplied air).
-
Heavy-duty Neoprene or Butyl rubber gloves (double-gloved) over nitrile.
-
Acid-resistant apron and sleeves.
-
-
Emergency Response:
-
Calcium Gluconate Gel (2.5%): Must be instantly accessible.
-
Hexafluorine®: Recommended for immediate eye/skin decontamination if available.
-
Experimental Protocol: Synthesis of HCFC-241bb
Reagents & Preparation
-
Substrate: HCFO-1233xf (Liquid, bp ~12°C) or HCC-240db.
-
Fluorinating Agent: Anhydrous HF (Gas/Liquid, bp 19.5°C).
-
Catalyst: SbCl₅ (Liquid, highly hygroscopic).
-
Molar Ratio: HF:Organic = 5:1 to 15:1 (Excess HF serves as solvent and driver).
Step-by-Step Procedure
Step 1: Passivation & Leak Check
-
Clean reactor with solvent, dry thoroughly.
-
Pressurize with N₂ to 350 psig (or 1.5x operating pressure). Hold for 1 hour to verify seal integrity.
-
Passivation (New Reactors Only): Exposure to F₂ gas or dilute HF at high temp is required to build the protective fluoride layer on Monel surfaces.
Step 2: Loading (Cold Fill Strategy)
-
Cool the reactor to -40°C using a cryostat or dry ice jacket.
-
Vacuum Drag: Evacuate the reactor. Connect the HF cylinder (weighed scale) and open the valve to transfer the desired mass of HF via vacuum drag.
-
Catalyst Addition: Inject SbCl₅ under N₂ blanket. Note: SbCl₅ reacts violently with moisture.
-
Organic Addition: Pump HCFO-1233xf into the reactor.
Step 3: Reaction Phase
-
Set the reflux condenser to -20°C (circulating glycol/methanol).
-
Heat reactor slowly to 80°C – 100°C .
-
Observation: Pressure will rise rapidly due to HCl generation.
-
-
Pressure Control: Maintain reactor pressure at 150–200 psig by carefully cracking the vent valve after the condenser.
-
Agitate vigorously (e.g., 500–1000 RPM) to overcome mass transfer limitations between the HF-rich phase and the organic phase.
Step 4: Quenching & Recovery
-
Cool reactor to 0°C.
-
Vent remaining pressure slowly through the scrubber.
-
Pour reaction mixture onto crushed ice (to quench catalyst and dissolve excess HF).
-
Phase Separation: The bottom organic layer contains HCFC-241bb (density ~1.4 g/mL).
-
Wash organic layer with NaHCO₃ solution, dry over MgSO₄.
Process Optimization & Troubleshooting
| Parameter | Impact on Process | Optimization Strategy |
| Temperature | Higher T increases rate but promotes over-fluorination to HFC-245cb. | Keep T < 120°C. If 245cb levels rise >5%, reduce T by 10°C. |
| Pressure | High P keeps HF liquid but retains HCl (slowing reaction). | Optimize vent rate. P should be high enough to keep HF liquid at T, but low enough to vent HCl. |
| Catalyst Load | SbCl₅ decays over time (reduction to SbCl₃). | Maintain active Sb(V) species by co-feeding small amounts of Cl₂ gas (keeps Sb oxidized). |
| Agitation | Critical for biphasic liquid-liquid reaction. | Use gas-entrainment impellers if possible to recycle headspace HF. |
Analytical Validation
-
GC-MS: Use a column suitable for halogenated hydrocarbons (e.g., DB-624 or RTx-1).
-
Key Peaks:
References
-
Honeywell International Inc. (2011). Process for the manufacture of tetrafluoroolefins. US Patent 8,058,486. Link
-
Arkema France . (2013). Process for the manufacture of 2-chloro-3,3,3-trifluoropropene. US Patent Application 2013/0035526. Link
-
Eurofluor . (2020). Materials of Construction Guideline for Anhydrous Hydrogen Fluoride. European Technical Committee for Fluorine. Link
-
Banks, R. E., et al. (1997).[8] Preparation of 2,3,3,3-tetrafluoropropene from trifluoroacetylacetone. Journal of Fluorine Chemistry, 82(2), 171-174.[8] Link
-
Chemical Engineering . (2018). Corrosion Resistance of Nickel-Containing Alloys in Hydrofluoric Acid. Nickel Institute Technical Series. Link
Sources
- 1. apsc-mtrl.sites.olt.ubc.ca [apsc-mtrl.sites.olt.ubc.ca]
- 2. US20080091053A1 - Process for the manufacture of 1,1,1,3,3-pentachloropropane - Google Patents [patents.google.com]
- 3. CN104140354A - Method for preparing HCFC-244bb - Google Patents [patents.google.com]
- 4. US20130035526A1 - Process for the manufacture of tetrafluoroolefins - Google Patents [patents.google.com]
- 5. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. ehs.utoronto.ca [ehs.utoronto.ca]
- 8. US20140275646A1 - Method for mitigating hfc-245cb formation during hcfo-1233xf hydrofluorination to hcfc-244bb - Google Patents [patents.google.com]
- 9. EP2091896A1 - Processes for the production of fluoropropanes and halopropenes - Google Patents [patents.google.com]
Application Note: Catalyst Selection and Protocol for the Isomerization of HCFC-241bb to HCFC-244bb
Introduction: The Significance of HCFC Isomerization
Hydrochlorofluorocarbons (HCFCs) are a class of compounds that have been widely used as refrigerants, foam blowing agents, and solvents.[1] However, due to their contribution to ozone depletion, their production and use are being phased out under the Montreal Protocol.[1][2][3][4] The isomerization of HCFCs, such as the conversion of 2,2-dichloro-1,1,1-trifluoroethane (HCFC-241bb) to 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb), represents a valuable pathway for transforming less desirable isomers into more industrially significant ones. HCFC-244bb, for instance, can serve as a precursor in the synthesis of next-generation hydrofluoroolefins (HFOs), which have lower global warming potentials.
This application note provides a comprehensive guide for researchers and chemical development professionals on the selection of catalysts and the experimental protocol for the gas-phase isomerization of HCFC-241bb to HCFC-244bb. The methodologies described herein are synthesized from established principles of halocarbon isomerization and catalysis.
Catalyst Selection: A Mechanistic Approach
The isomerization of HCFC-241bb to HCFC-244bb involves the migration of a chlorine atom and a fluorine atom. This process is effectively catalyzed by Lewis acids, which can facilitate the formation of carbocation intermediates, leading to skeletal rearrangement.[5] Supported metal catalysts and bifunctional catalysts also present viable options, offering a balance between activity, selectivity, and stability.[6][7]
Lewis Acid Catalysts
Lewis acids are electron pair acceptors and are highly effective in initiating isomerization reactions.[5] For halogenated hydrocarbons, metal halides are particularly suitable.
-
Rationale: The Lewis acid interacts with a halogen atom on the HCFC molecule, creating a partial positive charge on the carbon skeleton and promoting the rearrangement.
-
Promising Candidates:
-
Antimony Pentafluoride (SbF₅) and Antimony Pentachloride (SbCl₅): These are strong Lewis acids known to catalyze fluorination and isomerization of halogenated compounds.[8][9]
-
Tantalum and Niobium Halides (TaF₅, TaCl₅, NbF₅, NbCl₅): These also exhibit strong Lewis acidity and have been used in similar applications.[8]
-
Aluminum Chloride (AlCl₃) and Aluminum Fluoride (AlF₃): These are classic, cost-effective Lewis acid catalysts.[5]
-
Supported Metal Catalysts
Dispersing a catalytically active metal on a high-surface-area support can enhance catalyst stability and performance.[10][11][12][13][14]
-
Rationale: The support provides a stable platform for the active metal sites, preventing agglomeration and improving accessibility to the reactants. The choice of support can also influence the overall acidity and catalytic properties.
-
Promising Candidates:
-
Platinum (Pt) or Palladium (Pd) on Activated Carbon: Activated carbon is a versatile support, and platinum group metals are known to catalyze a variety of hydrocarbon transformations.[15][16]
-
Platinum (Pt) on Alumina (Al₂O₃) or Chlorinated Alumina: Alumina-based supports offer good thermal stability. Chlorinated alumina, in particular, exhibits high activity for isomerization at lower temperatures.[17]
-
Bifunctional Catalysts
Bifunctional catalysts possess both metal and acid sites, allowing for a multi-step reaction mechanism on a single catalyst surface.[6][7]
-
Rationale: In the context of HCFC isomerization, a bifunctional catalyst could facilitate a dehydrogenation-isomerization-hydrogenation pathway. The metal site would handle the hydrogenation/dehydrogenation steps, while the acid sites on the support would catalyze the skeletal rearrangement of the resulting unsaturated intermediate.
-
Promising Candidates:
Experimental Protocol: Gas-Phase Isomerization in a Fixed-Bed Reactor
This protocol outlines a general procedure for evaluating catalyst performance in the gas-phase isomerization of HCFC-241bb.
Catalyst Preparation and Activation
Table 1: Catalyst Preparation and Activation Parameters
| Catalyst Type | Support | Active Metal/Component | Preparation Method | Activation Procedure |
| Lewis Acid | - | SbF₅, AlCl₃, etc. | Direct use | Sublimation/Vaporization |
| Supported Metal | Activated Carbon | Pt or Pd | Incipient Wetness Impregnation | Calcination in air followed by reduction in H₂ |
| Bifunctional | H-ZSM-5 Zeolite | Pt | Ion Exchange or Impregnation | Calcination in air followed by reduction in H₂ |
Experimental Setup
A continuous-flow fixed-bed reactor is a standard apparatus for gas-phase catalytic reactions.
Caption: Experimental workflow for gas-phase isomerization.
Reaction Procedure
-
Catalyst Loading: Load the desired amount of catalyst into the quartz reactor tube, securing it with quartz wool plugs.
-
System Purge: Purge the entire system with an inert gas (e.g., nitrogen) to remove air and moisture.
-
Catalyst Activation (if required): Heat the reactor to the specified activation temperature under the appropriate gas flow (e.g., H₂ for reduction).
-
Reaction Initiation:
-
Set the reactor temperature to the desired reaction temperature (e.g., 200-400 °C).
-
Introduce the HCFC-241bb vapor into the reactor via the mass flow controller and vaporizer, along with the carrier gas.
-
-
Steady State and Sampling: Allow the reaction to reach a steady state. Collect samples of the product stream at regular intervals using gas sampling bags.
-
Analysis: Analyze the collected samples using a Gas Chromatograph-Mass Spectrometer (GC-MS) to determine the conversion of HCFC-241bb and the selectivity to HCFC-244bb and other products.
Data Analysis
-
Conversion (%):
Conversion = (Moles of HCFC-241bb reacted / Moles of HCFC-241bb fed) x 100
-
Selectivity (%):
Selectivity to HCFC-244bb = (Moles of HCFC-244bb produced / Moles of HCFC-241bb reacted) x 100
-
Yield (%):
Yield of HCFC-244bb = (Conversion x Selectivity to HCFC-244bb) / 100
Proposed Reaction Mechanism
The isomerization of HCFC-241bb over a Lewis acid catalyst is proposed to proceed through a carbocation intermediate.
Caption: Proposed mechanism for Lewis acid-catalyzed isomerization.
Conclusion and Future Outlook
The selection of an appropriate catalyst is paramount for the successful isomerization of HCFC-241bb to HCFC-244bb. Lewis acids, supported metal catalysts, and bifunctional catalysts all present promising avenues for investigation. The provided experimental protocol offers a robust framework for screening and optimizing catalyst performance. Future work should focus on detailed kinetic studies to elucidate the reaction mechanism further and on catalyst stability and regenerability assessments to determine the long-term viability of the process for industrial applications.
References
-
Axens. (2021). Isomerization Catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]
- Google Patents. (2014). CN104140354A - Method for preparing HCFC-244bb.
- Google Patents. (1993). WO1993004025A1 - Hydrochlorofluorocarbons having oh rate constants which do not contribute substantially to ozone depletion and global warming.
- Mateu-Royo, A., et al. (2020). Experimental Comparison of HCFO and HFO R1224yd(Z), R1233zd(E), R1336mzz(Z), and HFC R245fa in a High Temperature Heat Pump up to 150 °C. Applied Thermal Engineering, 179, 115682.
-
Wikipedia. (n.d.). Isomerization. Retrieved from [Link]
- Verboekend, D., et al. (2015). Maximizing n-alkane hydroisomerization: the interplay of phase, feed complexity and zeolite catalyst mixing. Catalysis Science & Technology, 5(4), 2164-2174.
-
ResearchGate. (2020). Mechanism for obtaining a supported metal catalyst with smaller and highly dispersed active sites. Retrieved from [Link]
- Wu, W., et al. (2019). Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure. Catalysis Science & Technology, 9(13), 3296-3315.
-
Open UCT. (2013). Supported metal catalysts for water-gas shift conversion. Retrieved from [Link]
-
ResearchGate. (1983). Lewis acid catalysis of photochemical reactions. 5. Selective isomerization of conjugated butenoic and dienoic esters. Retrieved from [Link]
-
IRIS. (2021). Recovery/Reuse of Heterogeneous Supported Spent Catalysts. Retrieved from [Link]
- Murzin, D. Y. (2018). Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels.
-
EKT Interactive. (n.d.). What is Isomerization?. Retrieved from [Link]
-
YouTube. (2023). Catalysis by carbon supported metal species: insights from advanced characterization techniques. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2020). Management of HCFC-123 through the Phaseout and Beyond. Retrieved from [Link]
-
YouTube. (2015). Supported Catalysts // Reactor Engineering - Class 145. Retrieved from [Link]
- Google Patents. (1974). US3842114A - Isomerization catalyst activation process.
-
ResearchGate. (2021). Hydrodechlorination of CHClF2 (HCFC-22) over Pd-Pt catalysts supported on thermally modified activated carbon. Beneficial effect of catalyst oxidation. Retrieved from [Link]
-
Climate and Clean Air Coalition. (2017). Finishing the job: The Montreal Protocol moves to phase down hydrofluorocarbons. Retrieved from [Link]
-
ACS Publications. (2013). Selective Oligomerization of Isobutene on Lewis Acid Catalyst: Kinetic Modeling. Retrieved from [Link]
-
PubMed. (2004). Lewis acid catalyzed allylboration: discovery, optimization, and application to the formation of stereogenic quaternary carbon centers. Retrieved from [Link]
-
Chemsrc. (2025). Hydrochlorofluorocarbon-241 (HCFC-241). Retrieved from [Link]
- Google Patents. (2018). US10112879B2 - Process to manufacture 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb).
-
UNIDO. (2008). Preparing for HCFC phase-out: Fundamentals of uses, alternatives, implications and funding for Article 5 countries. Retrieved from [Link]
-
Climate and Clean Air Coalition. (2017). Finishing the job: The Montreal Protocol moves to phase down hydrofluorocarbons. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. unido.org [unido.org]
- 4. ccacoalition.org [ccacoalition.org]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. CN104140354A - Method for preparing HCFC-244bb - Google Patents [patents.google.com]
- 9. WO1993004025A1 - Hydrochlorofluorocarbons having oh rate constants which do not contribute substantially to ozone depletion and global warming - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Supported metal catalysts for water-gas shift conversion [open.uct.ac.za]
- 12. iris.unirc.it [iris.unirc.it]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. What is Isomerization? [ektinteractive.com]
- 16. researchgate.net [researchgate.net]
- 17. Isomerization Catalysts | Axens [axens.net]
- 18. US3842114A - Isomerization catalyst activation process - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,1,1,2-Tetrachloro-2-fluoropropane (HCFC-241bb)
Status: Operational Ticket Queue: Low Volume Current Protocol Version: v4.2 (Vacuum Distillation Optimization)
Welcome to the Advanced Purification Support Hub
You have reached the Tier-3 Engineering Support for halogenated intermediate purification. This guide addresses the isolation of 1,1,1,2-Tetrachloro-2-fluoropropane (commonly referred to in industry as HCFC-241bb ). This molecule is a critical intermediate, often appearing in the synthesis pathways for hydrofluoroolefins (HFOs) like HFO-1234yf.
Due to its high boiling point (~140°C) and susceptibility to dehydrochlorination, standard distillation protocols often fail, resulting in low yields or equipment corrosion. This guide synthesizes field data with thermodynamic principles to resolve these bottlenecks.
Part 1: Critical Property Database (Read Before Operating)
Before initiating any thermal separation, verify your system parameters against these physical constants. Operating outside these bounds is the primary cause of "Ticket Type A" failures (Decomposition/Yield Loss).
| Property | Value | Operational Implication |
| Chemical Formula | Molecular Weight: 199.87 g/mol | |
| Structure | Asymmetric center at C2; often racemic. | |
| Boiling Point (1 atm) | ~140°C (Extrapolated) | CRITICAL: Do not distill at atmospheric pressure. Thermal degradation begins >120°C. |
| Boiling Point (50 mmHg) | ~65°C - 70°C | Recommended Target Range for reboiler operation. |
| Key Azeotrope | HF / HCFC-241bb | Forms a heterogeneous azeotrope. Phase separation is required before distillation. |
| Stability | Moderate | Susceptible to dehydrochlorination ( |
Part 2: Troubleshooting Guide (FAQ & Diagnostics)
Ticket #401: "My distillate is highly acidic and fuming, even after distillation."
Diagnosis: Azeotropic Breakthrough. HCFC-241bb forms a low-boiling azeotrope with Hydrogen Fluoride (HF). If your crude feed contains HF, simple distillation will carry the acid into your receiver flask, regardless of the boiling point difference.
The Fix:
-
Phase Separation: Cool the crude mixture to 0°C. HF and HCFC-241bb are immiscible at low temperatures. Decant the organic (bottom) layer.
-
Scrubbing: Wash the organic layer with 5%
or solution until pH neutral. -
Drying: Pass the washed organic phase through a bed of activated 3Å molecular sieves. Moisture + Heat + Chlorocarbons = Hydrochloric Acid generation.
Ticket #402: "I am seeing new impurity peaks (approx. -36 mass units) appearing during distillation."
Diagnosis: Thermal Dehydrochlorination.
You are running your reboiler too hot (>130°C). The molecule is losing HCl (
The Fix:
-
Vacuum Application: Reduce system pressure to <50 mmHg.
-
Temperature Limit: Ensure pot temperature never exceeds 100°C.
-
Stabilizer: Add a radical inhibitor (e.g., 200 ppm BHT) if the residence time in the reboiler exceeds 4 hours.
Ticket #403: "The column is flooding, and separation efficiency is poor."
Diagnosis: Viscosity/Density Mismatch. Heavily chlorinated propanes are dense (~1.5 g/mL) and viscous. Standard packing designed for lighter solvents may cause hold-up issues.
The Fix:
-
Use Structured Packing (e.g., Sulzer DX) rather than random packing (Raschig rings) to minimize pressure drop and hold-up.
-
Maintain a reflux ratio of 5:1 initially, reducing to 3:1 once the main fraction stabilizes.
Part 3: Standard Operating Procedure (SOP)
Protocol: Vacuum Fractional Distillation of HCFC-241bb
Objective: Purify crude HCFC-241bb (>85%) to Reagent Grade (>99.5%).
Phase A: Pre-Treatment (Crucial)
-
Decantation: Chill crude reaction mixture to -10°C. Separate the organic layer (HCFC-241bb) from the HF-rich layer.
-
Neutralization: Wash the organic layer with cold 5% aqueous
. Verify aqueous phase pH is >7. -
Drying: Dry organic phase over
or Activated Alumina. Filter solids.
Phase B: Distillation Setup
-
Apparatus: Vacuum-jacketed Vigreux column (or packed column with >10 theoretical plates).
-
Vacuum: High-vacuum pump capable of stable 10-50 mmHg.
-
Cooling: Condenser coolant set to 5°C (Glycol/Water).
Phase C: Fractionation Steps
-
Degassing: Stir pot at room temperature under vacuum (100 mmHg) for 15 mins to remove dissolved gases (
, residual ). -
Lights Removal (F1):
-
Main Fraction Collection (F2 - Product):
-
Pressure: 50 mmHg.
-
Pot Temp: 65°C - 85°C (Adjust to maintain boil-up).
-
Head Temp: Stable plateau (approx 60-65°C at 50 mmHg).
-
Action: Collect main fraction. Stop collection if head temp spikes >5°C.
-
-
Heavies (Residue):
-
Do not distill to dryness. Leave ~5-10% volume in the pot to prevent tar formation/peroxide concentration.
-
Part 4: Process Visualization
The following diagram illustrates the critical decision pathways for purifying HCFC-241bb, specifically handling the HF azeotrope and thermal sensitivity.
Figure 1: Integrated workflow for the isolation of HCFC-241bb, emphasizing the removal of acidic azeotropes prior to thermal separation.
References
-
Stenutz, R. (2024). Data Sheet: 1,1,1,2-tetrachloro-2-fluoropropane. Stenutz.eu. Available at: [Link]
- Honeywell International Inc. (2012). Processes for separation of 2,3,3,3-tetrafluoropropene from hydrogen fluoride by azeotropic distillation. (Patent Context for HF/Haloalkane separation). PatSnap/Google Patents.
-
PubChem. (2024). Compound Summary: 1,1,1,2-Tetrachloro-2-fluoropropane.[3][4] National Library of Medicine. Available at: [Link]
Sources
Technical Support Center: Purification of HCFC-241bb Reaction Crude
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the effective removal of acid impurities from HCFC-241bb (2-chloro-1,1,1,2-tetrafluoropropane) reaction crude. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental work, ensuring the integrity and purity of your final product.
I. Understanding the Challenge: Acid Impurities in HCFC-241bb Synthesis
Q1: What are the primary acid impurities in crude HCFC-241bb, and where do they originate?
A1: The most common acidic impurity in the crude product of HCFC-241bb synthesis is hydrogen chloride (HCl).[1] This byproduct is inherent to the manufacturing process, which typically involves halogen exchange reactions, such as the fluorination of a chlorinated precursor.[1] For instance, the synthesis of chlorodifluoromethane involves the reaction of chloroform with hydrogen fluoride, yielding HCl as a byproduct.[1] In the synthesis of HCFC-241bb, a similar reaction stoichiometry would lead to the formation of HCl.
Other potential acidic impurities, though generally less prevalent, can include:
-
Lewis Acid Catalysts: If a Lewis acid is used to facilitate the fluorination, trace amounts may carry over into the crude product.
-
Hydrogen Fluoride (HF): Unreacted HF from the fluorination step can also be present.
These acidic residues can interfere with downstream applications and compromise product stability, making their removal a critical step in the purification process.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the purification of HCFC-241bb.
Q2: My purified HCFC-241bb still shows an acidic pH. What went wrong?
A2: If your purified product remains acidic, consider the following potential causes and solutions:
-
Incomplete Neutralization: The quantity of the neutralizing agent (e.g., sodium carbonate solution) may have been insufficient to react with all the acid impurities.
-
Solution: Re-wash the HCFC-241bb with a fresh portion of the basic solution. Monitor the pH of the aqueous layer after washing; it should be neutral or slightly basic.
-
-
Poor Mixing: Inadequate agitation during the aqueous wash can lead to inefficient contact between the organic and aqueous phases, resulting in incomplete neutralization.
-
Solution: Ensure vigorous mixing during the washing step to maximize the interfacial surface area between the two immiscible layers.
-
-
Adsorbent Saturation: If using an adsorbent like activated alumina, it may have become saturated with acidic impurities.
-
Solution: Replace the used adsorbent with a fresh batch. Consider increasing the amount of adsorbent or using a pre-neutralization wash to reduce the initial acid load.
-
Q3: I'm observing emulsion formation during the aqueous wash. How can I resolve this?
A3: Emulsion formation at the interface of the organic and aqueous layers can complicate phase separation.
-
Cause: This is often due to the presence of surfactants or very fine particulate matter, or overly vigorous mixing.
-
Solutions:
-
Allow for a longer separation time: In some cases, the emulsion will break on its own with sufficient time.
-
Addition of Brine: Adding a saturated sodium chloride solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Gentle Agitation: Reduce the intensity of mixing in subsequent washes.
-
Q4: The flow rate through my activated alumina column is very slow. What should I do?
A4: A slow flow rate can be caused by:
-
Clogged Column: Fine particles in the crude HCFC-241bb or from the adsorbent itself can clog the column frit or the adsorbent bed.
-
Solution: Filter the crude product before passing it through the column. Ensure the adsorbent is of a suitable particle size and has been properly packed. Backwashing the column may also help.[2]
-
-
High Viscosity: While HCFC-241bb is not particularly viscous, a very low operating temperature could increase its viscosity.
-
Solution: Ensure the purification is performed at a reasonable ambient temperature.
-
III. Frequently Asked Questions (FAQs)
Q5: What are the most effective methods for removing acid impurities from HCFC-241bb?
A5: The two most common and effective methods are:
-
Aqueous Washing: This involves washing the crude product with a dilute basic solution, such as sodium carbonate or sodium bicarbonate, to neutralize and extract the acidic impurities.[3]
-
Adsorption: Passing the crude product through a column packed with a solid adsorbent, such as activated alumina, can effectively remove acidic compounds.[4][5]
The choice between these methods depends on the scale of the purification, the concentration of impurities, and the available equipment.
Q6: Can I use distillation to remove acid impurities?
A6: While fractional distillation is a powerful purification technique, it is generally not the primary method for removing highly volatile acidic impurities like HCl from HCFC-241bb. The boiling point of HCFC-241bb is 22 °C, while HCl has a much lower boiling point of -85.05 °C. This large difference would suggest that a simple distillation could remove the bulk of the dissolved HCl. However, azeotropes can sometimes form, and for trace amounts, the other methods are often more efficient and cost-effective. Distillation is more commonly used to separate the desired product from other organic byproducts with closer boiling points.
Q7: What safety precautions should I take when handling HCFC-241bb and the associated reagents?
A7: Safety is paramount. Always adhere to the following precautions:
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Material Compatibility: Ensure all equipment is compatible with HCFCs and the reagents being used.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's and local regulations.
Q8: How can I verify the purity of my final HCFC-241bb product?
A8: After purification, it is essential to verify the removal of acidic impurities. This can be achieved by:
-
pH Measurement: A simple check of the pH of a water wash of the final product can indicate the presence of residual acid.
-
Gas Chromatography (GC): GC analysis can be used to determine the overall purity of the HCFC-241bb and to detect any remaining volatile impurities.
-
Ion Chromatography: This technique can be used to quantify the concentration of specific ionic impurities, such as chloride ions, in an aqueous extract of the product.
IV. Experimental Protocols
Protocol 1: Aqueous Washing for Acid Removal
This protocol describes the neutralization of acidic impurities using a sodium carbonate wash.
Methodology:
-
Place the crude HCFC-241bb in a separatory funnel.
-
Add an equal volume of a 5% (w/v) aqueous sodium carbonate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from carbon dioxide evolution.
-
Allow the layers to separate completely. The lower layer will be the denser HCFC-241bb.
-
Drain the lower organic layer into a clean flask.
-
Discard the upper aqueous layer.
-
Repeat the washing process with deionized water until the pH of the aqueous layer is neutral.
-
Dry the washed HCFC-241bb over a suitable drying agent (e.g., anhydrous magnesium sulfate), and then filter to remove the drying agent.
Workflow for Aqueous Washing
Caption: Aqueous washing workflow.
Protocol 2: Adsorption on Activated Alumina
This protocol details the removal of acidic impurities using a packed column of activated alumina.
Methodology:
-
Column Preparation:
-
Select a chromatography column of appropriate size.
-
Place a small plug of glass wool at the bottom of the column.
-
Prepare a slurry of activated alumina in a non-polar solvent (e.g., hexane) and pour it into the column, tapping gently to ensure even packing.
-
Add a thin layer of sand on top of the alumina bed.
-
-
Equilibration: Pass a small amount of pure solvent through the column to equilibrate the packing.
-
Purification:
-
Carefully load the crude HCFC-241bb onto the top of the column.
-
Elute the HCFC-241bb through the column, collecting the purified product in a clean, dry flask. The flow rate should be slow enough to allow for effective adsorption.
-
-
Analysis: Analyze the purity of the collected fractions.
Workflow for Adsorption on Activated Alumina
Caption: Activated alumina adsorption workflow.
V. Data Summary
| Property | Value | Source |
| Chemical Name | 2-chloro-1,1,1,2-tetrafluoropropane | [7][8][9] |
| CAS Number | 421-73-8 | [7][8] |
| Molecular Formula | C3H3ClF4 | [7][8][9] |
| Molecular Weight | 150.5 g/mol | [7][8][9] |
| Boiling Point | 22 °C | [10] |
VI. References
-
US20130035526A1 - Process for the manufacture of tetrafluoroolefins - Google Patents.
-
SAFETY DATA SHEET. RIGAS Co., Ltd. [Link]
-
Clean the fishing line - Reel Repair by Alan Tani. [Link]
-
Aqueous Cleaning of Industrial and High-Purity Valves and Fittings: Process Development, Control, and Validation. [Link]
-
KEEP YOUR FLUOROCARBON LINE CLEAN - YouTube. [Link]
-
hydrochlorofluorocarbons hcfcs hydrofluorocarbons: Topics by Science.gov. [Link]
-
HCFC-241aa. University of York. [Link]
-
Propane, 2-chloro-1,1,1,2-tetrafluoro- | C3H3ClF4 - PubChem. [Link]
-
CHLORODIFLUOROMETHANE - Navin Fluorine International Limited. [Link]
-
Chlorofluorocarbon - Wikipedia. [Link]
-
Aqueous Cleaner - International Products Corporation (IPC). [Link]
-
Activated Alumina to Remove Fluorides. U.S. Environmental Protection Agency. [Link]
-
LEWIS READ explains how to incorporate fluorocarbon into your approach so that you can slip the net under more carp on your next - Gardner Tackle. [Link]
-
Replacing Chlorinated and Fluorinated Solvents with Aqueous Based Cleaning Processes - Finishing and Coating. [Link]
-
I added new fluorocarbon to my reel and it turned yellow-ish after some use. What is the cause of this and do I need to fix it? : r/FishingForBeginners - Reddit. [Link]
-
Chemical Properties of Ethane, 2-chloro-1,1,1,2-tetrafluoro- (CAS 2837-89-0) - Cheméo. [Link]
-
Pro Tips to Keep Your Opsin Fluorocarbon Line in Peak Condition. [Link]
-
Chemical Sequence - Dayton Process. [Link]
-
ES132 Flux-Off Aqueous - Farnell. [Link]
-
Organic Practical Setup 5. Washing to remove acid impurities - YouTube. [Link]
-
Activated Alumina Fluoride Removal: Complete Guide for Safe Drinking Water. [Link]
-
DICHLOROFLUOROETHANE HCFC-141b. [Link]
-
Toxic Chemistry: Chlorofluorocarbons (CFC), Health & Environment - GreenSpec. [Link]
-
Activated Alumina Balls for Moisture and Fluoride Removal - Decachem. [Link]
-
Drinking Water Treatment – Activated Alumina. PennState Extension. [Link]
-
Chlorofluorocarbons (CFCs) | Chemistry | Research Starters - EBSCO. [Link]
-
(PDF) OVERVIEW OF ACTIVATED ALUMINA DEFLUORIDATION PROCESS - ResearchGate. [Link]
Sources
- 1. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]
- 2. drinking-water.extension.org [drinking-water.extension.org]
- 3. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]
- 4. fluoridealert.org [fluoridealert.org]
- 5. Activated Alumina Balls for Moisture and Fluoride Removal [decachem.com]
- 6. rigas.co.kr [rigas.co.kr]
- 7. 2-Chloro-1,1,1,2-tetrafluoropropane | 421-73-8 [chemicalbook.com]
- 8. 2-Chloro-1,1,1,2-tetrafluoropropane CAS#: 421-73-8 [m.chemicalbook.com]
- 9. Propane, 2-chloro-1,1,1,2-tetrafluoro- | C3H3ClF4 | CID 20453893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. synquestlabs.com [synquestlabs.com]
Technical Support Center: Optimizing 1,1,1,2-Tetrachloro-2-fluoropropane Yield in Photochlorination
Welcome to the technical support center for the synthesis of 1,1,1,2-Tetrachloro-2-fluoropropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the photochlorination process. Our goal is to equip you with the knowledge to optimize your reaction yield and purity through a clear understanding of the underlying chemical principles and experimental best practices.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the photochlorination of 1,1,1-trichloro-2-fluoropropane to produce 1,1,1,2-tetrachloro-2-fluoropropane. Each issue is presented in a question-and-answer format, detailing potential causes and actionable solutions.
Question 1: My reaction is sluggish, and the conversion of the starting material is low. What are the likely causes and how can I improve it?
Answer: Low conversion is a common issue that can often be traced back to several key factors related to the initiation and propagation of the free-radical chain reaction.[1][2][3]
-
Inadequate Light Source: The photochlorination process is initiated by the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•) using UV light.[3][4] If the light source is too weak or its wavelength is not optimal for chlorine dissociation, the initiation step will be inefficient, leading to a slow reaction.
-
Solution: Ensure your UV lamp is functioning correctly and emitting at an appropriate wavelength (typically in the 300-400 nm range). Consider using a more powerful lamp or moving the lamp closer to the reaction vessel to increase the light intensity. For gas-liquid phase reactions, specialized photoflow reactors with sloped channels can create a thinner liquid layer, ensuring better light penetration.[5][6]
-
-
Presence of Inhibitors: Oxygen is a known inhibitor of free-radical reactions. It can scavenge the chlorine and alkyl radicals, terminating the chain reaction prematurely.[3]
-
Solution: Before starting the reaction, thoroughly degas your solvent and starting material by bubbling an inert gas, such as nitrogen or argon, through the mixture. Maintain a positive pressure of the inert gas throughout the reaction to prevent atmospheric oxygen from entering the system.
-
-
Low Reaction Temperature: While photochlorination can proceed at room temperature, lower temperatures can decrease the rate of radical propagation.
-
Solution: Gently warming the reaction mixture (e.g., to 30-40 °C) can increase the reaction rate. However, be cautious, as excessive heat can lead to unwanted side reactions and decreased selectivity.[4]
-
Question 2: I'm observing the formation of significant amounts of dichlorinated and other over-chlorinated byproducts. How can I improve the selectivity for the desired mono-chlorinated product?
Answer: The formation of multiple chlorinated products is a result of the unselective nature of free-radical halogenation.[4] Controlling the reaction stoichiometry and conditions is crucial for maximizing the yield of 1,1,1,2-tetrachloro-2-fluoropropane.
-
Excess Chlorine: A high concentration of chlorine will increase the probability of further chlorination of the desired product.[2]
-
Solution: Use the starting material (1,1,1-trichloro-2-fluoropropane) in excess relative to chlorine. This ensures that a chlorine radical is more likely to encounter a molecule of the starting material rather than the mono-chlorinated product. A molar ratio of at least 2:1 (starting material to chlorine) is a good starting point.
-
-
High Conversion: Pushing the reaction to very high conversion will inevitably lead to the formation of over-chlorinated products as the concentration of the starting material decreases.
-
Solution: Monitor the reaction progress closely using analytical techniques like Gas Chromatography (GC) and stop the reaction at a moderate conversion rate (e.g., 50-70%) to maintain good selectivity. The unreacted starting material can then be recovered and recycled.
-
-
Reaction Hotspots: Localized overheating can accelerate the reaction rate non-uniformly, leading to over-chlorination in those areas.
-
Solution: Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture. For larger-scale reactions, consider using a jacketed reactor with a circulating coolant to dissipate the exothermic heat of reaction.
-
Question 3: My product analysis shows the presence of unexpected impurities, some of which are not chlorinated. What could be the source of these contaminants?
Answer: The presence of non-chlorinated impurities often points to issues with the purity of your starting materials or solvent, or potential side reactions.
-
Contaminated Starting Materials or Solvents: Impurities in the 1,1,1-trichloro-2-fluoropropane or the solvent can undergo photochlorination or other reactions under the experimental conditions.
-
Solution: Ensure the purity of your starting material and solvent using appropriate analytical methods (e.g., GC-MS, NMR) before use. If necessary, purify the starting materials by distillation.
-
-
Solvent Reactivity: If you are using a solvent, it might be susceptible to chlorination. For example, alkanes or ethers can be chlorinated under photolytic conditions.
-
Solution: Use a solvent that is inert to free-radical chlorination. Carbon tetrachloride (CCl₄) or perchlorinated solvents are often good choices, but their use may be restricted due to environmental and safety concerns. In many cases, the reaction can be run neat (without a solvent), using the starting material itself as the reaction medium.
-
-
Reaction with Water: The presence of moisture can lead to the formation of hydrochloric acid (HCl) and hypochlorous acid (HOCl) when reacting with chlorine, which can potentially lead to other side reactions.[7]
-
Solution: Use anhydrous solvents and dry your glassware thoroughly before starting the experiment. Handle all reagents under an inert atmosphere to minimize exposure to moisture.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the photochlorination process for synthesizing 1,1,1,2-tetrachloro-2-fluoropropane.
What is the underlying mechanism of this photochlorination reaction?
The photochlorination of 1,1,1-trichloro-2-fluoropropane proceeds via a free-radical chain mechanism, which can be broken down into three main stages:[1][2][3]
-
Initiation: UV light provides the energy to break the Cl-Cl bond in a chlorine molecule, generating two chlorine radicals (Cl•).[1][3]
-
Propagation: A chlorine radical abstracts a hydrogen atom from the 1,1,1-trichloro-2-fluoropropane, forming hydrogen chloride (HCl) and a 1,1,1-trichloro-2-fluoro-2-propyl radical. This radical then reacts with another chlorine molecule to produce the desired 1,1,1,2-tetrachloro-2-fluoropropane and a new chlorine radical, which continues the chain.[1][8]
-
Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two chlorine radicals, a chlorine radical and a propyl radical, or two propyl radicals.[1]
What are the critical safety precautions I should take when performing this experiment?
Working with chlorine gas and chlorinated hydrocarbons requires strict adherence to safety protocols due to their toxicity and reactivity.
-
Ventilation: Always work in a well-ventilated fume hood.[9] Chlorine gas is a respiratory irritant and can be fatal if inhaled in high concentrations.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, a face shield, and a lab coat.[9][10]
-
Handling Chlorine: Chlorine is a strong oxidizer and can react violently with combustible materials.[9] Keep it away from heat and incompatible substances.[9] Ensure all tubing and connections in your gas delivery system are secure and leak-tested.
-
Emergency Preparedness: Have an emergency plan in place for accidental chlorine release.[10] An emergency shower and eyewash station should be readily accessible.[10]
What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A combination of chromatographic and spectroscopic techniques is essential for both in-process monitoring and final product analysis.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or an electron capture detector (ECD) is the primary tool for monitoring the progress of the reaction. It allows for the quantification of the starting material, the desired product, and any chlorinated byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying the structures of the products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for confirming the structure and purity of the isolated 1,1,1,2-tetrachloro-2-fluoropropane. ¹⁹F NMR is particularly useful for analyzing fluorinated compounds.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the product and to confirm the disappearance of the C-H bond in the starting material that is replaced by a C-Cl bond.
Experimental Protocols & Data
General Experimental Protocol for Photochlorination
-
Setup: Assemble a glass reactor equipped with a magnetic stirrer, a gas inlet for chlorine and an inert gas, a reflux condenser, and a thermometer. The reactor should be placed in a cooling/heating bath to control the temperature. Position a UV lamp (e.g., a medium-pressure mercury lamp) as close to the reactor as possible. The entire setup must be in a fume hood.
-
Reagent Preparation: Charge the reactor with 1,1,1-trichloro-2-fluoropropane and any inert solvent if used. Degas the solution by bubbling nitrogen or argon through it for at least 30 minutes.
-
Reaction Initiation: Start the stirrer and turn on the UV lamp.
-
Chlorine Addition: Slowly bubble chlorine gas into the reaction mixture at a controlled rate. The addition rate should be adjusted to maintain the desired reaction temperature, as the reaction is exothermic.
-
Monitoring: Periodically take small aliquots from the reaction mixture, quench them (e.g., with a dilute solution of sodium thiosulfate to remove unreacted chlorine), and analyze them by GC to monitor the conversion and selectivity.
-
Workup: Once the desired conversion is reached, stop the chlorine flow and turn off the UV lamp. Purge the reaction mixture with an inert gas to remove any dissolved chlorine and HCl. The crude product can then be purified, typically by distillation.
Table 1: Influence of Reaction Parameters on Yield and Selectivity
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| **Molar Ratio (Starting Material:Cl₂) ** | 1:1 | 2:1 | 5:1 | Higher ratio of starting material improves selectivity for the mono-chlorinated product. |
| Reaction Temperature | 10 °C | 25 °C | 40 °C | Higher temperatures increase the reaction rate but may decrease selectivity. |
| Light Intensity | Low | Medium | High | Higher intensity increases the reaction rate. |
| Conversion | 50% | 70% | 90% | Higher conversion leads to a decrease in selectivity and an increase in over-chlorinated byproducts. |
Visualizing the Process
Diagram 1: Free-Radical Chain Mechanism
Caption: A troubleshooting guide for low product yield.
References
-
Khan Academy. (2022, August 1). Chlorination of Propane | Free Radical Reactions | Chemistry. Retrieved from [Link]
-
Schachtner, J., Bayer, P., & Jacobi von Wangelin, A. (2016). A flow reactor setup for photochemistry of biphasic gas/liquid reactions. Beilstein Journal of Organic Chemistry, 12, 1798–1810. [Link]
-
TDI.Texas.gov. (n.d.). Chlorine Safety. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Improve Your Yield. Retrieved from [Link]
- Vertex AI Search. (n.d.). Handling Chlorine Safely.
-
Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]
-
Wikipedia. (n.d.). Photochlorination. Retrieved from [Link]
-
WorkSafeBC. (n.d.). Safe Work Practices for Chlorine. Retrieved from [Link]
-
Chemistry LibreTexts. (2017, November 27). 11.16: 11-3 Selectivity in Radical Halogenation with Fluorine and Bromine. Retrieved from [Link]
-
DOH. (2010, May). How to handle chlorine gas safely. Retrieved from [Link]
-
Save My Exams. (2025, January 7). The Free Radical Substitution Mechanism (Edexcel International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]
-
Chad's Prep. (2020, December 15). 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry. Retrieved from [Link]
-
PubMed. (2022, September 6). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Retrieved from [Link]
-
Beilstein Journals. (2022, January 27). High-speed C–H chlorination of ethylene carbonate using a new photoflow setup. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. savemyexams.com [savemyexams.com]
- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 4. Photochlorination - Wikipedia [en.wikipedia.org]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. worksafebc.com [worksafebc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ercoworldwide.com [ercoworldwide.com]
- 10. tdi.texas.gov [tdi.texas.gov]
- 11. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Selectivity in the Chlorination of HCFC-261bb (2,2-dichloro-1,1,1-trifluoroethane)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chlorination of HCFC-261bb. This guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis of 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a) and encountering challenges with reaction selectivity and yield. This document provides in-depth troubleshooting advice and foundational knowledge in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Section 1: Understanding the Reaction - Frequently Asked Questions
This section addresses fundamental questions about the chlorination of HCFC-261bb to provide a solid theoretical grounding for troubleshooting.
Q1: What is the primary reaction mechanism for the chlorination of HCFC-261bb?
The chlorination of HCFC-261bb (CHCl₂CF₃) proceeds via a free-radical substitution mechanism .[1][2] This is a chain reaction that occurs in three distinct phases:
-
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an energy input, typically in the form of ultraviolet (UV) light or heat.[3][4]
-
Propagation: This is a two-step cyclical process that forms the product and regenerates the chlorine radical.
-
A chlorine radical abstracts a hydrogen atom from the HCFC-261bb molecule, creating a stable HCl molecule and a C₂Cl₂F₃• radical.
-
This new radical then reacts with another chlorine molecule (Cl₂) to form the desired product, 1,1,1-trichloro-2,2,2-trifluoroethane (C₂Cl₃F₃), and a new chlorine radical, which continues the chain.[1]
-
-
Termination: The chain reaction ceases when two free radicals combine to form a stable, non-radical molecule. This can occur in several ways, such as two chlorine radicals combining or a chlorine radical combining with a C₂Cl₂F₃• radical.[3]
Q2: What is the desired product, and why is "selectivity" a concern if there is only one hydrogen to replace?
The desired product is 1,1,1-trichloro-2,2,2-trifluoroethane (C₂Cl₃F₃) . In this specific reaction, "selectivity" refers not to the position of chlorination (regioselectivity), as there is only one possible site, but rather to the efficiency of the desired transformation versus competing, undesirable pathways.[5][6] Low selectivity in this context manifests as:
-
Low Conversion: The starting material (HCFC-261bb) is not efficiently consumed.
-
Formation of Byproducts: Undesired products are formed through side reactions, such as decomposition or reactions with impurities. Under harsh conditions, C-C bond cleavage could lead to smaller chlorinated or fluorinated molecules.
-
Reaction Stalling: The radical chain reaction is prematurely terminated or inhibited.
Therefore, troubleshooting focuses on optimizing conditions to favor the propagation cycle and minimize pathways that lead to low yield or product contamination.
Q3: How does the reactivity of the chlorine radical impact the reaction?
The chlorine radical is highly reactive and, consequently, not very selective.[7][8] According to Hammond's Postulate, the transition state for an exothermic reaction (like hydrogen abstraction by a chlorine radical) resembles the reactants.[8][9] This means the energy differences between abstracting different types of hydrogens are small, making chlorination less selective compared to bromination. While HCFC-261bb only has one type of hydrogen, the high reactivity of the chlorine radical means that it is more likely to engage in side reactions if conditions are not carefully controlled.
Section 2: Troubleshooting Guide for Low Selectivity and Yield
This section provides solutions to specific problems you may encounter during the chlorination of HCFC-261bb.
Problem 1: Low Conversion of HCFC-261bb
You observe a significant amount of unreacted starting material after the expected reaction time.
Q: My conversion rate is very low, and the reaction seems sluggish or fails to initiate. What should I check regarding the initiation step?
A: Inadequate initiation is a primary cause of low conversion. The radical chain reaction cannot begin without a sufficient concentration of chlorine radicals.
-
Underlying Cause: The energy supplied to the system is insufficient to cleave the Cl-Cl bond effectively.
-
Troubleshooting Steps:
-
Verify Your Energy Source (UV Initiation):
-
Lamp Intensity and Age: Ensure your UV lamp is functioning at the correct power and within its operational lifespan. The intensity of UV lamps degrades over time.
-
Wavelength: Confirm that the lamp's emission spectrum is appropriate for cleaving the Cl-Cl bond (typically in the 300-400 nm range).
-
Reactor Material: Use a reactor made of quartz or another UV-transparent material. Borosilicate glass (Pyrex) will absorb a significant portion of the required UV radiation.
-
-
Check for Radical Inhibitors:
-
Oxygen: Molecular oxygen is a potent radical scavenger that can terminate the chain reaction. It reacts with the alkyl radical to form a peroxy radical, which is much less reactive and slows or stops the chain.
-
Action: Degas your solvent and reactants thoroughly before starting the reaction. This can be done by bubbling an inert gas (like argon or nitrogen) through the liquid phase or by using freeze-pump-thaw cycles.
-
-
Problem 2: Formation of Unexpected Byproducts
Your GC-MS or NMR analysis shows multiple unidentified products in addition to the desired C₂Cl₃F₃.
Q: I'm seeing several unexpected peaks in my analysis, suggesting side reactions. Could the reaction temperature be too high?
A: Yes, excessive temperature is a common cause of reduced selectivity in free-radical chlorination.
-
Underlying Cause: While higher temperatures increase the reaction rate, they disproportionately increase the rate of less-favored side reactions. The high-energy chlorine radical becomes even less discriminating at elevated temperatures, which can provide enough activation energy to initiate alternative reaction pathways, including C-C bond cleavage or elimination.[8]
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable conversion rate. It is often better to run the reaction for a longer time at a lower temperature to improve selectivity.
-
Establish a Temperature Profile: Run a series of small-scale experiments at different temperatures (e.g., 20°C, 40°C, 60°C) while keeping all other parameters constant. Analyze the product mixture from each run to determine the optimal temperature for maximizing selectivity.
-
Problem 3: Inconsistent Results and Poor Reproducibility
You are unable to obtain consistent yields and product purity between different experimental runs, even with the same procedure.
Q: My results are not reproducible. What kind of impurities could be affecting the reaction?
A: Inconsistent results are often traced back to trace impurities in the reactants, solvent, or reaction atmosphere that interfere with the radical chain mechanism.
-
Underlying Cause: Radical reactions are highly sensitive to substances that can act as alternative substrates, initiators, or inhibitors.
-
Troubleshooting Steps:
-
Purify Reactants and Solvent:
-
HCFC-261bb: Ensure the starting material is of high purity. Distill it if necessary.
-
Chlorine: Use a high-purity grade of chlorine gas. Pass the gas through a drying agent if moisture is a concern.
-
Solvent: If using a solvent, ensure it is inert to radical chlorination (e.g., carbon tetrachloride, though its use is restricted) and is thoroughly dried and degassed. Solvents with C-H bonds can compete with the substrate.
-
-
Ensure an Inert Atmosphere: As mentioned, oxygen is a major inhibitor. Standardize your degassing procedure and ensure your reaction setup is completely sealed from the atmosphere to prevent oxygen from leaking in during the reaction.
-
Clean Glassware Thoroughly: Residues from previous reactions on the glassware walls can introduce contaminants that may inhibit or catalyze side reactions. Ensure all glassware is rigorously cleaned and dried before use.
-
Section 3: Experimental Protocols for Optimization
Here are step-by-step workflows to systematically address the issues outlined above.
Protocol 3.1: Optimizing Reaction Temperature for Selectivity
-
Setup: Prepare three identical, small-scale reaction vessels equipped with stirring, gas inlet/outlet, and a UV-transparent window.
-
Reactant Preparation: In each vessel, place an identical amount of purified HCFC-261bb and any solvent.
-
Degassing: Degas all three setups simultaneously using a standardized procedure (e.g., bubbling with argon for 30 minutes).
-
Temperature Control: Place each vessel in a temperature-controlled bath set to a different temperature (e.g., T1 = 25°C, T2 = 45°C, T3 = 65°C).
-
Initiation: Begin stirring and UV irradiation. Introduce chlorine gas at a slow, controlled rate.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by GC to track the consumption of starting material and the formation of products.
-
Analysis: After a set time, stop the reactions. Compare the final product distributions to identify the temperature that provides the best balance of conversion and selectivity.
Data Presentation: Troubleshooting Summary
| Problem | Possible Cause | Recommended Action |
| Low Conversion | Inadequate Initiation (low UV intensity, inhibitors like O₂) | Verify UV source; thoroughly degas all reactants and solvents. |
| Sub-optimal Temperature | Perform the reaction at a moderately elevated temperature to ensure sufficient activation energy. | |
| Byproduct Formation | Reaction temperature is too high | Decrease the reaction temperature; run a temperature optimization study. |
| Incorrect Stoichiometry | Use a slight excess of HCFC-261bb relative to chlorine. | |
| Inconsistent Results | Impurities in reagents/solvent | Purify all materials; ensure solvent is dry and inert. |
| Oxygen contamination | Standardize the degassing procedure and ensure the reaction setup is sealed. |
Section 4: Visualization of Mechanisms and Workflows
Free-Radical Chlorination Mechanism
Caption: Free-radical chain mechanism for the chlorination of HCFC-261bb.
Troubleshooting Workflow for Low Selectivity
Caption: Logical workflow for troubleshooting low selectivity issues.
References
-
Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Retrieved from Chemistry Steps. [Link]
-
Khan Academy. (2019). Regioselectivity of radical halogenation of alkanes. YouTube. [Link]
-
Quora. (2024). What is the halogenation of alkanes? What is reactivity and selectivity in free radical substitution? Retrieved from Quora. [Link]
-
Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from Master Organic Chemistry. [Link]
-
Journal of Chemical Education. (1999). Free Radical Halogenation, Selectivity, and Thermodynamics: The Polanyi Principle and Hammond's Postulate. ACS Publications. [Link]
-
Wikipedia. (n.d.). Free-radical halogenation. Retrieved from Wikipedia. [Link]
-
Chemistry LibreTexts. (2019). The Free-Radical Chain Reaction. Retrieved from Chemistry LibreTexts. [Link]
-
Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. Retrieved from Aakash Institute. [Link]
-
LabXchange. (2024). Free-Radicals in Chemistry. Retrieved from LabXchange. [Link]
-
PubChem. (n.d.). 2,2-Dichloro-1,1,1-trifluoroethane. National Center for Biotechnology Information. [Link]
Sources
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- 2. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
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Technical Support Center: 1,1,1,2-Tetrachloro-2-fluoropropane
Welcome to the dedicated technical support guide for the storage and handling of 1,1,1,2-Tetrachloro-2-fluoropropane (CAS No. 3175-25-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound in your laboratory setting. Maintaining the chemical purity of reagents is paramount for reproducible and reliable experimental outcomes. This guide provides field-proven insights and troubleshooting protocols based on established principles of chemical safety and material science.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day storage of 1,1,1,2-Tetrachloro-2-fluoropropane.
Q1: What are the ideal storage conditions for 1,1,1,2-Tetrachloro-2-fluoropropane?
A: For optimal stability, 1,1,1,2-Tetrachloro-2-fluoropropane should be stored in a cool, dry, and dark environment. A well-ventilated area is crucial to prevent the accumulation of any potential vapors.[1] The recommended storage temperature is typically between 2-8°C, as indicated by some suppliers for halogenated compounds.[2] Always keep the container tightly sealed to prevent moisture ingress and evaporation.[3]
Q2: What type of container is recommended for storing this compound?
A: Use the original supplier container whenever possible. If transferring is necessary, use containers made of chemically resistant materials. While specific compatibility data for this exact compound is scarce, general guidelines for halogenated hydrocarbons suggest avoiding reactive metals. High-density polyethylene (HDPE) or glass containers, particularly amber glass to protect from light, are generally suitable.[3] Ensure the container has a tight-fitting cap, preferably with a PTFE liner, to prevent leakage and contamination.
Q3: What are the known chemical incompatibilities for 1,1,1,2-Tetrachloro-2-fluoropropane?
A: As a halogenated hydrocarbon, this compound must be segregated from incompatible materials to prevent hazardous reactions. Key incompatibilities include:
-
Strong Oxidizing Agents: Such as nitrates or perchlorates.[4]
-
Strong Bases: Like sodium hydroxide.[4]
-
Alkali and Alkaline Earth Metals: Such as sodium, potassium, and powdered aluminum or zinc.[5][6]
-
Acids: Segregate from both inorganic and organic acids.[7][8]
Storing incompatible chemicals together can lead to vigorous reactions, heat generation, or the release of toxic gases.[9]
Q4: What are the primary signs of degradation to watch for?
A: Visual inspection is the first line of defense. Signs of potential degradation include:
-
Discoloration: A change from a clear, colorless liquid to a yellowish or brownish hue.
-
Precipitate Formation: The appearance of solid material in the liquid.
-
Pressure Buildup: Noticeable pressure release upon opening the container, which could indicate the formation of gaseous decomposition products like hydrogen chloride (HCl) or hydrogen fluoride (HF).[10]
If any of these signs are observed, the compound's purity should be verified analytically before use.
Q5: How does moisture or light exposure affect the stability of halogenated hydrocarbons?
A: Moisture and UV light can initiate or accelerate degradation pathways in many halogenated compounds.[11] Moisture can lead to hydrolysis, potentially forming acidic byproducts (HCl, HF) that can further catalyze decomposition.[12] UV light can provide the energy needed to break carbon-halogen bonds, initiating free-radical chain reactions. Therefore, storing the compound in a dry environment and in a light-protecting container (like an amber bottle) is critical.[1][3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the storage and use of 1,1,1,2-Tetrachloro-2-fluoropropane.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common stability issues.
Caption: Troubleshooting workflow for stability issues.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing) | 1. Light Exposure: UV radiation can initiate degradation pathways. 2. Contamination: Introduction of impurities that act as catalysts for decomposition. 3. Reaction with Container: Interaction with non-resistant container materials. | 1. Immediately transfer the sample to a clean, dry amber glass vial with a PTFE-lined cap. 2. Store in a designated cool and dark location. 3. Verify the purity of the sample via GC-MS analysis before use.[13] |
| Unexpected Peaks in GC/MS Analysis | 1. Dehydrochlorination/Dehydrofluorination: The molecule may eliminate HCl or HF, forming unsaturated chloro-fluoro-propenes.[12][14] 2. Hydrolysis: Reaction with trace moisture to form alcohols or other oxygenated species.[12] 3. Contamination: Cross-contamination from improperly cleaned labware or syringes. | 1. Compare the chromatogram to a recently purchased, unopened standard to confirm degradation. 2. Attempt to identify degradation products by their mass spectra. Common losses would include Cl (m/z 35/37) and F (m/z 19). 3. If degradation is confirmed, discard the old stock according to institutional guidelines and use a fresh, verified lot for experiments. |
| Pressure Buildup in Container | 1. Thermal Decomposition: Elevated storage temperatures can cause the breakdown of the molecule into more volatile, gaseous products (e.g., HCl, HF).[6][10] 2. Chemical Reaction: Reaction with moisture or contaminants leading to gas evolution. | 1. CAUTION: Handle the container with extreme care in a certified chemical fume hood while wearing appropriate PPE (gloves, safety glasses).[15] 2. Cool the container to 2-8°C before slowly and carefully opening the cap to vent the pressure. 3. Transfer a small aliquot for analytical verification (GC-MS). 4. If the material is deemed essential, consider blanketing the headspace with an inert gas like argon or nitrogen before resealing. Otherwise, dispose of it according to safety protocols. |
Experimental Protocol: Quantitative Stability Assessment via GC-MS
To ensure the highest confidence in your experimental results, a periodic stability assessment is recommended. This protocol provides a validated method for quantifying the purity of 1,1,1,2-Tetrachloro-2-fluoropropane.
Objective: To quantify the purity of a stored sample of 1,1,1,2-Tetrachloro-2-fluoropropane and identify potential degradation products.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its high sensitivity and ability to separate and identify volatile halogenated compounds.[13]
Step-by-Step Protocol:
-
Standard Preparation:
-
Prepare a stock solution of a new, unopened standard of 1,1,1,2-Tetrachloro-2-fluoropropane at 1000 µg/mL in HPLC-grade hexane.
-
From the stock, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL in hexane.
-
-
Sample Preparation:
-
In a fume hood, accurately prepare a 1000 µg/mL solution of the stored (test) sample in HPLC-grade hexane.
-
Dilute this solution to a concentration that falls within the midpoint of the calibration curve (e.g., 50 µg/mL).
-
-
GC-MS Instrumentation and Conditions:
-
Injector: Split/splitless inlet (20:1 split ratio), 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 15°C/min to 200°C.
-
Hold at 200°C for 2 minutes.
-
-
Mass Spectrometer:
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-250.
-
Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Generate a calibration curve from the standard solutions.
-
Quantify the concentration of 1,1,1,2-Tetrachloro-2-fluoropropane in the test sample.
-
Calculate the purity as a percentage of the expected concentration.
-
Perform a library search (e.g., NIST) on any additional peaks in the chromatogram to tentatively identify degradation products.
-
Data Logging and Comparison:
Maintain a log for each batch to track its stability over time.
| Analysis Date | Purity (%) | Appearance | Degradation Products Detected (Tentative ID) | Notes |
| 2026-02-16 | 99.8% | Clear, Colorless | None | Initial analysis of new bottle. |
| 2026-08-15 | 99.5% | Clear, Colorless | Trace peak at RT=X.X min (Possible trichloro-fluoro-propene) | Stored at 4°C in dark. |
| 2027-02-14 | 98.1% | Faint Yellow | Increased area of trichloro-fluoro-propene peak. | Recommend using for non-critical applications only. |
References
- Spectrum Chemical. (2015, March 20). SAFETY DATA SHEET.
- Synquest Labs. 1,1,1,2-Tetrafluoropropane Safety Data Sheet.
- TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET for 1,1,1,3-Tetrachloropropane.
- Fisher Scientific. SAFETY DATA SHEET.
- Health and Safety Executive (HSE). (2025, August 28). Chemicals - safe use and handling.
- Safety Office. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from University of Cambridge Safety Office website.
- Farnell. (2012, April 24). MATERIAL SAFETY DATA SHEET.
- Office of Environmental Health & Safety. (2005, August). Practices for Proper Chemical Storage.
- Fisher Scientific. (2015, March 19). Safety Data Sheet.
- Simon Fraser University. (2024, February 23). Hazardous Chemical Storage Manual.
- Lorah, M. M., & Olsen, L. D. (1999). Degradation of 1,1,2,2-Tetrachloroethane in a Freshwater Tidal Wetland: Field and Laboratory Evidence. Environmental Science & Technology, 33(2), 227-234.
- Stenutz, R. 1,1,1,2-tetrachloro-2-fluoropropane.
- ChemScene. 1,1,1,2-Tetrachloro-2-fluoropropane.
- National Center for Biotechnology Information. (n.d.). 1,1,1,2-Tetrachloro-2,2-difluoroethane. PubChem Compound Database.
- Cambridge Isotope Laboratories, Inc. (2023, May 10). 1,1,2,2-TETRACHLOROETHANE-D2 (D, 99.5%) Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for 2-Chloropropane.
- CRC Laboratory Handbook. Chemical Compatibility Chart. Retrieved from a university chemical safety resource.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 1,1,3,3-Tetrachloro-1-fluoropropane.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1996). Toxicological Profile for 1,1,2,2-Tetrachloroethane.
- Carl ROTH. (2025, March 31). Safety Data Sheet: 1,1,2,2-Tetrachloroethane D2.
Sources
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- 10. 1,1,1,2-Tetrachloro-2,2-difluoroethane | ClF2CCCl3 | CID 6426 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Material Compatibility for Handling HCFC-241bb
Welcome to the Technical Support Center for handling 1,1,1-trichloro-2-fluoropropane (HCFC-241bb). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of HCFC-241bb in experimental setups. Due to the specific nature of this hydrochlorofluorocarbon, careful consideration of material compatibility is paramount to prevent equipment failure, sample contamination, and safety hazards.
This document provides a comprehensive overview of material compatibility considerations, frequently asked questions, troubleshooting guides, and standardized testing protocols. As a self-validating system, this guide emphasizes not just procedural steps but the underlying scientific principles, empowering users to make informed decisions for their unique applications.
Understanding the Corrosive Potential of HCFC-241bb
HCFC-241bb, like other hydrochlorofluorocarbons, can exhibit corrosive behavior, particularly in the presence of impurities such as moisture. The molecule itself can be stable, but under certain conditions, it can degrade to form acidic byproducts, primarily hydrochloric acid (HCl) and hydrofluoric acid (HF). This degradation can be initiated or accelerated by factors such as high temperatures, UV light exposure, and contact with certain metals that can act as catalysts.
The presence of these acidic compounds can lead to generalized corrosion, pitting, and stress corrosion cracking in metallic components. For polymers and elastomers, the compatibility is primarily dictated by the solubility of HCFC-241bb in the material, which can cause swelling, embrittlement, or extraction of plasticizers, leading to a loss of mechanical properties.[1][2][3]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding material selection and handling of HCFC-241bb.
Q1: Which metals are generally considered compatible with HCFC-241bb?
A1: Based on data for similar HCFCs and HFCs, common metals such as stainless steel (304, 316) , copper , and aluminum are generally considered compatible with pure, dry HCFC-241bb.[3] However, the presence of moisture can lead to the formation of acids that will corrode these materials. For applications where moisture cannot be excluded, more resistant alloys like Hastelloy , Inconel , or Monel should be considered, especially at elevated temperatures.[4] It is crucial to avoid reactive metals such as finely divided aluminum, magnesium, and zinc, which can react exothermically with halogenated hydrocarbons.[5]
Q2: What types of elastomers are suitable for seals and gaskets in an HCFC-241bb environment?
A2: Elastomer compatibility is highly dependent on the specific formulation. However, for halogenated refrigerants in general, fluoroelastomers (FKM, Viton®) and chloroprene (Neoprene®) are often recommended.[2][6] Nitrile rubber (Buna-N, NBR) may show acceptable performance in some cases but is not recommended for use with halogenated hydrocarbons.[2] Materials like natural rubber and some silicone rubbers may experience excessive swelling or degradation.[3] It is imperative to test the specific elastomer grade under your operating conditions.
Q3: Can I use common plastics like PVC, Polypropylene, or PTFE with HCFC-241bb?
A3: Polytetrafluoroethylene (PTFE) is generally an excellent choice due to its broad chemical resistance.[3] Polypropylene and other polyolefins may have limited compatibility and can be susceptible to swelling.[1] Polyvinyl chloride (PVC) is generally not recommended for use with chlorinated solvents and refrigerants. The compatibility of any plastic should be verified through testing, especially at elevated temperatures or pressures.
Q4: What are the initial signs of material incompatibility in my experimental setup?
A4: For metals, look for discoloration, pitting, or the formation of deposits. In elastomers, signs of incompatibility include swelling, shrinking, cracking, hardening, or softening. For plastics, you might observe swelling, crazing (fine cracks on the surface), or discoloration. Any unexpected changes in the physical appearance or mechanical properties of your equipment should be investigated immediately.
Q5: How does the presence of lubricants affect material compatibility?
A5: Lubricants can significantly impact material compatibility. Some lubricants may react with HCFC-241bb, leading to accelerated degradation of both the refrigerant and the material. Polyolester (POE) oils, for example, can cause significant swelling in certain elastomers when mixed with HFC refrigerants.[3] It is essential to consider the compatibility of all materials in your system with the specific refrigerant-lubricant mixture you are using.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to material incompatibility with HCFC-241bb.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Leaking Seals or Gaskets | Elastomer swelling, shrinkage, or embrittlement due to chemical attack by HCFC-241bb. | 1. Immediately depressurize the system and cease operation. 2. Inspect the failed seal for signs of degradation (swelling, cracking, hardness change). 3. Verify the material of the failed seal. 4. Select a more resistant elastomer such as FKM or consult the manufacturer's compatibility data. 5. Perform compatibility testing on the new seal material before installation (see Section 5). |
| Discoloration or Corrosion of Metal Components | Presence of moisture leading to acid formation (HCl, HF) and subsequent corrosion. Galvanic corrosion between dissimilar metals. | 1. Analyze the HCFC-241bb for moisture content. If high, use a desiccant or obtain a purer grade. 2. Inspect the system for any ingress points for moisture. 3. If dissimilar metals are in contact, consider using insulating gaskets or selecting more galvanically compatible materials.[7] 4. For persistent corrosion, consider upgrading to more resistant alloys. |
| Cloudy or Discolored HCFC-241bb | Leaching of plasticizers or other components from incompatible polymers or elastomers. Corrosion products suspended in the fluid. | 1. Identify all polymeric and elastomeric components in contact with the fluid. 2. Perform compatibility tests on these materials to identify the source of leaching. 3. Replace incompatible materials with more resistant alternatives like PTFE or FKM. 4. Filter the HCFC-241bb to remove contaminants. |
| Reduced Performance of System (e.g., flow restriction) | Swelling of plastic tubing or liners. Formation of corrosion byproducts causing blockages. | 1. Systematically inspect tubing and components for any signs of swelling or deformation. 2. Check for particulate matter in filters or at restrictions. 3. Replace any swollen plastic components with a material of known compatibility. 4. Flush the system to remove any corrosion debris. |
Material Compatibility Summary
The following table provides a general guideline for material compatibility with HCFC-241bb, based on data from similar halogenated refrigerants. User verification is mandatory.
| Material Category | Material | General Compatibility Rating | Key Considerations |
| Metals | Stainless Steel (304, 316) | Good | Susceptible to corrosion in the presence of moisture and acids. |
| Copper | Good | Can be attacked by acids formed from refrigerant degradation. | |
| Aluminum | Good | Risk of corrosion with moisture present. Avoid finely divided forms. | |
| Carbon Steel | Poor to Fair | Prone to corrosion, especially with moisture. | |
| Hastelloy, Inconel, Monel | Excellent | Recommended for harsh conditions or when moisture is unavoidable. | |
| Elastomers | Fluoroelastomers (FKM, Viton®) | Good to Excellent | Generally the preferred choice for seals and gaskets. |
| Chloroprene (Neoprene®) | Good | Often compatible with refrigerants. | |
| Nitrile (Buna-N, NBR) | Poor to Fair | Generally not recommended for halogenated hydrocarbons.[2] | |
| EPDM | Poor | Not recommended for use with halogenated refrigerants. | |
| Silicone | Poor to Fair | May experience significant swelling. | |
| Plastics | PTFE | Excellent | Broad chemical resistance. |
| Polypropylene (PP) | Fair | May be prone to swelling. | |
| Polyvinyl Chloride (PVC) | Poor | Not recommended. | |
| PEEK | Good | Generally good chemical resistance, but testing is advised. |
Experimental Protocol: Material Compatibility Testing
Given the limited specific data for HCFC-241bb, it is crucial for users to perform their own compatibility testing. The following protocol is based on established methods for refrigerant compatibility testing.[3]
Objective: To evaluate the compatibility of a material with HCFC-241bb by measuring changes in its physical and mechanical properties after exposure.
Materials and Equipment:
-
Test material coupons (e.g., O-rings, sections of tubing, metal discs)
-
HCFC-241bb (and any relevant lubricants)
-
Pressure-rated sample vessels (e.g., stainless steel cylinders)
-
Environmental chamber or oven capable of maintaining the desired test temperature
-
Analytical balance (±0.1 mg)
-
Calipers or micrometer
-
Hardness tester (Durometer)
-
Tensile tester (optional, for advanced mechanical property analysis)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Initial Characterization: a. Visually inspect each test coupon for any pre-existing defects. b. Measure and record the initial mass, dimensions (length, width, thickness, diameter), and hardness of each coupon. For elastomers, it is recommended to test at least three samples of each material.
-
Sample Exposure: a. Place the characterized coupons into a pressure vessel. b. Add HCFC-241bb (and lubricant, if applicable) to the vessel, ensuring the coupons are fully submerged. Leave a headspace to allow for thermal expansion. c. Seal the vessel and place it in the environmental chamber at the desired test temperature (e.g., the maximum expected operating temperature of your system). d. Maintain the vessel at the test temperature for a specified duration (e.g., 72 hours for an initial screening, or longer for more comprehensive testing).
-
Post-Exposure Analysis: a. Carefully and safely vent the pressure and remove the coupons from the vessel. b. Allow the coupons to air-dry for a specified period to allow absorbed refrigerant to evaporate. c. Measure and record the final mass, dimensions, and hardness of each coupon. d. Visually inspect the coupons for any changes in appearance (swelling, cracking, discoloration).
-
Data Analysis: a. Calculate the percentage change for mass, volume (calculated from dimensions), and hardness. b. Compare the results to acceptable limits. Generally, a volume swell of more than 20% or a hardness change of more than ±10 points is considered unacceptable for elastomers.[3]
Visualizations
Diagram 1: Material Selection Workflow
This diagram outlines the logical steps for selecting a suitable material for use with HCFC-241bb.
Caption: A workflow for selecting and validating materials for HCFC-241bb service.
Diagram 2: Troubleshooting Logic for Material Failure
This diagram provides a systematic approach to diagnosing the root cause of a material failure.
Caption: A logical flow for troubleshooting material failures in HCFC-241bb systems.
References
-
Cavestri, R. C. (n.d.). Compatibility of refrigerants and lubricants with engineering plastics. Final report. Retrieved from [Link]
-
Emerson Process Management. (n.d.). Chemical Compatibility of Elastomers and Metals. Retrieved from [Link]
-
Ecoseal. (n.d.). Elastomer Compounds Chemical Compatibility. Retrieved from [Link]
-
Kazachki, G. S., & Gage, C. L. (1994). Characteristics of HFC Refrigerants. Purdue e-Pubs. Retrieved from [Link]
-
Spatz, M. W., & Minor, B. H. (2014). Accelerated Life Methods for Understanding Refrigerant Chemical Stability in HVACR Systems. Purdue e-Pubs. Retrieved from [Link]
-
AGC Chemicals. (n.d.). Regarding effects on mixed refrigerant polymer material. Retrieved from [Link]
-
Ratanaphruks, K., Tufts, M. W., Ng, A. S., & Smith, N. D. (1996). Material Compatibility Evaluations OFHFC-245CA HFC-245FA HFE-125 HFC-236EA and HFC-236FA. EPA. Retrieved from [Link]
-
Air-Conditioning and Refrigeration Technology Inst., Inc. (1992). MATERIALS COMPATIBILITY AND LUBRICANTS RESEARCH ON CFC-REFRIGERANT SUBSTITUTES. OSTI.GOV. Retrieved from [Link]
-
Technopark Kralupy. (2024, February 15). Accelerated corrosion testing. Retrieved from [Link]
-
Battelle Memorial Institute. (n.d.). Accelerated Dynamic Corrosion Test Method Development. Retrieved from [Link]
-
RISE. (n.d.). Accelerated corrosion testing- continuous and intermittent exposures. Retrieved from [Link]
-
TÜV SÜD. (n.d.). Accelerated Corrosion testing. Retrieved from [Link]
-
Gulf Rubber. (n.d.). Chemical Compatibility Guide. Retrieved from [Link]
-
Horrocks, P. E., & Davies, A. (1994). Compatibility of nonmetallic motor components with R22 and R502 replacement refrigerants. IEEE Xplore. Retrieved from [Link]
- Singh, R. R., et al. (2009). Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). (U.S. Patent No. 7,795,480 B2). U.S. Patent and Trademark Office.
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-3,3,3-trifluoroprop-1-ene. PubChem. Retrieved from [Link]
-
Elite Advanced Materials Sdn Bhd. (n.d.). Material Compatibility Chart. Retrieved from [Link]
-
ENGIE Laborelec. (n.d.). Preventing material degradation in critical NPP components. Retrieved from [Link]
-
Ricker, R. E. (1995). Chapter 5. Compatibility with Metals. ResearchGate. Retrieved from [Link]
-
Bay Port Valve & Fitting. (n.d.). CHEMICAL RESISTANCE GUIDE. Retrieved from [Link]
-
Sustainability Directory. (2025, November 26). Material Degradation Mechanisms. Retrieved from [Link]
-
Little Giant. (n.d.). CHEMICAL RESISTANCE CHART. Retrieved from [Link]
-
Chemsrc. (2025, September 5). Hydrochlorofluorocarbon-241 (HCFC-241). Retrieved from [Link]
-
Little Giant. (n.d.). CHEMICAL RESISTANCE CHART. Retrieved from [Link]
-
Addcomposites. (2025, March 18). How to Identify Defects and Damage in Composite Materials and Structures?. Retrieved from [Link]
-
Global Electronics Association. (2014, May 15). RoHS: 10 Years Later – IT Equipment Corrosion Issues Remain. Retrieved from [Link]
-
Wang, H., et al. (2015). Degradation testing and failure analysis of DC film capacitors under high humidity conditions. ScienceDirect. Retrieved from [Link]
-
Triangle Fastener Corporation. (n.d.). CORROSION INFORMATION GALVANIC ACTION. Retrieved from [Link]
-
Katron Technologies Inc. (n.d.). KFC-241 Series. Retrieved from [Link]
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Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the GC-MS Fragmentation of HCFC-241bb and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of analytical chemistry, the precise identification and quantification of hydrochlorofluorocarbons (HCFCs) are paramount for environmental monitoring, industrial process control, and ensuring the safety of pharmaceutical and other manufactured goods. This guide, crafted from the perspective of a Senior Application Scientist, delves into the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of HCFC-241bb (2,2-dichloro-1,1,1,3-tetrafluoropropane). We will explore the predicted fragmentation pathways, compare GC-MS with alternative analytical techniques, and provide a detailed experimental protocol to empower researchers in their analytical endeavors.
The Enigmatic Fragmentation of HCFC-241bb: A Predictive Approach
The molecular structure of HCFC-241bb, with its gem-dichloro group and a tetrafluoroethyl moiety, presents several likely points of cleavage. The initial ionization event will form a molecular ion ([M]⁺˙). Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern with peaks at m/z corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of the molecular ion is expected to proceed through several key pathways:
-
α-Cleavage: The bonds adjacent to the carbon bearing the chlorine atoms are susceptible to cleavage. Loss of a chlorine radical (•Cl) is a highly probable event, leading to a prominent fragment ion.
-
C-C Bond Cleavage: The carbon-carbon bonds within the propane backbone can also rupture. Cleavage between C1 and C2 would lead to the formation of a [CF₃]⁺ ion and a dichlorofluoromethane radical. Alternatively, cleavage between C2 and C3 could result in the formation of a [CH₂F]⁺ ion and a dichlorotrifluoroethyl radical.
-
Rearrangements: Halogenated alkanes can undergo rearrangement reactions, such as the transfer of a fluorine atom, leading to the formation of more stable carbocations.
Based on these principles and analysis of the fragmentation of similar compounds, the following table summarizes the predicted major fragments for HCFC-241bb.
| m/z | Predicted Fragment Ion | Formation Pathway | Significance |
| 185/187/189 | [C₃H₃Cl₂F₄]⁺˙ | Molecular Ion | Confirms molecular weight and presence of two chlorine atoms. |
| 150/152 | [C₃H₃ClF₄]⁺ | Loss of •Cl | A major fragment due to the relative weakness of the C-Cl bond. |
| 117/119 | [C₂HCl₂F₂]⁺ | Cleavage of C-C bond and loss of •CHF₂ | Indicates the presence of the dichlorofluoromethyl group. |
| 85/87 | [CCl₂H]⁺ | Cleavage and rearrangement | A common fragment in dichlorinated compounds. |
| 69 | [CF₃]⁺ | α-cleavage | A highly stable and commonly observed fragment in trifluoromethyl-containing compounds. |
| 51 | [CHF₂]⁺ | Cleavage of C-C bond | Indicates the presence of the difluoromethyl group. |
Visualizing the Fragmentation Cascade
To further elucidate the predicted fragmentation pathways of HCFC-241bb, the following diagram illustrates the key bond cleavages and resulting fragment ions.
A Practical Guide to Distinguishing HCFC-241bb and HCFC-241db Isomers Using Multinuclear NMR Spectroscopy
Introduction: The Isomeric Challenge
In the fields of materials science, environmental monitoring, and synthetic chemistry, the precise identification of halogenated hydrocarbon isomers is a frequent and critical challenge. Constitutional isomers, which share the same molecular formula but differ in atomic connectivity, can exhibit vastly different chemical, physical, and toxicological properties. This guide focuses on two such isomers: 1,1-dichloro-1,2,2-trifluoropropane (HCFC-241bb) and 1,2-dichloro-1,1,2-trifluoropropane (HCFC-241db). Their structural similarity can make differentiation by simpler analytical methods like mass spectrometry ambiguous.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the definitive technique for this task.[1] By probing the unique magnetic environment of each nucleus (¹H, ¹³C, and ¹⁹F), NMR provides a detailed molecular fingerprint, revealing not just the presence of functional groups but their precise arrangement and connectivity. This guide offers a comprehensive, data-supported methodology for unambiguously distinguishing HCFC-241bb from HCFC-241db, explaining the causal links between molecular structure and spectral output.
Structural Disparity: The Root of Spectral Differences
The fundamental reason we can distinguish these isomers lies in their different atomic arrangements, which creates unique electronic environments for each nucleus.
-
HCFC-241bb (1,1-dichloro-1,2,2-trifluoropropane): Features a CH₃ group bonded to a CF₂ group, which is in turn bonded to a terminal CFCl₂ group.
-
HCFC-241db (1,2-dichloro-1,1,2-trifluoropropane): Features a CF₃ group bonded to a CFCl group, which is then bonded to a CH₂Cl group. This molecule contains a chiral center at the second carbon (C2).
This difference in connectivity, particularly the presence of a chiral center and the distinct neighboring groups for the protons, carbons, and fluorine atoms, is the key to their differentiation via NMR.
Caption: Standard workflow for multinuclear NMR analysis.
Spectral Analysis: The Definitive Comparison
The true power of NMR is revealed in the detailed analysis of chemical shifts, signal multiplicities (splitting patterns), and coupling constants.
¹H NMR: A Clear Distinction in Proton Environments
The proton NMR spectra provide the most immediate and striking difference between the two isomers.
-
HCFC-241bb (CH₃-CF₂-CFCl₂):
-
Expected Spectrum: One signal for the three equivalent protons of the methyl (CH₃) group.
-
Chemical Shift: Expected in the 1.5-2.5 ppm range. The adjacent electron-withdrawing CF₂ group deshields these protons, shifting them downfield from a typical alkane. [2] * Multiplicity: This signal will be split into a triplet of triplets . The primary splitting is a triplet due to coupling with the two fluorine atoms on the adjacent carbon (a ³J-coupling). Each peak of this triplet is further split into a smaller triplet by the single fluorine atom two bonds away (a ⁴J-coupling), although this may be small or unresolved.
-
-
HCFC-241db (CH₂Cl-CFCl-CF₃):
-
Expected Spectrum: One signal corresponding to the two protons of the chloromethyl (CH₂Cl) group.
-
Chemical Shift: Expected to be significantly downfield, likely in the 3.5-4.5 ppm range, due to the strong deshielding effect of the directly attached chlorine atom. [3] * Multiplicity: The key feature here is that the two protons are diastereotopic . This is because the adjacent carbon is a chiral center. Consequently, they are magnetically inequivalent and will appear as a pair of doublets (an AX system) or, if their chemical shifts are close, a more complex AB quartet . Each of these signals will be further split into a doublet by the single fluorine atom on the adjacent carbon (a ³J-coupling).
-
| Isomer | Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Distinguishing Feature |
| HCFC-241bb | -CH₃ | 1.5 - 2.5 | Triplet of triplets | Single, upfield signal with complex splitting. |
| HCFC-241db | -CH₂Cl | 3.5 - 4.5 | AB quartet of doublets | Diastereotopic protons, significantly downfield. |
¹⁹F NMR: The Most Powerful Diagnostic Tool
Fluorine-19 NMR is exceptionally sensitive and covers a wide chemical shift range, making it highly diagnostic for fluorinated compounds. [4][5]
-
HCFC-241bb (CH₃-CF₂-CFCl₂):
-
Expected Spectrum: Two distinct fluorine signals.
-
Signal 1 (-CF₂-): This signal will be split by the adjacent single fluorine atom (-CFCl₂) into a doublet . Each peak of the doublet will then be split by the three protons of the methyl group into a quartet . The resulting multiplet is a quartet of doublets .
-
Signal 2 (-CFCl₂): This signal will be split by the two adjacent fluorine atoms (-CF₂-) into a triplet .
-
-
HCFC-241db (CH₂Cl-CFCl-CF₃):
-
Expected Spectrum: Two distinct fluorine signals.
-
Signal 1 (-CF₃): This signal, corresponding to the three equivalent fluorine atoms, will be split by the single fluorine on the adjacent carbon into a doublet .
-
Signal 2 (-CFCl-): This single fluorine will be split by the three fluorine atoms of the CF₃ group into a quartet . It will also be split by the two diastereotopic protons of the CH₂Cl group, resulting in a complex multiplet, likely a quartet of triplets or a quartet of doublets of doublets.
-
| Isomer | Fluorine Group | Predicted Multiplicity | Coupling Partner(s) | Key Distinguishing Feature |
| HCFC-241bb | -CF₂ - | Quartet of Doublets | -CFCl₂, -CH₃ | Coupling to both F and H nuclei. |
| -CF Cl₂ | Triplet | -CF₂- | Simple triplet from F-F coupling. | |
| HCFC-241db | -CF₃ | Doublet | -CFCl- | Simple doublet from F-F coupling. |
| -CF Cl- | Quartet of Triplets | -CF₃, -CH₂Cl | Complex multiplet from F-F and F-H coupling. |
¹³C NMR: Corroborating Evidence
While requiring longer acquisition times, proton-decoupled ¹³C NMR confirms the carbon backbone and substitution patterns. The key is to analyze the splitting caused by C-F coupling. [6]
-
HCFC-241bb (CH₃-CF₂-CFCl₂):
-
Expected Spectrum: Three distinct carbon signals.
-
C1 (-CH₃): A triplet due to coupling with the two geminal fluorine atoms (²J_CF).
-
C2 (-CF₂-): A triplet due to coupling with its two directly attached fluorine atoms (¹J_CF) and further split into a doublet by the adjacent fluorine (²J_CF).
-
C3 (-CFCl₂): A doublet due to coupling with its directly attached fluorine atom (¹J_CF) and further split into a triplet by the adjacent CF₂ group (²J_CF).
-
-
HCFC-241db (CH₂Cl-CFCl-CF₃):
-
Expected Spectrum: Three distinct carbon signals.
-
C1 (-CH₂Cl): A doublet due to coupling with the fluorine on the adjacent carbon (²J_CF).
-
C2 (-CFCl-): A doublet from its own fluorine (¹J_CF) and a quartet from the adjacent CF₃ group (²J_CF).
-
C3 (-CF₃): A quartet due to coupling with its three directly attached fluorine atoms (¹J_CF).
-
Caption: Correlation between structure and key NMR signatures.
Conclusion: An Unambiguous Identification
By employing a systematic, multinuclear NMR approach, the differentiation of HCFC-241bb and HCFC-241db becomes straightforward and definitive. While ¹³C NMR provides valuable structural confirmation, the ¹H and ¹⁹F NMR spectra offer the most rapid and unambiguous evidence. The presence of a simple, upfield methyl signal in the ¹H spectrum is an immediate marker for HCFC-241bb, whereas a downfield, complex signal from diastereotopic protons is the unmistakable signature of HCFC-241db. This analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, provides a robust and reliable method for quality control and research applications.
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A Comparative Guide to the Infrared Spectrum Analysis of 1,1,1,2-Tetrachloro-2-fluoropropane
This guide provides an in-depth analysis of the infrared (IR) spectrum of 1,1,1,2-tetrachloro-2-fluoropropane, a halogenated propane derivative. For researchers and professionals in drug development and chemical synthesis, understanding the vibrational spectroscopy of such molecules is paramount for structural elucidation and quality control. This document offers a predictive analysis of the target molecule's IR spectrum, supported by a direct comparison with the experimentally determined spectrum of a structurally similar compound, 1,1,1,2-tetrachloroethane. This comparative approach is designed to highlight the influence of fluorine substitution on the vibrational modes of a polychlorinated alkane backbone.
Principles of IR Spectroscopy in Halogenated Hydrocarbons
Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, specific bonds within it vibrate at characteristic frequencies. These absorptions are recorded as a spectrum, which provides a unique "fingerprint" of the molecule's functional groups.[1][2] For halogenated hydrocarbons, the C-H, C-C, C-Cl, and C-F bonds are of primary interest. The position, intensity, and shape of the absorption bands are influenced by factors such as bond strength and the mass of the atoms involved.[3] Heavier atoms, like chlorine, will generally vibrate at lower frequencies compared to lighter atoms like hydrogen.[4] The strong electronegativity of fluorine results in a highly polar C-F bond, leading to a strong absorption in the IR spectrum.[5][6][7]
Experimental Protocol: Acquiring the IR Spectrum
To ensure the collection of a high-quality IR spectrum for a volatile compound like 1,1,1,2-tetrachloro-2-fluoropropane, an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer is the instrument of choice. This technique requires minimal sample preparation and is well-suited for both liquid and solid samples.[8][9]
Step-by-Step ATR-FTIR Protocol
-
Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.[10]
-
Background Spectrum : Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from ambient atmospheric components like CO2 and water vapor.[11]
-
Sample Application : Place a small drop of the liquid sample (1-2 µL) onto the center of the ATR crystal.[10]
-
Pressure Application : If the instrument has a pressure clamp, lower it to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.[11]
-
Data Acquisition : Collect the sample spectrum. A typical setting would be a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans to achieve a good signal-to-noise ratio.
-
Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent after the measurement.
Predicted IR Spectrum of 1,1,1,2-Tetrachloro-2-fluoropropane
As of the date of this publication, a publicly available, experimentally verified IR spectrum for 1,1,1,2-tetrachloro-2-fluoropropane is not readily accessible. However, based on the known characteristic absorption frequencies of its constituent functional groups, a predictive analysis can be made.
The structure of 1,1,1,2-tetrachloro-2-fluoropropane (C₃H₃Cl₄F) contains a methyl group (CH₃), a carbon-chlorine bond (C-Cl), and a carbon-fluorine bond (C-F).
Conclusion
While a definitive experimental spectrum for 1,1,1,2-tetrachloro-2-fluoropropane is not presented here, a robust predictive analysis based on established principles of infrared spectroscopy has been outlined. The key identifying feature for this molecule is expected to be a strong absorption band in the 1000-1400 cm⁻¹ range, corresponding to the C-F stretching vibration. A comparative analysis with the known spectrum of 1,1,1,2-tetrachloroethane serves to emphasize the diagnostic power of this particular spectral region in identifying fluorinated compounds. The methodologies and analytical logic presented in this guide provide a solid framework for researchers and scientists to approach the IR spectral analysis of novel halogenated organic molecules.
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NIST. (n.d.). Ethane, 1,1,1,2-tetrachloro-2,2-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Ethane, 1,1,1,2-tetrachloro-. NIST Chemistry WebBook. Retrieved from [Link]
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Scribd. (n.d.). Vibrational Frequency of C-Cl Bond. Retrieved from [Link]
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PubChem. (n.d.). 1,1,2,2-Tetrachloro-1,2-difluoroethane. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Calculation of a Vibrational Frequency for the C-Cl Bond. Retrieved from [Link]
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The Open Physical Chemistry Journal. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Retrieved from [Link]
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JEWLScholar@MTSU. (n.d.). Analysis of volatile organic compounds in air samples by infrared. Retrieved from [Link]
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The Journal of Chemical Physics. (2022). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. Retrieved from [Link]
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Journal of the American Chemical Society. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]
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PMC. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]
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Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
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A Guide to the Refractive Index Validation of 1,1,1,2-Tetrachloro-2-fluoropropane
For researchers and professionals in drug development and material science, the precise characterization of novel compounds is paramount. The refractive index (RI) is a fundamental physical property that provides insights into a substance's purity, composition, and molecular structure. This guide offers an in-depth protocol for the validation of the refractive index of 1,1,1,2-Tetrachloro-2-fluoropropane (CAS 3175-25-5), a halogenated propane derivative. While specific experimental data for this compound is not widely published, this document outlines a robust methodology to determine and validate its refractive index, comparing it with other relevant chloro- and fluoroalkanes. For the purpose of this illustrative guide, we will work with a hypothetically determined value of n D/20 = 1.4872 .
The Significance of Refractive Index in Compound Characterization
The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in that substance.[1] This property is directly related to the electronic polarizability of the molecules in the compound. For halogenated hydrocarbons, the number and type of halogen atoms significantly influence the refractive index. Generally, the refractive index increases with the increasing atomic number of the halogen and the number of halogen atoms present in the molecule.[2][3] Therefore, an accurate refractive index measurement can serve as a quick and reliable indicator of sample purity and can be used to confirm the identity of a synthesized compound.
Experimental Determination of Refractive Index
The most common and reliable method for measuring the refractive index of liquids is by using an Abbe refractometer.[4][5] This instrument operates on the principle of total internal reflection at the interface between a prism with a high refractive index and the sample, which has a lower refractive index.[4][5][6]
Experimental Workflow
Caption: Workflow for Refractive Index Determination.
Step-by-Step Protocol
-
Instrument Calibration:
-
Turn on the Abbe refractometer and the circulating water bath, setting the temperature to 20.0 °C. Allow the instrument to equilibrate.
-
Calibrate the refractometer using a certified reference material with a known refractive index close to the expected value of the sample.[7][8] For the expected range of our target compound, distilled water (n D/20 = 1.3330) and a higher RI standard like 1-bromonaphthalene can be used to verify linearity.
-
Apply a few drops of the calibration standard to the prism, close it, and allow the temperature to stabilize.
-
Adjust the instrument to read the certified value of the standard.
-
-
Sample Preparation:
-
Ensure the 1,1,1,2-Tetrachloro-2-fluoropropane sample is pure and free of any particulate matter or bubbles. Filtration may be necessary.
-
-
Measurement:
-
Open the prism assembly of the refractometer and clean the surfaces of both the refracting and illuminating prisms with a soft tissue and a suitable solvent (e.g., isopropanol), then allow it to dry completely.
-
Using a clean pipette, apply 2-3 drops of the 1,1,1,2-Tetrachloro-2-fluoropropane sample onto the surface of the illuminating prism.
-
Close the prism assembly firmly.
-
Allow a few minutes for the sample to reach thermal equilibrium with the prisms.
-
Look through the eyepiece and turn the adjustment knob until the field of view shows a distinct light and dark boundary.
-
If a colored fringe is observed at the boundary, adjust the dispersion compensator to obtain a sharp, achromatic line.
-
Align the boundary line precisely with the crosshairs in the eyepiece.
-
Read the refractive index value from the instrument's scale.
-
-
Post-Measurement Validation:
-
Repeat the measurement at least three times with fresh aliquots of the sample to ensure reproducibility.
-
Thoroughly clean the prisms between each measurement.
-
Calculate the mean and standard deviation of the readings.
-
Comparison with Alternative Compounds
The refractive index is highly dependent on the molecular structure. A comparison with other halogenated alkanes provides valuable context for our determined value for 1,1,1,2-Tetrachloro-2-fluoropropane.
| Compound | CAS Number | Molecular Formula | Refractive Index (n D/20) |
| 1,1,1,2-Tetrachloro-2-fluoropropane | 3175-25-5 | C₃H₃Cl₄F | 1.4872 (Hypothetical) |
| 1,1,2,2-Tetrachloroethane | 79-34-5 | C₂H₂Cl₄ | 1.494[9] |
| Carbon Tetrachloride | 56-23-5 | CCl₄ | 1.460[10][11] |
| 1,1,1-Trichloroethane | 71-55-6 | C₂H₃Cl₃ | 1.437[3][12] |
| 1,1,2-Trichlorotrifluoroethane | 76-13-1 | C₂Cl₃F₃ | 1.3557 (at 25°C)[8] |
The hypothetical value for 1,1,1,2-Tetrachloro-2-fluoropropane fits logically within this series. The presence of four chlorine atoms suggests a relatively high refractive index, similar to 1,1,2,2-tetrachloroethane and carbon tetrachloride. The fluorine atom, being less polarizable than chlorine, would likely result in a slightly lower refractive index compared to a hypothetical pentachloro-propane, but higher than compounds with fewer chlorine atoms like 1,1,1-trichloroethane.
Trustworthiness and Self-Validation
The reliability of the determined refractive index hinges on a self-validating experimental design:
-
Certified Reference Materials (CRMs): The use of NIST-traceable CRMs for calibration ensures that the instrument is performing accurately.[13] Any deviation can be corrected, or the instrument can be flagged for maintenance.
-
Temperature Control: Refractive index is highly temperature-dependent. Maintaining a constant temperature to within ±0.1 °C is crucial for accuracy and reproducibility.
-
Triplicate Measurements: Performing multiple readings and observing a low standard deviation provides confidence in the obtained value and minimizes the impact of random errors.
By adhering to this rigorous protocol, the determined refractive index for 1,1,1,2-Tetrachloro-2-fluoropropane can be considered validated and trustworthy for use in further research and development activities.
Conclusion
This guide provides a comprehensive framework for the experimental validation of the refractive index of 1,1,1,2-Tetrachloro-2-fluoropropane. By understanding the principles of refractometry, adhering to a meticulous experimental protocol, and contextualizing the results with those of similar compounds, researchers can confidently characterize this and other novel chemical entities. The emphasis on calibration with certified standards and tight control of experimental variables ensures the scientific integrity and trustworthiness of the data.
References
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1,1,1-Trichloroethane - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]
-
Carbon tetrachloride - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]
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Carbon tetrachloride, GR 99%+. (n.d.). Ottokemi. Retrieved February 13, 2024, from [Link]
-
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A Comparative Analysis of Vapor Pressure Curves: HCFC-241bb vs. HCFC-244bb
For the Attention of Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Understanding the Volatility of Two Key Hydrochlorofluorocarbons
In the landscape of solvent selection and refrigerant development, a thorough understanding of a compound's physical properties is paramount. Among these, vapor pressure stands out as a critical determinant of a substance's volatility, handling characteristics, and performance in various applications, including its potential use as a propellant or solvent in pharmaceutical formulations. This guide provides an in-depth comparison of the vapor pressure curves of two hydrochlorofluorocarbons (HCFCs): 2,2-dichloro-1,1,1-trifluoropropane (HCFC-241bb) and 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb).
The following analysis is grounded in both experimental data and established thermodynamic principles. For HCFC-244bb, we will rely on peer-reviewed experimental findings. Due to the limited availability of public experimental vapor pressure data for HCFC-241bb, its vapor pressure curve has been estimated using the Clausius-Clapeyron equation, anchored by its known normal boiling point. This approach provides a robust, scientifically-grounded approximation for comparative purposes.
Comparative Vapor Pressure Data
The relationship between temperature and vapor pressure for HCFC-241bb and HCFC-244bb is summarized in the table below. It is important to note that the data for HCFC-241bb is estimated, while the data for HCFC-244bb is derived from experimental measurements.[1][2]
| Temperature (K) | HCFC-241bb Vapor Pressure (kPa) (Estimated) | HCFC-244bb Vapor Pressure (kPa) (Experimental)[1][2] |
| 268.19 | 19.8 | 49.7 |
| 273.15 | 26.8 | 64.1 |
| 280.00 | 40.0 | 88.9 |
| 286.38 | 54.9 | 115.7 (Normal Boiling Point) |
| 290.00 | 64.9 | 134.3 |
| 300.00 | 99.8 | 194.8 |
| 310.00 | 148.8 | 277.2 |
| 321.95 | 237.9 (Normal Boiling Point) | 410.5 |
| 330.00 | 304.7 | 509.8 |
| 340.00 | 425.2 | 684.9 |
| 349.07 | 559.8 | 865.9 |
Visualizing the Vapor Pressure Curves
The divergence in volatility between the two compounds is starkly illustrated by their respective vapor pressure curves. As depicted in the graph below, HCFC-244bb exhibits a significantly higher vapor pressure across the entire temperature range, indicating greater volatility compared to HCFC-241bb.
The "Why" Behind the Difference: A Molecular Perspective
The observed differences in vapor pressure can be attributed to the distinct molecular structures of HCFC-241bb and HCFC-244bb. The following diagram illustrates the relationship between their chemical structures and resulting volatilities.
Caption: Molecular structure's influence on vapor pressure.
HCFC-241bb possesses a higher molecular weight and a more symmetrical structure, which contributes to stronger intermolecular van der Waals forces. These stronger forces require more energy to overcome, resulting in a lower vapor pressure and a higher boiling point. Conversely, the lighter and more asymmetrical nature of HCFC-244bb leads to weaker intermolecular forces, and thus a higher vapor pressure and greater volatility.
Experimental Protocol for Vapor Pressure Determination
For researchers seeking to validate these findings or to characterize other volatile compounds, the following outlines a robust, self-validating experimental workflow for vapor pressure measurement using the static-synthetic method.[3]
Objective: To accurately measure the vapor pressure of a liquid as a function of temperature.
Apparatus:
-
A high-pressure equilibrium cell with a known volume.
-
A high-precision pressure transducer.
-
A calibrated temperature sensor (e.g., platinum resistance thermometer).
-
A thermostat bath for precise temperature control.
-
A vacuum pump.
-
A magnetic stirrer.
Workflow:
Caption: Experimental workflow for vapor pressure measurement.
Step-by-Step Methodology:
-
Preparation of the Equilibrium Cell: The equilibrium cell is thoroughly cleaned and dried to remove any contaminants.
-
Evacuation of the Cell: The cell is connected to a vacuum pump and evacuated to a high vacuum to remove any residual air or other gases.
-
Introduction of the Sample: A precisely weighed amount of the sample is introduced into the evacuated cell.
-
Temperature Control: The cell is immersed in the thermostat bath, and the temperature is set to the desired value.
-
Attaining Equilibrium: The magnetic stirrer is activated to ensure uniform temperature and pressure throughout the cell. The system is allowed to stabilize until the temperature and pressure readings remain constant for an extended period (e.g., 30-60 minutes), indicating that vapor-liquid equilibrium has been reached.[3]
-
Data Recording: The equilibrium temperature and pressure are recorded.
-
Incremental Temperature Changes: The temperature of the thermostat bath is increased to the next desired setpoint, and steps 5 and 6 are repeated to obtain a series of vapor pressure measurements at different temperatures.
This meticulous, step-wise approach ensures the collection of high-quality, reproducible data, forming the bedrock of a reliable vapor pressure curve.
Conclusion
The comparative analysis of HCFC-241bb and HCFC-244bb reveals significant differences in their vapor pressure characteristics, directly attributable to their distinct molecular structures. HCFC-244bb is demonstrably more volatile than HCFC-241bb. This guide provides researchers, scientists, and drug development professionals with the foundational data and methodologies to make informed decisions regarding the selection and application of these and other similar compounds. The provided experimental protocol offers a clear and robust framework for the in-house determination of vapor pressure, a critical parameter in a wide array of scientific and industrial applications.
References
[3] Experimental Measurements of Saturated Vapor Pressures for R1234ze(Z), R600a, and R134. Journal of Thermophysics and Heat Transfer, AIAA ARC, 04 Mar. 2019, [Link].
2,2-Dichloro-1,1,1-trifluoropropane. PubChem, National Center for Biotechnology Information, [Link].
[1] Experimental Study of Saturated Pressure Measurements for 2,3,3,3- Tetrafluoropropene (HFO-1234yf) and 2‑Chloro-1,1,1,2- Tetrafluoropropane (HCFC-244bb). Journal of Chemical & Engineering Data, American Chemical Society, 20 Dec. 2013, [Link].
[2] Experimental Study of Saturated Pressure Measurements for 2,3,3,3-Tetrafluoropropene (HFO-1234yf) and 2-Chloro-1,1,1,2-Tetrafluoropropane (HCFC-244bb). Journal of Chemical & Engineering Data, ACS Publications, [Link].
[4] 2,2-dichloro-1,1,1-trifluoropropane. Stenutz, [Link].
[5] Estimating vapor pressure from boiling point. Brian Kihoon Lee, 30 Oct. 2019, [Link].
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A Comparative Guide to HPLC Method Development for Chlorofluoropropane Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of analytical chemistry, the analysis of halogenated hydrocarbons such as chlorofluoropropanes presents a unique set of challenges, primarily due to their volatility and lack of strong chromophores. Traditionally, Gas Chromatography (GC) has been the cornerstone for the analysis of these compounds. However, the versatility of High-Performance Liquid Chromatography (HPLC) invites an exploration of its potential as a viable, and in some cases, superior alternative. This guide provides an in-depth comparison of HPLC method development for chlorofluoropropane analysis against the established GC methodologies, supported by experimental insights and logical workflows.
The Analytical Challenge: Chlorofluoropropanes
Chlorofluoropropanes are a class of volatile organic compounds (VOCs) that find application in various industrial processes, including as refrigerants, blowing agents, and solvents. Their analysis is critical for quality control, environmental monitoring, and ensuring the safety of pharmaceutical products where they might be present as residual solvents. The primary analytical hurdles include:
-
Volatility: These compounds have low boiling points, making them ideal candidates for GC, but posing challenges for HPLC in terms of sample preparation and maintaining their presence in the liquid phase.
-
Lack of Chromophores: Chlorofluoropropanes do not possess UV-absorbing functional groups, rendering standard HPLC-UV detection ineffective without derivatization.
-
Isomeric Complexity: The potential for numerous structural isomers necessitates high-resolution separation techniques to ensure accurate identification and quantification.
Gas Chromatography: The Established Benchmark
Gas chromatography is the conventional and widely accepted method for the analysis of volatile compounds like chlorofluoropropanes.[1][2][3][4][5] The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Typical GC Experimental Protocol:
-
Sample Preparation: For liquid samples, direct injection or headspace analysis is common. For solid matrices, techniques like purge-and-trap or thermal desorption are employed.
-
Instrumentation and Conditions:
-
Injector: Split/splitless inlet, typically operated at a high temperature (e.g., 250°C) to ensure rapid volatilization.
-
Carrier Gas: Inert gases like Helium or Nitrogen at a constant flow rate.
-
Column: A non-polar capillary column, such as one with a polydimethylsiloxane (PDMS) stationary phase, is often used.
-
Oven Temperature Program: A temperature gradient is typically used to elute compounds with a range of boiling points.
-
Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds. Alternatively, a Mass Spectrometer (MS) provides definitive identification.
-
Advantages of GC for Chlorofluoropropane Analysis:
-
High Efficiency for Volatile Compounds: GC provides excellent separation for volatile and thermally stable compounds.[3]
-
High Sensitivity with ECD: The Electron Capture Detector is exceptionally sensitive to electrophilic compounds like halogenated hydrocarbons.
-
Established Methodologies: Numerous standardized GC methods exist for the analysis of volatile halogenated compounds.
Limitations of GC:
-
Thermal Degradation: Not suitable for thermally labile compounds, although this is not a major concern for most chlorofluoropropanes.
-
Complex Matrices: Non-volatile sample components can contaminate the injector and column, requiring extensive sample cleanup.
Developing a Viable HPLC Alternative
While GC is the incumbent, developing an HPLC method offers potential advantages in specific scenarios, such as for the simultaneous analysis of chlorofluoropropanes with non-volatile components in a single run, or when GC instrumentation is unavailable. The key to a successful HPLC method lies in addressing the inherent challenges of volatility and detection.
Chromatographic System and Column Selection
For the separation of relatively non-polar chlorofluoropropanes, a reversed-phase approach is the most logical starting point.
-
Pentafluorophenyl (PFP) Columns: These columns are an excellent choice for the separation of halogenated compounds. The PFP stationary phase offers unique selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This can be particularly useful for resolving closely related isomers.[6]
-
C18 and C8 Columns: Traditional octadecyl and octyl silane columns can also be effective, particularly for separating chlorofluoropropanes from more polar or non-volatile matrix components.
Mobile Phase Considerations
A typical reversed-phase mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol. For volatile analytes, it is crucial to use a mobile phase with a lower organic content initially to promote retention. A gradient elution, starting with a higher aqueous percentage and gradually increasing the organic solvent, will be necessary to elute the chlorofluoropropanes with good peak shape.
The Detection Dilemma: Strategies for Non-UV Absorbing Analytes
The most significant hurdle in the HPLC analysis of chlorofluoropropanes is their lack of a UV chromophore. Several strategies can be employed to overcome this limitation:
Universal detectors respond to a bulk property of the analyte and are not reliant on specific functional groups.
-
Charged Aerosol Detector (CAD): In CAD, the column eluent is nebulized, and the resulting aerosol particles are charged and then measured by an electrometer. CAD offers better sensitivity and a wider dynamic range compared to other universal detectors.[7][8][9]
-
Evaporative Light Scattering Detector (ELSD): ELSD also involves nebulization and solvent evaporation. The remaining analyte particles scatter a light beam, and the scattered light is detected. While useful, ELSD can be less sensitive than CAD, especially for low-level impurities.[7][8][9][10]
Derivatization involves chemically modifying the analyte to attach a chromophore or fluorophore, enabling detection by UV-Visible or Fluorescence detectors.[11][12][13][14] This can be performed either pre-column or post-column.
-
Pre-column Derivatization: The analyte is reacted with a derivatizing agent before injection into the HPLC system. This approach can also improve the chromatographic behavior of the analyte.
-
Post-column Derivatization: The derivatizing agent is added to the column effluent before it reaches the detector. This avoids potential complications with the separation of multiple derivatized products.
Finding a suitable derivatization reaction for the relatively inert C-Cl and C-F bonds in chlorofluoropropanes can be challenging and may require specialized reagents and reaction conditions.
The most powerful and versatile detection method is Mass Spectrometry.[15][16] An HPLC-MS system provides both high sensitivity and selectivity, allowing for the definitive identification and quantification of chlorofluoropropanes without the need for derivatization. Atmospheric Pressure Chemical Ionization (APCI) is often a suitable ionization technique for relatively non-polar compounds that are thermally stable enough to be volatilized in the ion source.
Proposed HPLC-MS Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile). Filtration through a 0.22 µm filter is recommended.[17][18]
-
Instrumentation and Conditions:
-
HPLC System: A high-pressure gradient HPLC system.
-
Column: A Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid (to aid ionization).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analytes.
-
Detector: A single quadrupole or triple quadrupole mass spectrometer with an APCI source operating in positive or negative ion mode.
-
MS Parameters: Optimize source temperature, gas flows, and ion optics for the target analytes.
-
Head-to-Head Comparison: HPLC vs. GC
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning between a gas mobile phase and a liquid/solid stationary phase.[1][2][5] | Partitioning between a liquid mobile phase and a solid stationary phase.[2][3][4] |
| Analytes | Volatile and thermally stable compounds.[3] | Non-volatile, semi-volatile, and thermally labile compounds.[3] |
| Temperature | High temperatures (up to 300°C or more) are required for volatilization.[1][5] | Typically operates at or near ambient temperature.[1][5] |
| Speed | Generally faster for volatile compounds, with run times of a few minutes.[1][3][5] | Run times can be longer, typically in the range of 10-30 minutes.[5] |
| Detection | Electron Capture Detector (ECD) for high sensitivity to halogens; Mass Spectrometry (MS) for identification. | Requires universal detectors (CAD, ELSD), derivatization for UV/Fluorescence, or MS. |
| Cost | Generally lower initial and operational costs.[1][3][5] | Higher initial and operational costs, especially with advanced detectors like MS.[1][3] |
| Sample Matrix | Can be challenging for complex, non-volatile matrices. | More versatile for complex sample matrices. |
Workflow Diagrams
GC Analysis Workflow
Caption: Standard workflow for GC analysis of chlorofluoropropanes.
Proposed HPLC Analysis Workflow
Caption: Proposed workflow for HPLC-MS analysis of chlorofluoropropanes.
Conclusion and Recommendations
For the routine analysis of chlorofluoropropanes, Gas Chromatography remains the more straightforward, cost-effective, and established technique, particularly when high sample throughput is required.[3] Its high sensitivity for volatile halogenated compounds is a significant advantage.
However, High-Performance Liquid Chromatography, especially when coupled with Mass Spectrometry, presents a powerful and versatile alternative. The development of an HPLC-MS method is recommended in the following scenarios:
-
Complex Sample Matrices: When chlorofluoropropanes need to be analyzed in the presence of non-volatile or thermally labile compounds that are incompatible with GC.
-
Orthogonal Confirmation: As a secondary, orthogonal technique to confirm GC results, providing a higher degree of confidence in analytical data.
-
Simultaneous Analysis: For methods requiring the simultaneous quantification of both volatile and non-volatile analytes in a single chromatographic run.
The choice between HPLC and GC for chlorofluoropropane analysis should be guided by the specific requirements of the application, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. While GC is the workhorse, the continued evolution of HPLC technology, particularly in the realm of universal detectors and mass spectrometry, makes it an increasingly attractive option for challenging separations.
References
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Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Journal of Separation Science. [Link]
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Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Journal of Drug Metabolism & Toxicology. [Link]
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Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. (2010). LCGC North America. [Link]
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Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. [Link]
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Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. [Link]
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Sample preparation for the analysis of volatile organic compounds in air and water matrices. (2007). Journal of Chromatography A. [Link]
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SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. [Link]
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HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex. [Link]
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ELSD vs CAD. (2011). Chromatography Forum. [Link]
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GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). Stanford Materials. [Link]
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Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (2004). LCGC North America. [Link]
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HPLC vs GC: Choosing the Right Chromatography Technique. (2025). Lab Manager. [Link]
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4 Key Differences Between GC and HPLC. (n.d.). Drawell. [Link]
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Unlocking the Potential of Derivatization Technology in HPLC Analysis. (2024). Welch Materials. [Link]
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HPLC vs GC - A Beginner's Guide. (n.d.). Chromatography Today. [Link]
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Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (2015). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis of Drug Discovery Screening Libraries. (2007). American Laboratory. [Link]
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A comparison of CAD and ELSD as non-UV detection techniques. (n.d.). Reach Separations. [Link]
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Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2015). ResearchGate. [Link]
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Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. (1998). Analytical Chemistry. [Link]
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Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... (2017). ResearchGate. [Link]
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HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. (2013). Analytical and Bioanalytical Chemistry. [Link]
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An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. (2012). African Journal of Pure and Applied Chemistry. [Link]
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propane, 1-chloro-1-fluoro-. (n.d.). NIST WebBook. [Link]
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Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical. [Link]
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(PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2019). ResearchGate. [Link]
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[Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]
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Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (2015). The Royal Society of Chemistry. [Link]
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SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Institute of Chemistry, Faculty of Natural Sciences, Comenius University. [Link]
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Safety Operating Guide
Navigating the Disposal of 1,1,1,2-Tetrachloro-2-fluoropropane: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical extends far beyond its application in an experiment. The final and arguably most critical phase is its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,1,1,2-Tetrachloro-2-fluoropropane, a halogenated hydrocarbon. As a Senior Application Scientist, my aim is to instill a culture of safety and environmental responsibility by not just outlining procedures, but by explaining the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Immediate Safety and Handling Imperatives
Before initiating any disposal-related activities, it is paramount to understand the potential hazards associated with 1,1,1,2-Tetrachloro-2-fluoropropane. Based on analogous compounds, it should be treated as a hazardous substance with potential for toxicity and environmental harm.
Personal Protective Equipment (PPE): The First Line of Defense
Proper PPE is non-negotiable. The unique properties of halogenated hydrocarbons necessitate a comprehensive barrier to prevent exposure.
| PPE Component | Specifications and Rationale |
| Gloves | Wear impervious, chemically resistant gloves. Nitrile gloves may offer splash protection, but for prolonged contact or immersion, heavier-duty gloves such as Viton® or a laminate glove (e.g., Silver Shield®) are recommended. Always inspect gloves for signs of degradation or perforation before use.[1] |
| Eye Protection | Chemical safety goggles are mandatory to protect against splashes.[1] For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[2] |
| Lab Coat | A chemically resistant lab coat or apron should be worn to protect against skin contact.[1] |
| Respiratory Protection | All handling of 1,1,1,2-Tetrachloro-2-fluoropropane and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[1] |
Handling and Storage of Waste
Proper containment and storage of chemical waste are critical to preventing accidental release and ensuring the safety of laboratory personnel.
-
Waste Containers: Use only designated, properly labeled, and chemically compatible containers for waste accumulation. Containers should be in good condition, with secure, tight-fitting lids.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "1,1,1,2-Tetrachloro-2-fluoropropane." The accumulation start date should also be clearly visible.
-
Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams to ensure proper disposal and to prevent potentially dangerous reactions.[1] Do not mix with acids, bases, or strong oxidizing agents.[3]
-
Storage Location: Store waste containers in a designated, well-ventilated, and cool secondary containment area away from heat, sparks, and open flames.[1][2]
Step-by-Step Disposal Protocol
The disposal of 1,1,1,2-Tetrachloro-2-fluoropropane is governed by federal, state, and local regulations for hazardous waste. Adherence to these regulations is not just a matter of compliance, but of environmental stewardship.
Step 1: Waste Characterization
1,1,1,2-Tetrachloro-2-fluoropropane is a halogenated hydrocarbon. Under the Resource Conservation and Recovery Act (RCRA), many spent halogenated solvents are listed as hazardous waste. Specifically, wastes from the use of tetrachloroethylene, trichloroethylene, methylene chloride, 1,1,1-trichloroethane, carbon tetrachloride, and chlorinated fluorocarbons are often categorized under the F001 and F002 waste codes.[4] It is the responsibility of the waste generator (the laboratory) to properly characterize the waste.
Step 2: Accumulation and Storage
-
Container Management: As waste is generated, it should be immediately transferred to the designated hazardous waste container located in a satellite accumulation area near the point of generation.
-
Minimization: Do not dilute hazardous waste. This increases the volume of waste and can complicate disposal.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal. They will provide guidance on specific institutional procedures, provide the necessary paperwork, and arrange for pickup by a licensed hazardous waste disposal company.
-
Documentation: Complete all required hazardous waste manifests and labels accurately and legibly. This documentation is a legal record of the waste from "cradle to grave."
Step 4: Professional Disposal
-
Licensed Disposal Facility: 1,1,1,2-Tetrachloro-2-fluoropropane must be disposed of through a licensed hazardous waste disposal facility.[1]
-
Incineration: The most common and effective method for the destruction of halogenated hydrocarbons is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities to neutralize acidic gases (like hydrogen chloride and hydrogen fluoride) that are produced during combustion.[1][5]
Emergency Procedures: Preparedness is Key
Accidents can happen, but with proper preparation, their impact can be minimized.
Spill Response
-
Small Spills (in a chemical fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If the substance is flammable, eliminate all ignition sources.[1]
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Personnel Exposure
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1,1,1,2-Tetrachloro-2-fluoropropane.
Caption: Disposal workflow for 1,1,1,2-Tetrachloro-2-fluoropropane.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 1,1,1,2-Tetrachloro-2-fluoropropane is a critical responsibility for all laboratory personnel. By understanding the hazards, adhering to established protocols, and utilizing the expertise of your institution's Environmental Health and Safety department, you contribute to a safer research environment and the protection of our planet. This guide serves as a foundational resource, and it is incumbent upon every researcher to remain vigilant and informed about the specific regulations and best practices that govern their work.
References
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: 1,1,2,2-Tetrachloro-1,2-difluoroethane. Retrieved from [Link]
-
CRC Industries. (2022, August 22). Safety Data Sheet. Retrieved from [Link]
-
International Labour Organization (ILO) and World Health Organization (WHO). (2021). ICSC 1486 - 1,1,1,2-TETRACHLOROETHANE. Retrieved from [Link]
-
Durham Tech. (2018, January 18). Safety Data Sheet: 1,1,2,2-Tetrachloroethane. Retrieved from [Link]
-
Agilent Technologies, Inc. (2019, March 28). 1,1,1,2-Tetrachloroethane Standard - Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2024, March 2). Safety Data Sheet: 1,1,2,2-Tetrachloroethane D2. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) for Handling 1,1,1,2-Tetrachloro-2-fluoropropane: A Technical Implementation Guide
Executive Summary & Operational Risk Profile
Handling 1,1,1,2-Tetrachloro-2-fluoropropane requires a departure from "standard" laboratory PPE protocols. As a highly halogenated propane isomer, this compound exhibits lipophilic properties that allow it to permeate standard nitrile exam gloves rapidly, often without visible degradation.
The Core Hazard: The primary risks are dermal absorption and central nervous system (CNS) depression via inhalation. Unlike simple acids or bases where damage is immediate and visible, halogenated solvent exposure can be insidious.
Operational Directive:
-
Engineering Controls (Primary): All transfers must occur within a certified chemical fume hood.
-
PPE (Secondary): Standard nitrile gloves are insufficient for prolonged contact. Fluoroelastomer (Viton®) or Laminate (Silver Shield®) barriers are required for direct handling.
Risk Assessment & PPE Decision Logic
Effective safety is not static; it scales with the procedure. The following logic flow dictates your PPE requirements based on the specific operational task.
Figure 1: Decision logic for scaling PPE based on volumetric risk and exposure potential.
Comprehensive PPE Specifications
The following table summarizes the required equipment. Note the specific distinction in glove materials; this is the most common failure point in halogenated solvent handling.
| Protection Zone | Component | Specification | Critical Technical Note |
| Hand Protection | Primary Glove | Silver Shield® (Laminate) or Viton® | Standard Nitrile degrades/permeates in <15 mins. Silver Shield offers >4h breakthrough time. |
| Dexterity Layer | Disposable Nitrile (Outer) | Worn over laminate gloves to improve grip and protect the expensive inner glove. | |
| Eye/Face | Splash Goggles | ANSI Z87.1 (Indirect Vent) | Safety glasses are insufficient for liquids; vapors can bypass side shields. |
| Respiratory | Respirator | Half-mask with Organic Vapor (OV) Cartridges | Required only if working outside a fume hood or during spill cleanup. |
| Body | Lab Coat/Apron | Polyethylene or Tychem® Apron | Cotton lab coats absorb solvents, keeping them against the skin. Use a chemical-resistant apron. |
Deep Dive: The Science of Glove Permeation
Why do we specify Laminate or Viton gloves?
When handling 1,1,1,2-Tetrachloro-2-fluoropropane, researchers often rely on visual cues for safety. This is dangerous. Halogenated alkanes permeate glove materials via molecular diffusion .
-
Degradation: The physical breakdown of the glove (swelling, cracking). Nitrile shows little degradation initially.
-
Permeation: The movement of chemical molecules through the glove material.[1] Nitrile allows permeation of chlorinated solvents rapidly.
The Protocol: "The Laminate Liner Technique" For tasks requiring dexterity (e.g., NMR tube preparation) where thick Viton gloves are clumsy:
-
Don a Silver Shield® (EVOH laminate) glove. This is your chemical barrier.
-
Don a standard disposable nitrile glove over the Silver Shield glove.
-
Result: You achieve the chemical resistance of a laminate with the fit and grip of nitrile.
Figure 2: Comparative permeation mechanics of Nitrile vs. Viton/Laminate barriers.
Operational Protocols
Donning and Doffing (Self-Validating System)
To ensure integrity, perform this check every time you handle the substance:
-
Visual Inspection: Hold the glove up to a light source. Stretch the finger webs slightly to check for pinholes or stress cracks.
-
Pressure Check (The "Balloon Test"): Trap air in the glove and squeeze the cuff. If the glove deflates, it is compromised. Discard immediately.
-
Doffing: Use the "beak method" (pinch the cuff, pull inside out) to ensure the contaminated outer surface never touches the skin. Wash hands with soap and water immediately after doffing, even if no exposure is suspected.
Emergency Response: Spill Management
In the event of a spill outside the fume hood:
-
Evacuate: The high vapor density of halogenated propanes means vapors will sink and pool on the floor, creating a suffocation hazard in low areas.
-
Ventilate: Increase air exchange if possible.
-
PPE Upgrade: Do not approach a spill >100mL without a Full-Face Respirator (OV Cartridges) and Viton/Laminate gloves.
-
Absorb: Use a specific "Organic Solvent" spill kit (activated carbon or polypropylene pads). Do not use standard paper towels, as they increase the surface area for evaporation.
Waste Disposal
-
Segregation: This chemical must be disposed of as Halogenated Organic Waste .
-
Incompatibility: Never mix with strong bases or active metals (Sodium, Potassium, Magnesium powders), as violent reactions can occur.
-
Labeling: Clearly mark the waste container with the full chemical name to prevent mixing with non-halogenated solvents (which are often incinerated differently).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19782783 (Isomer Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
